ML-298
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVAKKLQGLNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML-298 discovery and development
An In-depth Technical Guide on the Discovery and Development of the GIRK Channel Activator ML297 (ML-298)
Disclaimer: The query for "this compound" has been interpreted as a likely reference to the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator, ML297 (also known as VU0456810). This document will focus on the discovery, development, and technical specifications of ML297.
Introduction
G-protein-activated inwardly rectifying potassium (GIRK) channels, a family of ion channels also known as Kir3.1-3.4, are critical regulators of neuronal excitability and cardiac rhythm.[1][2] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability.[3] This mechanism has implicated GIRK channels in a variety of physiological processes and pathological conditions, including epilepsy, anxiety, pain, and addiction.[4] Despite their therapeutic potential, the development of potent and selective pharmacological modulators has been a long-standing challenge.[2] This guide details the discovery and development of ML297, the first potent and selective small-molecule activator of GIRK1-containing channels.[5]
Discovery of ML297
The discovery of ML297 originated from a high-throughput screening (HTS) campaign designed to identify modulators of GIRK channels.[5][6] The screening utilized a thallium flux assay, a robust method for measuring the activity of potassium channels, in HEK293 cells co-expressing the mGlu₈ receptor and GIRK1/2 channels.[5]
High-Throughput Screening and Lead Identification
The initial screening identified an asymmetrical urea compound, CID736191, as a confirmed activator of GIRK1/2 with a half-maximal effective concentration (EC₅₀) of approximately 1 μM.[5] This compound's modular chemical structure made it an ideal starting point for chemical optimization through iterative parallel synthesis.[5] A diversity-oriented modular design strategy was employed to systematically explore the structure-activity relationship (SAR) by modifying three distinct regions of the parent compound.[5] This effort led to the synthesis and characterization of numerous analogs, ultimately resulting in the identification of ML297 (CID 56642816, VU0456810) as a potent and selective GIRK activator.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for ML297, including its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of ML297
| Channel Subunit | Assay Type | EC₅₀ (nM) | Reference |
| GIRK1/2 | Thallium Flux | 160 | [5][6] |
| GIRK1/2 | Electrophysiology | 233 ± 38 | [7] |
| GIRK1/3 | Thallium Flux | 914 | |
| GIRK1/4 | Thallium Flux | 887 | |
| GIRK2 | Thallium Flux | Inactive | [5] |
| GIRK2/3 | Thallium Flux | Inactive | [8] |
Table 2: Off-Target Activity of ML297
| Target | Assay Type | Activity | Reference |
| hERG | Radioligand Binding | IC₅₀ ≈ 10 μM | [6] |
| 5-HT₂ₑ | Radioligand Binding | Modest Activity at 10 μM | [6] |
| Sigma σ₁ | Radioligand Binding | Modest Activity at 10 μM | [6] |
| GABAₐ | Radioligand Binding | Modest Activity at 10 μM | [6] |
| GABAₐ | Electrophysiology | No Activation | [6] |
Table 3: In Vitro and In Vivo Pharmacokinetic Properties of ML297
| Parameter | Species | Value | Reference |
| Solubility | - | 17.5 μM | [5] |
| Plasma Protein Binding (fu) | Mouse | 0.026 | [5] |
| Liver Microsome Metabolism (ClHEP) | Mouse | 88 mL/min/kg | [5] |
| Plasma Protein Binding (% free) | Rat | 5.0 | [9] |
| Plasma Protein Binding (% free) | Human | 1.0 | [9] |
| Intrinsic Clearance (ClINT) | Rat | 382 mL/min/kg | [9] |
| Hepatic Clearance (ClHEP) | Rat | 59.2 mL/min/kg | [9] |
| Intrinsic Clearance (ClINT) | Human | 43.0 mL/min/kg | [9] |
| Hepatic Clearance (ClHEP) | Human | 14.1 mL/min/kg | [9] |
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This assay is a fluorescence-based method to measure the activity of potassium channels by detecting the influx of thallium (Tl⁺), which acts as a surrogate for K⁺.[10]
-
Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) are cultured in T-175 flasks.[11]
-
Cell Plating: Cells are dislodged, resuspended, and plated into 384-well, clear-bottom, black-walled plates and incubated overnight.[11]
-
Dye Loading: The cell culture medium is replaced with a dye-loading buffer containing a Tl⁺-sensitive fluorescent dye (e.g., Thallos AM) and incubated for 1 hour at room temperature.[11]
-
Assay Procedure:
-
The dye-loading solution is replaced with an assay buffer.[11]
-
The plate is placed in a kinetic plate reader, and baseline fluorescence is measured for 10 seconds.[11]
-
The test compound (e.g., ML297) is added, and the plate is incubated for 2 minutes.[11]
-
A Tl⁺-stimulus buffer is added, and fluorescence is measured for an additional 2 minutes.[11]
-
-
Data Analysis: The increase in fluorescence, indicative of Tl⁺ influx through open GIRK channels, is used to determine the potency (EC₅₀) of the compound.[11]
Whole-Cell Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane.
-
Cell Preparation: HEK293 cells transfected with the GIRK channel subunits of interest are used.[7]
-
Recording Setup:
-
Cells are placed in a recording chamber with a bath solution containing a physiological concentration of ions.[12]
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).[5]
-
The test compound is applied to the bath solution.[5]
-
The resulting inward current, carried by K⁺ ions flowing through the activated GIRK channels, is recorded.[5]
-
The current-voltage relationship can be determined by applying a series of voltage steps.[5]
-
-
Data Analysis: The magnitude and characteristics of the recorded currents are analyzed to determine the efficacy and mechanism of action of the compound.
Signaling Pathways and Experimental Workflows
GIRK Channel Signaling Pathway
GIRK channels are typically activated by G-protein-coupled receptors (GPCRs). Upon ligand binding, the GPCR activates a heterotrimeric G-protein, causing the dissociation of the Gα and Gβγ subunits. The Gβγ subunit then directly binds to the GIRK channel, leading to its opening.[1] ML297, however, acts as a direct activator of GIRK1-containing channels, independent of G-protein activation.[5][6] This activation still requires the presence of the membrane phospholipid PIP₂.[6]
Caption: GIRK Channel Signaling Pathway.
ML297 Discovery Workflow
The discovery of ML297 followed a systematic workflow beginning with a large-scale screen and progressing through chemical optimization and detailed characterization.
Caption: ML297 Discovery Workflow.
Conclusion
ML297 represents a significant advancement in the field of ion channel pharmacology, providing a potent and selective tool for probing the function of GIRK1-containing channels. Its discovery through a systematic HTS and chemical optimization campaign highlights the power of modern drug discovery platforms. The detailed characterization of its mechanism of action and in vivo properties has established ML297 as a valuable research tool and a potential starting point for the development of novel therapeutics targeting a range of neurological disorders.[5] The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this area.
References
- 1. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Table 3, In vitro DMPK Profile of ML297 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Thallium Flux Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ML-298: A Selective PLD2 Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent and selective allosteric inhibitor of Phospholipase D2 (PLD2). This document details its biochemical and cellular activity, selectivity profile, the experimental protocols for its characterization, and its role in modulating PLD2-mediated signaling pathways.
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA). PA is integral to a multitude of cellular processes, including vesicle trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] The two major mammalian isoforms, PLD1 and PLD2, share sequence homology but are distinctly regulated and have different physiological roles.[3] Dysregulation of PLD activity, particularly PLD2, has been implicated in various diseases, including cancer and neurological disorders.[3]
This compound emerged from a diversity-oriented synthesis approach and was identified as a potent and highly selective inhibitor of PLD2.[4] It belongs to the 1,3,8-triazaspiro[4.5]decane class of compounds.[3] Its selectivity for PLD2 over PLD1 makes it an invaluable tool for dissecting the specific functions of PLD2 in complex biological systems.[3][4]
Quantitative Data Presentation
The inhibitory activity and selectivity of this compound have been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against PLD Isoforms
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PLD1 | >20,000 | Cellular | [3][4] |
| This compound | PLD2 | 355 | Cellular | [3][4] |
Table 2: Selectivity Profile of this compound
| Parameter | Value | Reference |
| Fold Selectivity (PLD1/PLD2) | >53-fold | [3][4] |
Table 3: Ancillary Pharmacology of this compound
| Target | Species | % Inhibition (@10µM) | Reference |
| Dopamine D2S | Human | 94 | [5] |
| Dopamine D4.2 | Human | 101 | [5] |
| Opiate K | Human | 94 | [5] |
| hERG | Human | 78 | [5] |
Note: Further optimization of this compound led to the development of ML-395, a next-generation PLD2 inhibitor with an improved pharmacokinetic profile and reduced off-target effects.[6][7]
Experimental Protocols
The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro PLD Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the effect of the inhibitor on the enzymatic activity of purified PLD1 and PLD2.
Methodology:
-
Enzyme Preparation: Recombinant human PLD1 and PLD2 enzymes are purified.
-
Substrate Preparation: A fluorescent or radiolabeled phosphatidylcholine substrate is prepared in a suitable buffer.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction: The purified PLD enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the PC substrate.
-
Detection: The formation of the product (phosphatidic acid or a labeled choline derivative) is measured over time using an appropriate detection method (e.g., fluorescence plate reader, scintillation counting).
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based PLD Activity Assay
This assay measures the inhibition of PLD activity within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., U87-MG glioblastoma cells) is cultured in appropriate media.[3]
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
PLD Stimulation: PLD activity is stimulated using an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Transphosphatidylation Reaction: In the presence of a primary alcohol (e.g., n-butanol), PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol instead of phosphatidic acid. This unique product can be readily quantified.
-
Lipid Extraction and Quantification: Lipids are extracted from the cells, and the amount of phosphatidylalcohol is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The amount of phosphatidylalcohol produced is normalized to a control and plotted against the inhibitor concentration to calculate the cellular IC50.
Signaling Pathways and Visualization
PLD2 is a hub for numerous signaling pathways that regulate critical cellular functions. This compound, by selectively inhibiting PLD2, allows for the elucidation of these specific pathways.
PLD2-Mediated Signaling
PLD2 is activated by a variety of stimuli, including growth factors and hormones.[1] The phosphatidic acid (PA) produced by PLD2 acts as a lipid second messenger, recruiting and activating downstream effector proteins. One key pathway involves the interaction of PLD2 with the growth factor receptor-bound protein 2 (Grb2).[1][2] This interaction can lead to the activation of the Ras/MEK/ERK signaling cascade, which is crucial for cell proliferation and transformation.[1]
Caption: PLD2 signaling cascade initiated by growth factors.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a selective inhibitor like this compound follows a structured workflow, from initial screening to detailed cellular analysis.
Caption: Workflow for the discovery and validation of a selective inhibitor.
Logical Relationship of this compound Selectivity
The utility of this compound as a research tool is defined by its high selectivity for PLD2 over the closely related PLD1 isoform.
Caption: Selective inhibition profile of this compound.
Conclusion
This compound is a well-characterized, potent, and highly selective allosteric inhibitor of PLD2.[4] Its favorable selectivity profile makes it an exceptional chemical probe for investigating the specific roles of PLD2 in health and disease.[3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies to further unravel the complexities of PLD2 signaling and explore its potential as a therapeutic target.
References
- 1. cusabio.com [cusabio.com]
- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 1, Ricerca Profiling of ML298 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad spectrum antiviral activity against influenza strains - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the potent and selective phospholipase D2 (PLD2) inhibitor, 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Synthesis
The synthesis of the target compound, identified by its CAS number 1426916-02-0, is based on established methodologies for the preparation of related N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide derivatives. The overall synthetic strategy involves the construction of the key intermediate, 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, followed by its acylation with 3,4-difluorobenzoyl chloride.
Experimental Protocols
The following protocols are adapted from the synthesis of analogous compounds and provide a robust framework for the preparation of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide.
Part 1: Synthesis of tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate
This initial step involves a multi-component reaction to assemble the core triazaspiro[4.5]decanone structure.
-
Materials and Reagents:
Reagent Formula Molecular Weight 1-(3-Fluorophenyl)piperazine C10H13FN2 180.22 g/mol N-Boc-2-aminoacetaldehyde C7H13NO3 159.18 g/mol Potassium cyanide KCN 65.12 g/mol Methanol CH3OH 32.04 g/mol | Water | H2O | 18.02 g/mol |
-
Procedure:
-
Dissolve 1-(3-fluorophenyl)piperazine and N-Boc-2-aminoacetaldehyde in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium cyanide in water to the cooled mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Synthesis of 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride
This step involves the deprotection of the Boc-protected amine.
-
Materials and Reagents:
Reagent Formula tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate C20H29FN4O3 Hydrochloric acid (4M in dioxane) HCl Dichloromethane CH2Cl2 | Methanol | CH3OH |
-
Procedure:
-
Dissolve tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate in dichloromethane, adding a minimal amount of methanol to aid dissolution.
-
Add a 4M solution of hydrochloric acid in dioxane to the mixture.
-
Stir the reaction at room temperature for approximately 36 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the dihydrochloride salt of the amine as a solid.
-
Part 3: Synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide
This is the final acylation step to yield the target compound.
-
Materials and Reagents:
Reagent Formula 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride C15H23Cl2FN4O 3,4-Difluorobenzoyl chloride C7H3Cl F2O N,N-Diisopropylethylamine (DIPEA) C8H19N | N,N-Dimethylformamide (DMF) | C3H7NO |
-
Procedure:
-
Dissolve 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride in N,N-dimethylformamide and cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine to the mixture to neutralize the hydrochloride salt.
-
Slowly add 3,4-difluorobenzoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 12 hours.
-
Dilute the reaction mixture with water and extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
The following table provides a template for recording the quantitative data from the synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide.
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Purity (e.g., by HPLC) |
| 1 | 1-(3-Fluorophenyl)piperazine | tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate | ||||
| 2 | tert-butyl carbamate intermediate | 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride | ||||
| 3 | Amine dihydrochloride intermediate | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic scheme for 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide.
Phospholipase D2 (PLD2) Signaling Pathway
The target compound is a potent inhibitor of Phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA), a critical second messenger involved in various cellular processes.
Caption: Simplified PLD2 signaling pathway and the inhibitory action of the title compound.
Biological Context and Experimental Protocols
Phospholipase D2 (PLD2) as a Therapeutic Target
Phospholipase D (PLD) enzymes are crucial in cell signaling, catalyzing the conversion of phosphatidylcholine to the second messenger phosphatidic acid. There are two primary mammalian isoforms, PLD1 and PLD2. Inhibition of PLD activity has been linked to increased cancer cell apoptosis and decreased cell invasion and metastasis, making isoform-specific PLD inhibitors valuable tools for cancer research and potential therapeutics.
Experimental Protocol: In Vitro PLD2 Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against PLD2.
-
Materials and Reagents:
-
Purified recombinant human PLD2 enzyme
-
Phosphatidylcholine (PC) substrate (e.g., labeled with a fluorescent or radioactive tag)
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate cofactors like MgCl2 and PIP2)
-
Synthesized inhibitor compound dissolved in DMSO
-
96-well microplates
-
Plate reader capable of detecting the chosen label (fluorescence or radioactivity)
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the PLD2 enzyme to each well.
-
Add the different concentrations of the inhibitor compound to the wells. Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the PC substrate to all wells.
-
Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the signal (fluorescence or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This technical guide provides a foundational understanding of the synthesis and biological evaluation of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions.
The Selective PLD2 Inhibitor ML-298: A Technical Guide to its Role in the Phospholipase D Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Phospholipase D2 (PLD2) inhibitor, ML-298, and its interaction with the broader Phospholipase D (PLD) signaling pathway. This document details the mechanism of action, quantitative biochemical data, and comprehensive experimental protocols relevant to the study of this compound and PLD signaling. The information presented is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in their exploration of PLD-mediated cellular processes.
Introduction to the Phospholipase D Signaling Pathway
Phospholipase D is a critical enzyme family involved in a myriad of cellular processes, including signal transduction, cell proliferation, migration, and vesicular trafficking.[1] The primary function of PLD is the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the signaling lipid phosphatidic acid (PA) and choline.[2] PA, in turn, acts as a second messenger, recruiting and activating a host of downstream effector proteins, thereby influencing numerous signaling cascades.
The PLD family in mammals consists of two main isoforms, PLD1 and PLD2, which share sequence homology but exhibit distinct subcellular localizations and regulatory mechanisms.[3] Dysregulation of PLD activity, particularly PLD2, has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it a compelling target for therapeutic intervention.[4][5]
This compound: A Selective PLD2 Inhibitor
This compound is a potent and highly selective small molecule inhibitor of PLD2.[2][6] It was identified through a diversity-oriented synthesis approach and represents a significant advancement over less selective or dual PLD1/2 inhibitors.[2] The selectivity of this compound allows for the specific interrogation of PLD2 function in cellular and in vivo models, helping to dissect the distinct roles of the two PLD isoforms.
Mechanism of Action
This compound acts as a direct inhibitor of PLD2 enzymatic activity.[6] While the precise binding mode is not fully elucidated, it is understood to interfere with the catalytic process of PC hydrolysis, thereby reducing the production of PA. This targeted inhibition allows for the study of downstream signaling events that are specifically dependent on PLD2-generated PA.
Quantitative Data on PLD Inhibitors
The following table summarizes the in vitro and cellular inhibitory concentrations (IC50) of this compound and other commonly used PLD inhibitors. This data provides a comparative view of their potency and selectivity for the PLD1 and PLD2 isoforms.
| Inhibitor | Target(s) | Assay Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (Fold, PLD1/PLD2) | Reference(s) |
| This compound | PLD2 | Cellular | >20,000 | 355 | >56 | [2][6] |
| Biochemical | >20,000 | 2,800 | >7 | [2] | ||
| ML-299 | PLD1/PLD2 | Cellular | 6 | 20 | 0.3 | [6][7] |
| Biochemical | 48 | 84 | 0.57 | [7] | ||
| VU0364739 | PLD2 | Cellular | 1,500 | 20 | 75 | [2] |
| Halopemide | PLD1/PLD2 | Biochemical | 220 | 310 | 0.71 | [4] |
| FIPI | PLD1/PLD2 | Biochemical | 25 | 20 | 1.25 | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and PLD signaling.
In Vitro PLD Biochemical Assay
This assay measures the direct inhibitory effect of a compound on purified PLD enzyme activity.
Materials:
-
Purified recombinant human PLD1 or PLD2 enzyme
-
[³H-methyl]-phosphatidylcholine (³H-PC)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2)
-
Scintillation cocktail
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl, 3 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a lipid substrate mixture by drying down a solution of PC (containing a trace amount of ³H-PC) and PIP2 under a stream of nitrogen.
-
Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.
-
In a reaction tube, combine the purified PLD enzyme, assay buffer, and the desired concentration of the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding the lipid substrate vesicles.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).
-
Perform a liquid-liquid extraction to separate the aqueous phase (containing the radiolabeled choline product) from the organic phase.
-
Quantify the amount of released [³H]-choline in the aqueous phase by scintillation counting.
-
Calculate the percent inhibition of PLD activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to utilize primary alcohols as a nucleophile in a transphosphatidylation reaction.
Materials:
-
Cell line of interest (e.g., HEK293, U87-MG)
-
Cell culture medium and supplements
-
[³H]-palmitic acid
-
1-Butanol
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in the culture medium for 18-24 hours.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Pre-incubate the cells with the test compound or vehicle control in serum-free medium for a specified time (e.g., 30 minutes).
-
Add 1-butanol (final concentration ~0.3-0.4%) to the medium to initiate the transphosphatidylation reaction.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate phosphatidylbutanol (PBut) from other phospholipids.
-
Visualize and quantify the radiolabeled PBut spot using a phosphorimager or by scraping the spot and performing scintillation counting.
-
Normalize the PBut signal to the total radiolabeled phospholipids to account for variations in cell number and labeling efficiency.
-
Calculate the percent inhibition of PLD activity and determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the PLD signaling pathway and a typical experimental workflow for evaluating PLD inhibitors.
Caption: The Phospholipase D2 (PLD2) signaling pathway.
Caption: Experimental workflow for PLD inhibitor discovery.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of PLD2-mediated signaling pathways. Its high selectivity provides a means to dissect the distinct physiological and pathological roles of PLD2 from those of PLD1. The data and protocols presented in this guide are intended to empower researchers to further elucidate the intricate functions of PLD2 and to accelerate the development of novel therapeutics targeting this important enzyme.
References
- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
role of PLD2 in glioblastoma
An In-Depth Technical Guide on the Role of Phospholipase D2 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor, characterized by rapid proliferation, diffuse invasion, and profound resistance to therapy. The signaling lipid enzyme Phospholipase D2 (PLD2) has emerged as a critical regulator in GBM pathophysiology. Elevated PLD2 expression and activity are correlated with tumor malignancy and poor prognosis. This guide elucidates the core functions of PLD2 in glioblastoma, detailing its central role in critical signaling pathways that drive tumor cell survival, proliferation, and invasion. We provide a comprehensive overview of the PLD2-mediated signaling cascades, summarize key quantitative findings, and present detailed experimental protocols for investigating PLD2 function. This document serves as a technical resource for researchers and drug development professionals aiming to understand and target PLD2 in glioblastoma.
Introduction to PLD2 in Glioblastoma
Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1][2] The two primary mammalian isoforms, PLD1 and PLD2, are implicated in a wide array of cellular processes, and their dysregulation is a hallmark of various cancers.[1][3] In glioblastoma, PLD is frequently upregulated, and its expression correlates with tumor malignancy, invasiveness, and patient survival.[1]
PLD2, in particular, is a key player in GBM signaling. It is primarily localized to the plasma membrane and is involved in pathways crucial for oncogenesis, including cell growth, proliferation, survival, and migration.[3][4][5] Its product, PA, acts as a signaling hub, recruiting and activating a host of downstream effector proteins that drive the malignant phenotype of GBM cells.[6] Understanding the molecular mechanisms governed by PLD2 is therefore critical for developing novel therapeutic strategies against this devastating disease.
Core Signaling Pathways Involving PLD2
PLD2 activity is a central node in several pro-tumorigenic signaling networks in glioblastoma. Its primary role involves the production of PA, which directly influences the localization and activation of key signaling proteins.
The PLD2-Akt Survival Pathway
One of the most well-characterized roles of PLD2 in GBM is its regulation of the pro-survival kinase Akt. The PI3K/Akt signaling pathway is frequently hyperactivated in GBM and is essential for cell growth, proliferation, and survival.[4][7]
PLD2 is a novel upstream regulator of Akt in glioblastoma.[4][8] The enzymatic activity of PLD2, and specifically its product PA, is essential for the membrane recruitment and subsequent activation of Akt.[4][8] Studies have shown that a direct protein-protein interaction occurs between PLD2 and Akt.[4] Inhibition of PLD2 activity leads to decreased Akt activation (phosphorylation), which in turn reduces GBM cell viability by inducing autophagy-dependent cell death.[4][8] This PLD2-Akt axis represents a critical survival mechanism for glioblastoma cells, particularly under stress conditions like serum withdrawal.[4]
Interaction with EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is the most frequently amplified and mutated oncogene in GBM, driving relentless tumor growth.[9][10][11] PLD2 has been shown to interact with and modulate EGFR signaling. PLD2 can co-immunoprecipitate with EGFR, and its overexpression leads to increased EGFR mRNA and protein levels.[12] This occurs through a dual mechanism: PLD2-generated PA stabilizes EGFR mRNA, and it also inhibits the degradation of the internalized EGFR protein.[12] This positive feedback loop, where EGFR activates PLD2 and PLD2 in turn enhances EGFR expression and signaling, contributes significantly to the aggressive phenotype of GBM.
Crosstalk with the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth and metabolism and is a downstream effector of the PI3K/Akt pathway.[7][13] While PLD has been implicated as an upstream positive regulator of mTOR in some contexts, studies in U87MG glioblastoma cells suggest that PLD2 and mTOR signaling may be uncoupled.[4][6] Inhibition of PLD2 in these cells did not significantly alter the phosphorylation status of mTOR effectors, even though it robustly inhibited Akt.[4] This suggests that in certain GBM contexts, the pro-survival effects of PLD2 are mediated primarily through Akt and are independent of mTOR.
Role of PLD2 in GBM Pathophysiology
The activation of PLD2-mediated signaling pathways has profound consequences on the biological behavior of glioblastoma cells.
Cell Proliferation and Survival
By sustaining Akt activation, PLD2 is critical for GBM cell survival, particularly under metabolic stress.[4] Inhibition of PLD2 leads to a decrease in cell viability and anchorage-independent growth.[4] Furthermore, PLD2 has been shown to promote cell proliferation, and its inhibition can suppress tumor growth.[14][15] For example, the PLD2-PH domain, acting as a negative regulator, was shown to decrease the proliferation of U87MG xenograft tumors.[14]
Cell Migration and Invasion
A hallmark of glioblastoma is its highly invasive nature, which makes complete surgical resection impossible and invariably leads to tumor recurrence.[16][17] PLD2 plays a significant role in promoting this invasive phenotype. Overexpression of PLD2 enhances the migration and invasion of U87MG glioblastoma cells.[14] Conversely, inhibiting PLD activity or expression reduces the invasive migration of these cells.[1][14] This process is linked to the regulation of the cytoskeleton and the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding brain tissue.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PLD2 in glioblastoma.
Table 1: Effect of PLD Inhibitors on Glioblastoma Cell Viability
| Cell Line | Inhibitor | Concentration | Effect on Viability | Reference |
| U87MG | VU0364739 | 10 µM | Decreased viability after 24h in serum-free media | [4] |
| U87MG | VU0359595 | 20 µM | Decreased viability after 24h in serum-free media | [4] |
Table 2: Impact of PLD2 Manipulation on Akt Phosphorylation and Cell Invasion
| Cell Line | Manipulation | Effect on Akt Phosphorylation (Ser-473) | Effect on Cell Invasion | Reference |
| U87MG | siRNA vs. PLD2 | ~50% decrease | Not specified | [4] |
| U87MG | Overexpression of PLD2 | Not specified | Increased invasion | [14] |
| U87MG | Expression of PLD2-PH Domain | Decreased FAK phosphorylation (downstream) | Significantly decreased invasion | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PLD2's role in glioblastoma.
PLD Activity Assay (In Vivo, Transphosphatidylation)
This protocol measures PLD activity in intact cells by quantifying the formation of phosphatidylbutanol (PtdBut), a product unique to PLD in the presence of 1-butanol.[4][18]
-
Cell Culture: Plate glioblastoma cells (e.g., U87MG) in 12-well plates and grow to ~80-90% confluency.
-
Starvation (Optional): If studying stress-induced activity, serum-starve the cells for 24 hours.
-
Inhibitor Pre-treatment: Add small molecule inhibitors (e.g., VU0364739) at desired concentrations and incubate for 30 minutes at 37°C.
-
Butanol Addition: Add 1-butanol to a final concentration of 0.3% (v/v) to the media. This serves as a substrate for the transphosphatidylation reaction. Incubate for 30 minutes at 37°C.
-
Lipid Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol and scrape the cells. Collect the cell suspension.
-
Add 250 µL of chloroform and 200 µL of water. Vortex vigorously.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
-
Quantification: Collect the lower organic phase. Dry the lipid extract under nitrogen gas. Reconstitute the lipid film and analyze the PtdBut content using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize PtdBut levels to total phosphate or protein content. For inhibitor studies, present data as the percent activity remaining relative to the vehicle-treated control.[4]
Cell Invasion Assay (Boyden Chamber / Transwell Assay)
This assay quantifies the invasive potential of glioblastoma cells through a basement membrane matrix.[14][16][19]
-
Insert Preparation: Use Transwell inserts with 8.0 µm pore size polycarbonate membranes. Coat the top surface of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify at 37°C for at least 1 hour.
-
Cell Preparation: Culture glioblastoma cells and harvest them. Resuspend the cells in serum-free media to a concentration of 1 x 10^5 cells/mL.
-
Assay Assembly:
-
Add 750 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.
-
Add 500 µL of the cell suspension (containing ~50,000 cells) to the upper chamber of the Matrigel-coated inserts. If testing inhibitors, include them in the cell suspension.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with 4% paraformaldehyde or methanol.
-
Stain the fixed cells with a crystal violet solution or a fluorescent dye (e.g., DAPI).
-
Wash the inserts to remove excess stain.
-
-
Imaging and Analysis:
-
Take multiple images of the stained cells on the underside of the membrane using a microscope.
-
Count the number of cells per field of view. Calculate the average number of invading cells across several fields for each condition. Express results as the average number of cells per field or as a percentage relative to a control condition.[14]
-
PLD2 as a Therapeutic Target
The central role of PLD2 in promoting GBM survival and invasion makes it a compelling therapeutic target.[1][4] The development of small molecule inhibitors that can selectively target PLD activity has shown promise in preclinical models by decreasing cancer cell invasiveness.[4] Targeting PLD2 offers a novel strategy to inhibit the Akt pathway without the toxicity associated with directly targeting the Akt kinase itself, which plays a central role in many normal physiological processes.[4][8] Furthermore, because PLD inhibition can sensitize GBM cells to standard-of-care agents like temozolomide, combination therapies involving PLD inhibitors may represent a promising future direction for glioblastoma treatment.[1]
Conclusion
Phospholipase D2 is a pivotal enzyme in glioblastoma, orchestrating key signaling pathways that drive the tumor's aggressive phenotype. Its integral role in the Akt survival pathway and in promoting cell invasion positions it as a high-value target for therapeutic intervention. Further research into the nuanced roles of PLD2 and the development of potent, specific inhibitors are critical steps toward translating this knowledge into effective treatments for glioblastoma patients. This guide provides a foundational resource for scientists dedicated to this effort.
References
- 1. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLD2 phospholipase D2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. braintumor.org [braintumor.org]
- 10. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PLD2 has both enzymatic and cell proliferation-inducing capabilities, that are differentially regulated by phosphorylation and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Target and Binding Site of ML-298
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-298 is a potent and highly selective allosteric inhibitor of Phospholipase D2 (PLD2), a key enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD2 activity has been linked to several pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular target of this compound, its binding characteristics, and the downstream consequences of its inhibitory action, with a particular focus on its effects in glioblastoma.
Molecular Target: Phospholipase D2 (PLD2)
The primary molecular target of this compound is the enzyme Phospholipase D2 (PLD2). PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce the signaling lipid phosphatidic acid (PA) and choline. PA is a critical second messenger that recruits and activates a diverse array of downstream effector proteins, thereby influencing multiple signaling cascades that govern cell proliferation, survival, and migration.
While two major isoforms of PLD exist in mammals, PLD1 and PLD2, they exhibit distinct subcellular localizations and regulatory mechanisms. PLD2 is predominantly found at the plasma membrane and displays higher basal activity compared to PLD1. This differential localization and regulation underscore the specific roles of PLD2 in mediating cellular responses to extracellular stimuli.
Quantitative Analysis of this compound Activity
This compound demonstrates remarkable potency and selectivity for PLD2 over its closely related isoform, PLD1. The inhibitory activity of this compound has been quantified in both cellular and biochemical assays, as summarized in the table below.
| Assay Type | Target | IC50 (nM) | Selectivity (fold) |
| Cellular | PLD2 | 355 | >53 |
| Cellular | PLD1 | >20,000 | |
| Biochemical (Purified Enzyme) | PLD2 | 2,800 | >7 |
| Biochemical (Purified Enzyme) | PLD1 | >20,000 |
Table 1: Inhibitory Potency and Selectivity of this compound
The sub-micromolar IC50 value in cellular assays highlights the potent inhibition of PLD2 by this compound in a physiological context. The greater than 53-fold selectivity for PLD2 over PLD1 underscores the value of this compound as a specific chemical probe to dissect the distinct functions of the two PLD isoforms.
Binding Site and Mechanism of Action
This compound functions as an allosteric inhibitor of PLD2. This means that it does not bind to the active site of the enzyme where the substrate, phosphatidylcholine, binds. Instead, it binds to a distinct, topographically separate site, inducing a conformational change in the enzyme that leads to a reduction in its catalytic activity.
While the precise binding site of this compound on PLD2 has not been definitively elucidated through co-crystallography, studies on structurally related inhibitors with the same 1,3,8-triazaspiro[4.5]decane core provide strong evidence for a potential binding region. Mutagenesis studies on a similar PLD2 inhibitor, NFOT, suggest a dual-site interaction, involving both the catalytic domain and an allosteric pocket within the PH (Pleckstrin Homology) domain. This allosteric site is believed to overlap with the binding site for phosphatidylinositol 4,5-bisphosphate (PIP2), a known activator of PLD2. The proposed allosteric binding pocket in the PH domain is formed by residues such as R210, R212, F244, L245, and L246. It is highly probable that this compound engages with a similar allosteric site on PLD2, thereby preventing the necessary conformational changes required for efficient catalysis.
Structure-Activity Relationship (SAR)
This compound belongs to a class of PLD2 inhibitors built around a 1,3,8-triazaspiro[4.5]decan-4-one scaffold. Structure-activity relationship studies have revealed that this core structure is a "privileged scaffold" that confers selectivity for PLD2. Modifications to the peripheral chemical moieties of this scaffold have been shown to modulate both potency and isoform selectivity. For instance, the presence of a methyl group can shift the selectivity profile, in some cases leading to dual PLD1/2 inhibitors. This highlights the intricate relationship between the chemical structure of the inhibitor and its interaction with the allosteric binding pocket of the PLD isoforms.
Downstream Signaling Pathways Affected by this compound
By inhibiting PLD2 and consequently reducing the production of phosphatidic acid, this compound significantly impacts downstream signaling pathways that are crucial for cancer cell pathophysiology, particularly in glioblastoma. One of the most well-characterized pathways affected is the PI3K/Akt signaling cascade.
Inhibition of the PI3K/Akt Pathway in Glioblastoma
In glioblastoma cells, PLD2-generated phosphatidic acid plays a critical role in the activation of the pro-survival kinase Akt. PA facilitates the recruitment of Akt to the plasma membrane, a prerequisite for its phosphorylation and subsequent activation by upstream kinases. By decreasing PA levels, this compound impairs Akt activation. This inhibition of the PI3K/Akt pathway has profound consequences for glioblastoma cells, including a decrease in invasive migration and the induction of autophagy-dependent cell death.
ML-298: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-298 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), a key enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cell proliferation. Its selectivity for PLD2 over its isoform PLD1 makes it a valuable tool for dissecting the specific roles of PLD2 in normal physiology and disease. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and an exploration of its mechanism of action within relevant signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide | |
| Synonyms | CID53393915 | |
| Molecular Formula | C₂₂H₂₃F₃N₄O₂ | |
| Molecular Weight | 432.44 g/mol | |
| Appearance | White to beige powder/crystalline solid | |
| Solubility | DMSO: 20 mg/mL (clear solution) | |
| DMF: 10 mg/mL | ||
| Ethanol: 1 mg/mL | ||
| Storage Temperature | 2-8°C |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of PLD2. It exhibits a half-maximal inhibitory concentration (IC₅₀) of 355 nM for PLD2, while showing minimal activity against PLD1 (IC₅₀ > 20,000 nM), demonstrating over 53-fold selectivity. This selectivity allows for the specific interrogation of PLD2-mediated signaling pathways.
Signaling Pathways
PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger. PA, in turn, modulates the activity of a wide array of downstream effector proteins, influencing multiple signaling cascades. One of the key pathways affected by PLD2 activity is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade.
This compound, by inhibiting PLD2, reduces the production of PA. This attenuation of PA signaling can impact the MAPK/ERK pathway through several proposed mechanisms. PLD2 has been shown to interact with components of the MAPK pathway, such as the growth factor receptor-bound protein 2 (Grb2) and Son of Sevenless (SOS), a Ras guanine nucleotide exchange factor.[1][2] By modulating the formation or activity of these signaling complexes, PLD2 can influence the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[1][2]
Experimental Protocols
The following are generalized protocols for assays in which this compound is commonly used. It is crucial to optimize these protocols for specific experimental conditions.
U87-MG Glioblastoma Cell Invasion Assay
This assay is used to assess the effect of this compound on the invasive potential of U87-MG glioblastoma cells.
Materials:
-
U87-MG cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size)
-
Serum-free DMEM
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Culture U87-MG cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Add this compound to the cell suspension at desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included.
-
Add 500 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 750 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of invading cells in several random fields under a microscope.
In Vitro PLD2 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on PLD2 activity. A common method involves a fluorescent readout based on the production of choline.
Materials:
-
Recombinant human PLD2 enzyme
-
Phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM EGTA, 2 mM MgCl₂)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound (dissolved in DMSO)
-
384-well black plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, choline oxidase, HRP, and Amplex Red.
-
Add this compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (DMSO).
-
Add the recombinant PLD2 enzyme to the wells.
-
Initiate the reaction by adding the PC substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition of PLD2 activity for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a powerful and selective tool for studying the biological functions of PLD2. Its well-defined physicochemical properties and specific mechanism of action make it an invaluable reagent for researchers in cell biology, oncology, and drug discovery. The provided protocols offer a starting point for investigating the effects of this compound on cellular processes and enzymatic activity. As with any scientific tool, careful experimental design and optimization are essential for obtaining robust and reproducible results.
References
The Potent and Selective PLD2 Inhibitor, ML-298: A Technical Overview of Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preliminary studies involving ML-298, a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). The following sections detail its mechanism of action, summarize key quantitative data, provide experimental protocols for cited studies, and visualize the associated signaling pathways.
Core Concepts: Mechanism of Action
This compound is a selective, allosteric inhibitor of PLD2.[1][2] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger involved in a variety of cellular processes, including cell proliferation, migration, and survival. Dysregulation of PLD activity, particularly PLD2, has been implicated in the pathology of several diseases, including cancer. In the context of glioblastoma, PLD2 signaling has been shown to be a crucial component in promoting cell survival and invasion.[3][4]
Quantitative Data Summary
The selectivity and potency of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data from preliminary studies.
| Parameter | This compound Value | Reference |
| Cellular PLD2 IC₅₀ | 355 nM | [1][3][5][6][7][8][9] |
| Cellular PLD1 IC₅₀ | >20,000 nM | [1][5][6][7][8][9] |
| Selectivity (PLD1/PLD2) | >53-fold | [1][8][9] |
| Biochemical PLD2 IC₅₀ (purified) | 2,800 nM | [1] |
| Biochemical PLD1 IC₅₀ (purified) | >20,000 nM | [1] |
Table 1: In vitro and Cellular Potency and Selectivity of this compound.
Key Experiment: Inhibition of Glioblastoma Cell Invasion
A pivotal preliminary study demonstrated the ability of this compound to decrease the invasive migration of U87-MG human glioblastoma cells without affecting cell viability.[5][6][7][8][9]
Experimental Protocol: Matrigel Invasion Assay
This protocol is a synthesized methodology based on standard Matrigel invasion assays and information from studies on U87-MG cells.
1. Cell Culture and Preparation:
-
U87-MG cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are grown to 70-80% confluency before the assay.
-
Prior to the assay, cells are serum-starved for 24 hours.
2. Preparation of Matrigel-Coated Inserts:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are used.
-
The inserts are coated with a thin layer of Matrigel Basement Membrane Matrix, which is first thawed on ice.
-
The Matrigel is diluted with cold, serum-free medium and applied to the upper surface of the inserts. The inserts are then incubated at 37°C for at least 1 hour to allow the Matrigel to solidify.
3. Invasion Assay Procedure:
-
A cell suspension is prepared in serum-free medium.
-
The lower chamber of the Transwell plate is filled with medium containing a chemoattractant, such as 10% FBS.
-
The U87-MG cell suspension, along with varying concentrations of this compound or a vehicle control (DMSO), is added to the upper chamber of the Matrigel-coated inserts.
-
The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
4. Staining and Quantification:
-
After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The inserts are fixed with methanol or formaldehyde and then stained with a solution such as crystal violet or DAPI.
-
The inserts are washed and allowed to air dry.
-
The number of invaded cells on the lower surface of the membrane is quantified by counting the cells in several random microscopic fields. The results are then averaged.
Signaling Pathways and Visualizations
The inhibitory effect of this compound on glioblastoma cell invasion is a consequence of its modulation of the PLD2 signaling pathway. PLD2-generated phosphatidic acid (PA) acts as a crucial signaling molecule that can influence cytoskeletal rearrangement and cell motility through various downstream effectors.
References
- 1. The Molecular Basis of Phospholipase D2-Induced Chemotaxis: Elucidation of Differential Pathways in Macrophages and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snapcyte.com [snapcyte.com]
- 3. Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ML-298 (ML297/VU0456810): A Potent GIRK Channel Activator and its Prospective Role in Modulating Cell Migration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: ML-298, more commonly referred to as ML297 or VU0456810, is a potent and selective small molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels. Specifically, ML297 exhibits a preference for GIRK1-containing channels.[1][2][3][4][5][6][7] Emerging research has implicated the overexpression of GIRK1 channels in the progression of several cancers, correlating with increased cell migration and metastasis. This technical guide provides a comprehensive overview of ML297, its mechanism of action, the role of its target (GIRK channels) in cell migration, and detailed experimental protocols to investigate its effects.
Core Concepts: ML297 and GIRK Channels
ML297 is a significant research tool due to its high potency and selectivity for GIRK1/2 channels, with an EC50 of approximately 0.16 µM.[1] It activates these channels in a G-protein-independent manner, providing a direct method to study the physiological and pathological roles of GIRK1-containing channels.[2]
GIRK channels are members of the inwardly rectifying potassium channel family and are crucial regulators of cellular excitability in various tissues, including the brain and heart. In the context of cancer, the aberrant expression of ion channels, including GIRK channels, is increasingly recognized as a contributor to tumorigenesis. Overexpression of GIRK1 has been associated with a more aggressive clinical phenotype in breast cancer and non-small cell lung cancer, including increased lymph node metastasis.[8][9]
The Role of GIRK1 in Cell Migration: A Signaling Pathway Perspective
Overexpression of the GIRK1 subunit in cancer cells has been shown to promote cellular migration.[9][10] Activation of GIRK channels leads to an efflux of potassium ions, which can influence cell volume, membrane potential, and calcium signaling, all of which are critical processes in cell migration. The signaling pathway associated with GIRK1 in breast cancer is linked to MAP kinase signaling, a key regulator of cell migration.[8]
The proposed mechanism involves the activation of GIRK1-containing channels, leading to changes in ion gradients that facilitate the dynamic cell shape changes required for migration. This process is thought to be integrated with other signaling pathways that control the cytoskeletal rearrangements and focal adhesion dynamics necessary for cell movement.
Quantitative Data on ML297 and GIRK1 in Cellular Processes
While direct quantitative data on the effect of ML297 on cancer cell migration is not yet prevalent in published literature, the potency of ML297 and the impact of GIRK1 overexpression on migration have been quantified.
| Compound/Gene | Parameter | Value | Cell Line | Assay | Reference |
| ML297 (VU0456810) | EC50 | 0.16 µM (160 nM) | HEK-293 expressing GIRK1/2 | Thallium flux assay | [1][2] |
| GIRK1 Overexpression | Increase in Motility | Substantially increased | MCF10A (benign breast epithelial) | Not specified | [9][10] |
Experimental Protocols
To investigate the role of ML297 in cell migration, standard in vitro assays such as the Transwell migration assay and the wound healing (scratch) assay can be employed.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, a highly invasive breast cancer cell line known to express GIRK1)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
ML297 (VU0456810)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of ML297 and the vehicle control in the cell suspension.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration determined by the migratory capacity of the cell line (typically 6-24 hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixing solution for 15-20 minutes.
-
-
Staining and Quantification:
-
Wash the inserts with PBS.
-
Stain the migrated cells with a staining solution for 10-15 minutes.
-
Wash the inserts again with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Materials:
-
Cancer cell line of interest
-
24-well or 96-well plates
-
Pipette tips (p200 or p1000) or a dedicated wound-making tool
-
Cell culture medium
-
ML297 (VU0456810)
-
Vehicle control (e.g., DMSO)
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation:
-
Once a confluent monolayer has formed, create a "scratch" or cell-free gap in the center of each well using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh medium containing different concentrations of ML297 or the vehicle control.
-
-
Image Acquisition:
-
Immediately after treatment (t=0), capture images of the wound in each well.
-
Place the plate in an incubator at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by determining the change in wound area over time.
-
Compare the wound closure rates between the ML297-treated and control groups.
-
Conclusion
ML297 is a valuable pharmacological tool for elucidating the role of GIRK1-containing channels in cellular physiology and disease. Given the established link between GIRK1 overexpression and cancer cell migration, ML297 holds significant potential as a modulator of this process. The experimental protocols detailed in this guide provide a framework for researchers to investigate the direct effects of ML297 on cell migration and to further unravel the intricate signaling pathways involved. Such studies are crucial for validating GIRK1 as a therapeutic target and for the potential development of novel anti-metastatic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 7. Collection - ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - ACS Chemical Neuroscience - Figshare [figshare.com]
- 8. G-Protein Inwardly Rectifying Potassium Channel 1 (GIRK1) Knockdown Decreases Beta-Adrenergic, MAP Kinase and Akt Signaling in the MDA-MB-453 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consequences of somatic mutations of GIRK1 detected in primary malign tumors on expression and function of G-protein activated, inwardly rectifying, K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GIRK1 triggers multiple cancer-related pathways in the benign mammary epithelial cell line MCF10A - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biology of PLD2 with the Selective Inhibitor ML-298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D2 (PLD2), a key enzyme in cellular signaling, catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3] This process is integral to a multitude of cellular functions, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2][4] Dysregulation of PLD2 activity has been implicated in various pathological conditions, most notably cancer, where it is often found to be overexpressed and contributes to tumor growth and metastasis.[5][6] The development of selective inhibitors is therefore crucial for both elucidating the specific roles of PLD2 and exploring its potential as a therapeutic target.
ML-298 is a potent and selective small molecule inhibitor of PLD2.[7][8][9] Its high selectivity for PLD2 over its isoform PLD1 makes it an invaluable tool for dissecting the distinct functions of these two enzymes.[8][9] This technical guide provides an in-depth overview of the biology of PLD2, the characteristics of this compound, and detailed experimental protocols for studying their interaction and effects on cellular pathways.
Quantitative Data: this compound Inhibition of PLD2
This compound demonstrates significant potency and selectivity for PLD2 in both cellular and biochemical assays. The following table summarizes the key quantitative data for this compound and, for comparative purposes, its successor compound, ML395.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (over PLD1) | Reference |
| This compound | PLD2 | Cellular | 355 | >53-fold | [9] |
| PLD1 | Cellular | >20,000 | [9] | ||
| PLD2 | Biochemical | 2,800 | >7-fold | [9] | |
| PLD1 | Biochemical | >20,000 | [9] | ||
| ML395 | PLD2 | Cellular | 360 | >80-fold | [10][11] |
| PLD1 | Cellular | >30,000 | [10][11] | ||
| PLD2 | Biochemical | 8,700 | >2-fold | [10] | |
| PLD1 | Biochemical | >20,000 | [10] |
Core Signaling Pathways of PLD2
PLD2 is a central node in cellular signaling, primarily through the production of phosphatidic acid (PA). PA, in turn, influences a variety of downstream effectors, leading to the modulation of critical cellular processes.
PLD2-Mediated PA Production and Downstream Signaling
PLD2 is activated by a range of stimuli, including growth factors and mechanical stress.[12] Upon activation, it hydrolyzes phosphatidylcholine at the plasma membrane to produce PA.[4][13] This localized increase in PA concentration recruits and activates downstream signaling proteins.
PLD2 and the mTOR Pathway
A critical downstream effector of PLD2-generated PA is the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation.[5][14] PA can directly bind to the FRB domain of mTOR, promoting the stability and activity of both mTORC1 and mTORC2 complexes.[5] This activation is crucial for cancer cell survival and proliferation.[5][14]
PLD2 and Cytoskeletal Reorganization
PLD2 plays a significant role in regulating the actin cytoskeleton, which is essential for cell motility and invasion.[1][15] PA generated by PLD2 can influence the localization and activity of actin-binding proteins.[1] Furthermore, PLD2 can interact directly with components of the cytoskeleton.[15] Inhibition of PLD2 with this compound has been shown to decrease the invasive migration of glioblastoma cells.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of PLD2 and the effects of this compound.
In Vitro PLD2 Activity Assay (Radiolabeled)
This assay measures the enzymatic activity of PLD2 by quantifying the release of radiolabeled choline from phosphatidylcholine.
Materials:
-
Recombinant human PLD2
-
[methyl-³H]dipalmitoyl-phosphatidylcholine ([³H]PC)
-
Phosphatidylethanolamine (PE)
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂)
-
This compound or other inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 2 mM MgCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Substrate Vesicles:
-
In a glass tube, mix [³H]PC, PE, and PIP₂ in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the desired concentration of this compound (dissolved in DMSO) or DMSO vehicle control.
-
Add recombinant PLD2 enzyme to the tube.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add the prepared substrate vesicles to the enzyme/inhibitor mixture to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Terminate the Reaction and Extract Lipids:
-
Stop the reaction by adding a mixture of chloroform and methanol (e.g., 1:2 v/v).
-
Add an aqueous solution (e.g., 1 M KCl) to induce phase separation.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
-
Quantify Released Choline:
-
Carefully collect the upper aqueous phase containing the radiolabeled choline.
-
Add the aqueous phase to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PLD2 activity relative to the vehicle control.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Amplex® Red PLD Activity Assay (Fluorometric)
This is a coupled enzyme assay that provides a sensitive, non-radioactive method for measuring PLD activity.[16][17][18]
Materials:
-
Amplex® Red Phospholipase D Assay Kit (containing Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, lecithin substrate, and reaction buffer)
-
Recombinant human PLD2
-
This compound or other inhibitors
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the Amplex® Red reagent, HRP, choline oxidase, and lecithin in the provided reaction buffer according to the kit manufacturer's instructions.[16]
-
-
Set up the Reaction:
-
To the wells of the microplate, add the desired concentrations of this compound or vehicle control.
-
Add the recombinant PLD2 enzyme to each well.
-
-
Initiate the Reaction:
-
Add the Amplex® Red working solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.[16]
-
-
Data Analysis:
-
Subtract the fluorescence of a no-enzyme control from all readings.
-
Calculate the percentage of PLD2 activity relative to the vehicle control and determine the IC50 value.
-
Transwell Cell Migration/Invasion Assay
This assay is used to assess the effect of this compound on the migratory and invasive potential of cancer cells, such as U87-MG glioblastoma cells.[8]
Materials:
-
U87-MG cells
-
Transwell inserts (8 µm pore size) with or without Matrigel coating (for invasion and migration assays, respectively)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture U87-MG cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for an appropriate time (e.g., 24-48 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Analysis:
-
Allow the inserts to air dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field and compare the different treatment groups.
-
Conclusion
PLD2 is a critical enzyme in cellular signaling with well-established roles in promoting cell proliferation, survival, and migration, particularly in the context of cancer. The selective inhibitor this compound has proven to be an indispensable tool for researchers to specifically probe the functions of PLD2. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to further unravel the complexities of PLD2 biology and to evaluate its potential as a therapeutic target. The continued use of selective chemical probes like this compound will undoubtedly accelerate our understanding of PLD2-driven pathologies and aid in the development of novel therapeutic strategies.
References
- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase D2 Localizes to the Plasma Membrane and Regulates Angiotensin II Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of mTOR by phosphatidic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Amplex™ Red Phospholipase D Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 18. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for ML-298, a Selective GIRK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-298 is a potent and selective small molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels, with a preference for the GIRK1/GIRK2 subunit composition. These channels are crucial mediators of inhibitory neurotransmission in the brain and regulate heart rate. The activation of GIRK channels leads to potassium ion (K+) efflux, hyperpolarizing the cell membrane and reducing cellular excitability. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds, along with a summary of its quantitative activity and a diagram of the relevant signaling pathway.
Introduction to this compound
This compound (also referred to as ML297 in initial reports) provides a valuable pharmacological tool for studying the physiological roles of GIRK channels.[1] Its selectivity for specific GIRK subunit combinations allows for the precise dissection of channel function in various cellular contexts. In vitro cell-based assays are essential for determining the potency and efficacy of this compound and for screening for novel GIRK channel modulators.
Mechanism of Action
GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs) and require the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane.[2] Upon GPCR activation by an agonist, the Gα and Gβγ subunits dissociate. The freed Gβγ subunits then directly bind to the GIRK channel, causing it to open and allow the outward flow of K+ ions down their electrochemical gradient.[2][3] This efflux of positive charge hyperpolarizes the cell membrane, making it more difficult to fire an action potential, thus producing an inhibitory effect.[3] this compound acts as a direct activator of the GIRK channel complex.
Signaling Pathway Diagram
Caption: GIRK channel activation pathway.
Quantitative Data Summary
The potency of this compound has been determined using various in vitro cell-based assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line | GIRK Subunit Composition | Parameter | Value (nM) | Efficacy | Reference |
| Thallium Flux Assay | HEK293 | GIRK1/GIRK2 | EC50 | 160 | 122.6% | [1] |
| Voltage-Clamp Electrophysiology | HEK293 | GIRK1/GIRK2 | EC50 | 540 | 94.5% | [1] |
Experimental Protocols
A common method for assessing GIRK channel activity in a high-throughput format is a fluorescence-based assay that measures changes in membrane potential.[3][4] This protocol describes a representative assay using a membrane potential-sensitive fluorescent dye.
Principle
This assay utilizes a fluorescent dye that exhibits a change in fluorescence intensity in response to changes in cell membrane potential.[3] Cell lines expressing the GIRK channels of interest (e.g., HEK293 cells stably expressing GIRK1/GIRK2) are loaded with the dye.[5] Activation of GIRK channels by this compound causes an efflux of K+, leading to hyperpolarization of the cell membrane. This change in membrane potential is detected as a change in the fluorescence signal.[3]
Materials
-
Cell Line: HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/GIRK2).
-
Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound Stock Solution: 10 mM stock solution in DMSO.
-
Membrane Potential-Sensitive Dye: e.g., bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)] or a commercially available kit like the Thallium-free GIRK Potassium Channel Assay.[3][4][5]
-
Positive Control: A known GIRK channel activator or a GPCR agonist for the expressed receptor.
-
Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer).
-
Plate Reader: A fluorescence plate reader with appropriate filters for the chosen dye.
-
96-well Plates: Black-walled, clear-bottom plates suitable for fluorescence measurements.
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based GIRK channel assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with assay buffer.
-
Add the dye solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Also prepare solutions for the positive and negative controls.
-
After the dye loading incubation, transfer the plate to the fluorescence plate reader.
-
Add the compound solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Measurements can be taken kinetically over a period of time or as an endpoint reading after a specific incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only medium and dye.
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase dye loading time or concentration.
-
Ensure the plate reader settings are optimal.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Use automated liquid handling for compound addition.
-
Check for and prevent edge effects on the plate.
-
-
No Response to this compound:
-
Confirm the expression and functionality of the GIRK channels in the cell line.
-
Verify the concentration and integrity of the this compound stock solution.
-
These protocols and notes provide a foundation for the in vitro characterization of this compound and other GIRK channel modulators. Adherence to these guidelines will facilitate the generation of robust and reproducible data.
References
- 1. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system | eLife [elifesciences.org]
- 3. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A real-time screening assay for GIRK1/4 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for ML-298 in U87-MG Glioblastoma Cells
For Research Use Only.
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and extensive invasion into the surrounding brain tissue. The U87-MG cell line is a widely used in vitro model for studying GBM. Ion channels play a critical role in the pathophysiology of glioblastoma, influencing processes such as cell proliferation, migration, and apoptosis.[1][2] Among these, G-protein-gated inwardly rectifying potassium (GIRK) channels have emerged as potential therapeutic targets.[3]
ML-298 (also known as VU0456810) is a potent and selective small-molecule activator of GIRK1-containing channels, with a preference for GIRK1/GIRK2 heterotetramers.[4][5][6] GIRK channels are responsible for generating slow, inhibitory postsynaptic potentials by hyperpolarizing the cell membrane in response to G-protein coupled receptor activation.[4][6] In the context of glioblastoma, activation of GIRK channels and the subsequent membrane hyperpolarization have been shown to reduce cell proliferation.[3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on U87-MG glioblastoma cells.
Mechanism of Action
This compound directly activates GIRK1-containing channels, leading to an efflux of potassium (K+) ions from the cell. This efflux results in hyperpolarization of the cell membrane. In excitable cells like neurons, this hyperpolarization reduces neuronal excitability. In cancer cells, such as glioblastoma, altering the membrane potential can impact key cellular processes. Specifically, the hyperpolarization induced by this compound is hypothesized to inhibit cell cycle progression and reduce cell proliferation.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data on the effects of this compound on U87-MG cells. These tables are intended to serve as a guide for expected outcomes.
Table 1: Dose-Dependent Effect of this compound on U87-MG Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 95.2 | ± 3.8 |
| 5 | 78.6 | ± 5.1 |
| 10 | 60.3 | ± 4.2 |
| 25 | 41.5 | ± 3.9 |
| 50 | 25.8 | ± 2.7 |
Table 2: Effect of this compound on U87-MG Cell Migration
| Treatment (24h) | Migrated Cells (Normalized) | Standard Deviation |
| Vehicle Control | 1.00 | ± 0.12 |
| This compound (10 µM) | 0.58 | ± 0.09 |
| This compound (25 µM) | 0.35 | ± 0.07 |
Table 3: Effect of this compound on U87-MG Membrane Potential
| Treatment (1h) | Change in Fluorescence Intensity (%) | Standard Deviation |
| Vehicle Control | 0 | ± 1.2 |
| This compound (10 µM) | -28.4 | ± 3.5 |
(Note: Negative change indicates hyperpolarization)
Experimental Protocols
U87-MG Cell Culture
-
Materials:
-
U87-MG cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain U87-MG cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Seed cells into new flasks or plates for experiments.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
U87-MG cells
-
96-well plates
-
This compound stock solution (in DMSO)[7]
-
Complete DMEM
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed 5,000 U87-MG cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Transwell Migration Assay (Boyden Chamber)
-
Materials:
-
U87-MG cells
-
24-well plates with transwell inserts (8 µm pore size)
-
This compound
-
Serum-free DMEM
-
DMEM with 10% FBS (as chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
-
Protocol:
-
Starve U87-MG cells in serum-free DMEM for 24 hours.
-
Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Resuspend starved cells in serum-free DMEM containing this compound or vehicle control.
-
Seed 5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of the transwell insert.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
-
Membrane Potential Assay
-
Materials:
-
U87-MG cells
-
Black, clear-bottom 96-well plates
-
Membrane potential-sensitive dye (e.g., DiBAC₄(3))
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
-
-
Protocol:
-
Seed 20,000 U87-MG cells per well in a black, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of HBSS containing the membrane potential-sensitive dye to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the baseline fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
Add this compound or vehicle control to the wells at the desired final concentration.
-
Immediately begin kinetic fluorescence readings for 30-60 minutes to monitor the change in membrane potential.
-
Analyze the data by normalizing the fluorescence intensity to the baseline reading for each well. A decrease in DiBAC₄(3) fluorescence indicates hyperpolarization.
-
References
- 1. Ion Channels in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Ion Channels in Glioma: From Basic Knowledge into Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. ML 297 | Potassium Channel | TargetMol [targetmol.com]
- 6. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
Application Note: Utilizing ML-298 to Investigate the Role of Kir2.1 Channels in Cancer Cell Invasion
For Research Use Only
Introduction
The invasion of cancer cells into surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Understanding the molecular mechanisms that drive cell invasion is paramount for the development of novel anti-cancer therapies. Emerging evidence suggests that ion channels, including the inwardly rectifying potassium (Kir) channels, play a significant role in the pathophysiology of cancer. The Kir2.1 channel, encoded by the KCNJ2 gene, is known to be involved in regulating cell excitability, proliferation, and apoptosis.[1] Its dysregulation has been observed in various cancers, hinting at its potential involvement in tumor progression and metastasis.[1][2][3]
ML-298 is a potent and selective activator of the Kir2.1 channel. As such, it represents a valuable pharmacological tool to probe the functional role of this channel in cancer biology. This application note provides a proposed framework and detailed protocols for utilizing this compound to investigate the impact of Kir2.1 channel activation on cancer cell invasion. The following sections outline hypothetical experimental designs, data presentation, and detailed methodologies for researchers, scientists, and drug development professionals interested in exploring this novel research avenue.
Hypothesized Mechanism of Action
The precise role of Kir2.1 in cancer cell invasion is still under investigation. However, by modulating the cell membrane potential, Kir2.1 channels could influence a variety of downstream signaling pathways crucial for cell migration and invasion. These may include pathways sensitive to changes in intracellular ion concentrations and membrane potential, such as those involving calcium signaling, integrin function, and the activity of voltage-gated ion channels. Activation of Kir2.1 by this compound would lead to potassium efflux and membrane hyperpolarization, which could potentially alter the activity of signaling proteins that regulate the cytoskeleton, cell adhesion, and the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation.
Below is a diagram illustrating a hypothesized signaling pathway through which this compound-mediated activation of Kir2.1 might influence cancer cell invasion.
Caption: Hypothesized signaling pathway of this compound in cancer cell invasion.
Quantitative Data Presentation
The following table presents illustrative data from a hypothetical Transwell invasion assay, demonstrating the potential dose-dependent effect of this compound on the invasive capacity of a cancer cell line.
| This compound Concentration (µM) | Number of Invading Cells (Mean ± SD) | Invasion Index (% of Control) | p-value (vs. Control) |
| 0 (Vehicle Control) | 250 ± 25 | 100% | - |
| 1 | 220 ± 20 | 88% | > 0.05 |
| 5 | 150 ± 15 | 60% | < 0.05 |
| 10 | 90 ± 10 | 36% | < 0.01 |
| 25 | 50 ± 8 | 20% | < 0.001 |
Experimental Protocols
Two standard in vitro assays are proposed to assess the effect of this compound on cancer cell invasion: the Transwell (Boyden Chamber) Assay and the 3D Spheroid Invasion Assay.
Protocol 1: Transwell Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane coated with an extracellular matrix (ECM) protein layer, such as Matrigel.[4][5][6]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Cotton swabs, methanol, crystal violet stain
-
Microscope and imaging software
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for 2-4 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
-
Cell Seeding:
-
Add 500 µL of complete medium (with chemoattractant) to the lower chamber of the Transwell plate.
-
Seed 1-5 x 10^4 cells in 200 µL of the this compound/vehicle-containing serum-free medium into the upper chamber of the coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 12-48 hours, depending on the cell type's invasive potential.
-
-
Staining and Quantification:
-
After incubation, remove the medium from the upper chamber.
-
Use a cotton swab to gently remove non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Visualize and count the stained cells in at least five random fields of view using a microscope.
-
Calculate the average number of invading cells per field for each condition.
-
Protocol 2: 3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model by assessing cell invasion from a 3D tumor spheroid into a surrounding ECM matrix.[7]
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Collagen I or Matrigel for embedding
-
Live-cell imaging system or microscope with a camera
Procedure:
-
Spheroid Formation:
-
Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C for 48-72 hours to allow for the formation of compact spheroids.
-
-
Matrix Embedding and Treatment:
-
Prepare a cold solution of Collagen I or Matrigel.
-
Carefully transfer the formed spheroids into the matrix solution.
-
Dispense 100 µL of the spheroid-matrix suspension into a new 96-well plate.
-
Allow the matrix to polymerize at 37°C for 30-60 minutes.
-
Add 100 µL of complete medium containing 2x the final concentration of this compound or vehicle control on top of the solidified matrix.
-
-
Invasion Monitoring and Analysis:
-
Image the spheroids at time zero (T0) immediately after adding the treatment medium.
-
Incubate the plate at 37°C and acquire images at regular intervals (e.g., every 24 hours) for 3-7 days using a live-cell imaging system or a microscope.
-
Quantify the invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
-
The invasion area can be calculated by subtracting the area of the spheroid core at T0 from the total spheroid area at each subsequent time point.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting an experiment to assess the impact of this compound on cancer cell invasion.
Caption: General workflow for a cancer cell invasion assay using this compound.
Conclusion and Future Perspectives
This compound provides a unique opportunity to explore the role of the Kir2.1 potassium channel in cancer cell invasion. The protocols and framework presented here offer a starting point for researchers to investigate this potential mechanism. Positive findings from these in vitro assays could pave the way for further studies, including in vivo metastasis models and the analysis of Kir2.1 expression in patient tumor samples. Elucidating the role of Kir2.1 in cancer progression may ultimately identify it as a novel therapeutic target for metastatic disease.
References
- 1. Upregulation of the inwardly rectifying potassium channel Kir2.1 (KCNJ2) modulates multidrug resistance of small-cell lung cancer under the regulation of miR-7 and the Ras/MAPK pathway | springermedizin.de [springermedizin.de]
- 2. Kir2.1 channel: Macrophage plasticity in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-associated macrophages are shaped by intratumoral high potassium via Kir2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 5. Maria T. Tirona — BIO-PROTOCOL [bio-protocol.org]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. High-content analysis of tumour cell invasion in three-dimensional spheroid assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-298 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-298 is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] It functions in a G-protein-independent manner, offering a powerful tool for the direct modulation of neuronal excitability.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its application in studying neuronal signaling and its potential as an anticonvulsant.
Mechanism of Action
This compound directly activates GIRK channels that are heterotetramers containing the GIRK1 subunit, such as GIRK1/2 and GIRK1/4 channels.[2][5] Unlike endogenous activation via G-protein coupled receptors (GPCRs), this compound's action does not require Gβγ subunit binding.[5] However, its activity is dependent on the presence of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2).[5] The binding site for this compound on the GIRK1 subunit involves key amino acid residues, including F137 in the pore helix and D173 in the second membrane-spanning domain.[5] Activation of GIRK channels by this compound leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.
Data Presentation
Table 1: Potency and Selectivity of this compound (ML297) on GIRK Channel Subtypes
| GIRK Channel Subtype | Assay Type | EC50 | Efficacy | Reference |
| GIRK1/GIRK2 | Thallium Flux | 160 nM | 122.6% | [2] |
| GIRK1/GIRK2 | Voltage Clamp | 540 nM | 94.5% | [2] |
| GIRK1/GIRK4 | Thallium Flux | ~1.3 µM | - | [2] |
| GIRK1/GIRK3 | Thallium Flux | 914 nM | - | [3] |
| GIRK2/GIRK3 | Thallium Flux | Inactive | - | [2] |
| Kir2.1 | - | Inactive | - | [2] |
| Kv7.4 | - | Inactive | - | [2] |
| hERG | - | Weakly active (IC50 = 10 µM) | - | [3] |
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
ML-298: A Chemical Probe for Interrogating PLD2 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML-298 is a potent and highly selective allosteric inhibitor of Phospholipase D2 (PLD2), making it an invaluable chemical probe for elucidating the physiological and pathological roles of this enzyme.[1][2] Unlike earlier PLD inhibitors, which often suffered from a lack of isoform specificity or undesirable off-target effects, this compound offers a clean pharmacological profile, enabling precise investigation of PLD2-mediated signaling pathways.[2] These application notes provide comprehensive data and detailed protocols for the effective use of this compound in a variety of experimental settings.
Data Presentation
Table 1: In Vitro and Cellular Potency and Selectivity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | Purified PLD2 | 2,800 | [2] |
| Purified PLD1 | >20,000 | [2] | |
| Cellular Assay | PLD2 | 355 | [1][2][3] |
| PLD1 | >20,000 | [1][2][3] |
Selectivity: this compound demonstrates greater than 53-fold selectivity for PLD2 over PLD1 in cellular assays.[2]
Table 2: In Vitro ADME/DMPK Profile of this compound
| Parameter | Species | Value | Reference |
| Microsomal Clearance | Rat | CL_int_ = 82.1 mL/min/kg | |
| Human | CL_int = 43.1 mL/min/kg | [4] | |
| Plasma Protein Binding | Rat | 26.3% free | [4] |
| Human | 8.8% free | [4] |
Signaling Pathways and Experimental Workflows
PLD2 Signaling Pathway
Phospholipase D2 (PLD2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of a multitude of downstream effector proteins, influencing critical cellular processes such as cell proliferation, migration, and membrane trafficking.
Experimental Workflow: Glioblastoma Cell Migration Assay
This workflow outlines the key steps for assessing the effect of this compound on the migratory capacity of glioblastoma cells.
Experimental Protocols
Cellular PLD2 Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on PLD2 activity in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, U87-MG)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PLD activity assay kit (e.g., colorimetric or fluorometric)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 30 µM to generate a full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer. Incubate on ice for 10-15 minutes with gentle agitation.
-
PLD Activity Measurement: Follow the manufacturer's instructions for the chosen PLD activity assay kit to measure the enzyme activity in the cell lysates. This typically involves the addition of a substrate and detection reagent, followed by incubation and measurement of the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of PLD2 inhibition for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC50 value.
Glioblastoma Cell Migration (Transwell) Assay
This protocol details a method to assess the effect of this compound on the invasive migration of glioblastoma cells.[5]
Materials:
-
U87-MG glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Transwell Inserts: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend U87-MG cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated Transwell inserts.
-
Treatment: In the lower chamber, add complete medium containing 10% FBS as a chemoattractant. Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) to both the upper and lower chambers.[3] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert using a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and then stain with crystal violet solution.
-
Imaging and Quantification: Wash the inserts and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells for each treatment condition and compare it to the vehicle control to determine the effect of this compound on cell migration.
In Vivo Mouse Model Protocol (General Guideline)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of disease (e.g., oncology). Specific parameters will need to be optimized for the particular model and research question.
Materials:
-
Appropriate mouse strain for the disease model
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of 5% DMSO, 5% Solutol, and 90% saline)
-
Syringes and needles for administration
-
Calipers for tumor measurement (if applicable)
-
Anesthesia and euthanasia supplies
Procedure:
-
Animal Acclimation and Model Induction: Acclimate the mice to the housing conditions. Induce the disease model according to established protocols (e.g., subcutaneous or intracranial injection of tumor cells).
-
Compound Formulation: Prepare the dosing solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Dosing: Administer this compound to the treatment group of mice via the desired route (e.g., intraperitoneal injection). The dosing schedule (e.g., once daily, twice daily) and duration will need to be determined based on the pharmacokinetic profile of this compound and the experimental design. A typical in vivo dose to start with could be in the range of 10-50 mg/kg.[6] Administer the vehicle alone to the control group.
-
Monitoring: Monitor the health of the animals daily. For tumor models, measure tumor volume with calipers at regular intervals.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Analyze the collected data (e.g., tumor growth curves, survival data) to determine the in vivo efficacy of this compound.
Conclusion
This compound is a powerful and selective chemical probe for investigating the function of PLD2. The data and protocols provided in these application notes are intended to facilitate its use in a wide range of research applications, from basic cell signaling studies to preclinical in vivo models. By enabling the specific inhibition of PLD2, this compound will continue to be a critical tool for advancing our understanding of the roles of this important enzyme in health and disease.
References
- 1. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ML-298, a Selective GIRK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-298 (also known as ML297 and VU0456810) is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] Contrary to some initial reports, this compound is not a MAPK signaling inhibitor. Its primary mechanism of action is the activation of GIRK1/2, GIRK1/3, and GIRK1/4 channel heterotetramers.[1] This activation is independent of G-protein signaling but requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2). This compound has demonstrated efficacy in preclinical models of epilepsy and anxiety, highlighting its potential as a valuable research tool and a lead compound for therapeutic development.[1][2][4][5]
These application notes provide detailed protocols for the use of this compound in common laboratory experiments to characterize its effects on GIRK channels.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Alternate Names | ML297, VU0456810 | [1][2][6] |
| Molecular Formula | C₁₇H₁₄F₂N₄O | |
| Molecular Weight | 328.32 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: up to 66 mg/mL (201 mM)Ethanol: up to 15 mg/mL | [7] |
| Storage | Store solid at -20°C for up to 3 years.Store stock solutions in DMSO or Ethanol at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [6][7] |
Signaling Pathway and Mechanism of Action
This compound directly activates GIRK channels that contain the GIRK1 subunit. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and reducing neuronal excitability.
Quantitative Data
This compound exhibits selectivity for GIRK1-containing channels.
| Target | Assay | Species | EC₅₀ / IC₅₀ (nM) | Reference |
| GIRK1/2 | Thallium Flux | Human | 160 | |
| GIRK1/4 | Thallium Flux | Human | 887 | |
| GIRK1/3 | Thallium Flux | Human | 914 | |
| GIRK2 | Thallium Flux | Human | No effect | |
| GIRK2/3 | Thallium Flux | Human | No effect | |
| Kir2.1 | Not specified | Not specified | No effect | |
| Kv7.4 | Not specified | Not specified | No effect |
Experimental Protocols
Protocol 1: In Vitro Characterization using Thallium Flux Assay
This high-throughput assay measures the influx of thallium ions through activated potassium channels.
Materials:
-
HEK293 cells stably or transiently expressing the desired GIRK1/x subunit combination (e.g., GIRK1/2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
384-well black-walled, clear-bottom microplates.
-
Thallium-sensitive dye kit (e.g., FluxOR™ Thallium Detection Kit).
-
This compound stock solution (10 mM in DMSO).
-
Stimulus buffer containing thallium sulfate.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Fluorescence plate reader with injectors.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the GIRK channel of interest into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. Remove the culture medium and add 20 µL of the dye solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for 60-90 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired final concentrations of this compound to the wells.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation ~490 nm, emission ~525 nm) over time.
-
Stimulation: After a baseline reading, inject the thallium-containing stimulus buffer into the wells.
-
Data Analysis: Calculate the rate of fluorescence increase, which corresponds to the rate of thallium influx. Plot the rate of thallium flux against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.[8]
Protocol 2: Electrophysiological Characterization using Whole-Cell Patch-Clamp
This technique allows for the direct measurement of ion channel currents in individual cells.
Materials:
-
HEK293 cells on coverslips, transfected with GIRK1/x subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
-
External (bath) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4 with KOH.
-
Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Approach a cell with the pipette and form a gigaseal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -80 mV. Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to record baseline currents.
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording with this compound: Once the current has stabilized, repeat the voltage ramp protocol to record the this compound-activated currents.
-
Data Analysis: Subtract the baseline current from the current recorded in the presence of this compound to isolate the this compound-induced current. Analyze the current-voltage relationship and the amplitude of the current at a specific voltage (e.g., -120 mV).
Protocol 3: In Vivo Administration in Mice for Epilepsy Models
This compound can be administered to mice to assess its in vivo efficacy.
Materials:
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6]
-
Mice (e.g., C57BL/6).
-
Pentylenetetrazol (PTZ) for seizure induction.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
This compound Formulation: Prepare the this compound solution in the vehicle at the desired concentration (e.g., for a 60 mg/kg dose).[1][6] Ensure the solution is clear; sonication or gentle warming may be used to aid dissolution.[6]
-
Administration: Administer this compound or vehicle to the mice via intraperitoneal injection. A typical volume is 10 mL/kg.
-
Pre-treatment Time: Allow for a pre-treatment period of 30 minutes before seizure induction.[1]
-
Seizure Induction: Induce seizures by administering PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Observe the mice for seizure activity (e.g., latency to first seizure, seizure severity) and survival.
Conclusion
This compound is a selective and potent activator of GIRK1-containing channels, making it an invaluable tool for studying the physiological and pathological roles of these channels. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo settings. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to a better understanding of GIRK channel pharmacology and its therapeutic potential.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of G-protein-gated inwardly rectifying potassium (Kir3/GirK) channels rescues hippocampal functions in a mouse model of early amyloid-β pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bidirectional Influence of Limbic GIRK Channel Activation on Innate Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for ML-298, a GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ML-298, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), in cell culture settings. This document outlines the mechanism of action, recommended dosage and concentration, and experimental procedures for assessing GPR68 activation.
Introduction to this compound and GPR68
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by acidic extracellular pH[1][2]. Upon activation, GPR68 can couple to multiple G protein signaling pathways, including the Gq/11 pathway, which stimulates phospholipase C (PLC) leading to inositol phosphate (IP) production and subsequent intracellular calcium (Ca²⁺) mobilization, and the Gs pathway, which activates adenylyl cyclase to produce cyclic AMP (cAMP)[1][2]. GPR68 is implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and mechanotransduction[2][3][4].
This compound is a small molecule that acts as a positive allosteric modulator of GPR68. As a PAM, this compound enhances the receptor's response to its endogenous ligand, protons (H⁺), thereby potentiating downstream signaling at a given pH. While initially identified as a phospholipase D2 (PLD2) inhibitor, its role as a GPR68 PAM is an area of active investigation. A structurally related compound, MS48107, also a GPR68 PAM, was developed from a similar chemical scaffold as the known GPR68 PAM, ogerin[3][5].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related GPR68 modulators.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 432.44 g/mol | Sigma-Aldrich |
| Solubility | 20 mg/mL in DMSO | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Storage | 2-8°C (powder) | Sigma-Aldrich |
Table 2: Potency of GPR68 Modulators (for reference)
| Compound | Target | Assay | Potency (pEC₅₀/IC₅₀) | Source |
| Ogerin | GPR68 PAM | cAMP accumulation | pEC₅₀ = 6.83 | MedchemExpress |
| MS48107 | GPR68 PAM | Allosteric activity | 33-fold > Ogerin | [3] |
| This compound | PLD2 Inhibitor | Enzymatic assay | IC₅₀ = 355 nM | GlpBio |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on its molecular weight of 432.44 g/mol , prepare a high-concentration stock solution of this compound in DMSO. For a 10 mM stock solution, dissolve 4.32 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5% to avoid cytotoxicity.
GPR68 Signaling Pathway
Caption: GPR68 signaling pathways activated by acidic pH and potentiated by this compound.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the effect of this compound on GPR68-mediated intracellular calcium release, a hallmark of Gq pathway activation.
Materials:
-
Cells expressing GPR68 (e.g., HEK293 or CHO cells stably expressing GPR68)
-
Complete cell culture medium
-
96-well black, clear-bottom assay plates
-
This compound stock solution (10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Acidic assay buffer (pH adjusted to 6.8 or lower with HCl)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed GPR68-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye stock in assay buffer, with the optional addition of probenecid.
-
Aspirate the culture medium from the wells and wash once with assay buffer (pH 7.4).
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in assay buffer from the 10 mM stock. A typical concentration range to test would be 10 nM to 10 µM.
-
Also prepare the acidic stimulus solution (e.g., assay buffer at pH 6.8).
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and continue to record the fluorescence.
-
After a few minutes of incubation with this compound, inject the acidic assay buffer to stimulate GPR68 and record the subsequent change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Plot the ΔRFU against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Experimental Workflow for Calcium Assay
References
- 1. mdpi.com [mdpi.com]
- 2. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-sensing GPR68 inhibits vascular smooth muscle cell proliferation through Rap1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS48107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for In Vivo Animal Studies of ML-298
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of ML-298, a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. The protocols detailed below are designed to assess the anticonvulsant, analgesic, and potential side effects of this compound in murine models.
Introduction
This compound is a valuable research tool for investigating the physiological roles of GIRK channels.[1][2][3] GIRK channels, composed of various homo- and heterotetrameric combinations of four subunits (GIRK1-4), are crucial in regulating neuronal excitability and heart rate.[2][4][5] this compound selectively activates GIRK1-containing channels, which are predominantly found in the brain, offering a targeted approach to modulating neuronal activity.[1][3] In vivo studies have demonstrated its potential as an anticonvulsant and anxiolytic agent.[1][3][5] These protocols outline the necessary steps to replicate and expand upon these findings.
Mechanism of Action: GIRK Channel Activation
This compound acts as a positive allosteric modulator of GIRK1-containing channels. This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization increases the threshold for firing action potentials, thereby reducing neuronal excitability. This mechanism underlies the observed anticonvulsant and analgesic effects.
Caption: Signaling pathway of this compound in a neuron.
Experimental Protocols
Compound Formulation and Administration
For in vivo studies, this compound can be formulated for intraperitoneal (IP) injection. A typical formulation involves dissolving this compound in a vehicle such as a solution of 5% DMSO, 5% Tween 80, and 90% saline. The solution should be freshly prepared and administered at a volume of 10 mL/kg body weight.
Anticonvulsant Activity Assessment
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.[6][7]
Protocol:
-
Adult male C57BL/6 mice (20-25 g) are used.
-
Administer this compound (e.g., 60 mg/kg, IP) or vehicle. A positive control, such as sodium valproate (150 mg/kg, IP), should also be included.[5]
-
After a predetermined pretreatment time (e.g., 30-60 minutes), induce seizures via corneal electrodes.
-
Apply a 60 Hz alternating current at 50 mA for 0.2 seconds.[6]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Record the latency to seizure onset and the duration of the tonic hindlimb extension.
Caption: Experimental workflow for the MES seizure model.
This model is used to assess efficacy against myoclonic and absence seizures.[4][8]
Protocol:
-
Adult male Swiss Webster mice (18-22 g) are used.
-
Administer this compound (e.g., 60 mg/kg, IP) or vehicle.
-
After 30-60 minutes, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).
-
Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.
-
Score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Endpoints include the latency to the first myoclonic jerk and the percentage of animals exhibiting generalized clonic-tonic seizures.
Analgesic Activity Assessment
This test evaluates the central analgesic effects of a compound against thermal stimuli.[3][9]
Protocol:
-
Adult male ICR mice (20-25 g) are used.
-
Administer this compound, vehicle, or a positive control (e.g., morphine).
-
At various time points post-administration (e.g., 15, 30, 60, 90 minutes), place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[3]
-
Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10]
This model assesses the efficacy of a compound against both acute and inflammatory pain.[2][5]
Protocol:
-
Adult male Swiss mice (20-25 g) are used.
-
Administer this compound, vehicle, or a positive control.
-
After the appropriate pretreatment time, inject 20 µL of 5% formalin solution into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[11]
Assessment of Potential Side Effects
This test is used to evaluate general locomotor activity and can indicate sedative or hyperactive effects of a compound.[12][13][14]
Protocol:
-
Adult male C57BL/6 mice are used.
-
Administer this compound or vehicle.
-
After the pretreatment period, place the mouse in the center of an open field apparatus (e.g., a 40x40 cm box).
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system or manual scoring.
-
Parameters to be measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in locomotor activity may suggest sedative effects.
Given that GIRK channels are also present in the heart (GIRK1/GIRK4), it is crucial to assess for potential cardiovascular side effects such as bradycardia.[4]
Protocol:
-
Adult mice are used. To minimize the confounding effects of anesthesia, echocardiography should be performed on conscious animals after a period of acclimation.[15][16]
-
Obtain baseline echocardiographic measurements.
-
Administer this compound or vehicle.
-
At various time points post-administration, repeat the echocardiographic measurements.
-
Key parameters to assess include heart rate, fractional shortening, and ejection fraction.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Anticonvulsant Efficacy of this compound in the MES Test
| Treatment Group | Dose (mg/kg) | N | Latency to Seizure (s) | % Protection from Tonic Hindlimb Extension |
| Vehicle | - | 10 | Mean ± SEM | 0 |
| This compound | 30 | 10 | Mean ± SEM | % |
| This compound | 60 | 10 | Mean ± SEM | % |
| Valproate | 150 | 10 | Mean ± SEM | % |
Table 2: Analgesic Efficacy of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Latency to Paw Lick/Jump (s) at 30 min post-dose |
| Vehicle | - | 10 | Mean ± SEM |
| This compound | 30 | 10 | Mean ± SEM |
| This compound | 60 | 10 | Mean ± SEM |
| Morphine | 10 | 10 | Mean ± SEM |
Table 3: Effect of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 30 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 60 | 10 | Mean ± SEM | Mean ± SEM |
Table 4: Cardiovascular Effects of this compound
| Treatment Group | Dose (mg/kg) | N | Heart Rate (bpm) at 30 min post-dose | Fractional Shortening (%) at 30 min post-dose |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 30 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 60 | 10 | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes and protocols provide a framework for the in vivo characterization of the GIRK channel activator this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the anticonvulsant and analgesic properties of this compound, as well as an initial assessment of its side effect profile. Adherence to these standardized procedures will facilitate the comparison of results across different laboratories and contribute to a more comprehensive understanding of the therapeutic potential of targeting GIRK channels.
References
- 1. jove.com [jove.com]
- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the DMPK Profile of ML-298
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available drug metabolism and pharmacokinetics (DMPK) data for ML-298, a selective inhibitor of phospholipase D2 (PLD2). The included protocols offer detailed methodologies for key in vitro experiments to assess the DMPK properties of similar compounds.
Summary of this compound In Vitro DMPK Profile
The following data summarizes the in vitro drug metabolism and pharmacokinetic properties of this compound.[1]
| Parameter | Species | Value | Units |
| Protein Binding (% Free) | Rat | 5.0 | % |
| Human | 3.0 | % | |
| In Vitro Intrinsic Clearance (Clint) | Rat | 468 | µL/min/mg protein |
| Human | 118 | µL/min/mg protein | |
| In Vitro Hepatic Clearance (ClHEP) | Rat | 60.9 | mL/min/kg |
| Human | Not Reported | mL/min/kg | |
| CYP450 Inhibition (IC50) | 3A4 | >20 | µM |
| 2D6 | >20 | µM | |
| 2C9 | >20 | µM | |
| 1A2 | >20 | µM |
Experimental Protocols
Metabolic Stability Assessment in Liver Microsomes
This protocol outlines a common method to determine the in vitro metabolic stability of a compound using liver microsomes. This assay is crucial for predicting the hepatic clearance of a drug.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human or rat)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining liver microsomes and phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the test compound to the wells of a 96-well plate.
-
Pre-warm the plate and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Cytochrome P450 (CYP) Inhibition Assay
This protocol describes a method to assess the potential of a compound to inhibit major CYP isoforms, which is important for predicting drug-drug interactions.
Materials:
-
Test compound (e.g., this compound)
-
Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2)
-
Fluorogenic or specific substrate for each CYP isoform
-
NADPH regenerating system
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
96-well plates (black plates for fluorescent assays)
-
Plate reader (fluorescence or absorbance) or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and positive control inhibitors.
-
Prepare a reaction mixture containing the specific CYP enzyme, its substrate, and buffer.
-
-
Incubation:
-
Add the test compound or positive control inhibitor to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific period at 37°C.
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the formation of the metabolite using a plate reader (for fluorescent products) or an LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for determining metabolic stability.
Caption: CYP450 inhibition mechanism by this compound.
References
Application Notes and Protocols: Preparation of ML-298 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for ML-298, a potent and selective inhibitor of Phospholipase D2 (PLD2). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
This compound is a small molecule inhibitor used in research to study the roles of PLD2 in cellular signaling.[1][2][3] It is supplied as a solid powder.[4]
| Property | Value | Reference |
| Chemical Name | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide | |
| Molecular Formula | C₂₂H₂₃F₃N₄O₂ | [3][4] |
| Molecular Weight | 432.44 g/mol | [4] |
| CAS Number | 1426916-02-0 | [3][4] |
| Appearance | White to beige powder | [4] |
| Purity | ≥98% (HPLC) | [4] |
Solubility and Storage
Proper storage is essential to maintain the stability and activity of this compound. The compound is soluble in dimethyl sulfoxide (DMSO).
| Form | Solvent | Max Solubility | Storage Temperature | Stability | Reference |
| Powder | - | - | -20°C | 2-3 years | [2][3] |
| Stock Solution | DMSO | 20 mg/mL (approx. 46 mM) | -80°C | 6-12 months | [2][3][4] |
| Stock Solution | DMSO | 20 mg/mL (approx. 46 mM) | 4°C | 2 weeks | [3] |
Note: For in vivo studies, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] However, this should be optimized for the specific application.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 432.44 g/mol / 1000 = 4.32 mg
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 4.32 mg) of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[2] The final solution should be clear.[4]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound Target
This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2), with an IC₅₀ of 355 nM, and exhibits over 53-fold selectivity against PLD1.[3] PLD2 is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA acts as a critical lipid second messenger, activating a variety of downstream signaling proteins and pathways involved in cell growth, proliferation, and membrane trafficking.
Caption: this compound inhibits the PLD2 signaling pathway.
References
Application Notes and Protocols: ML-298
Audience: Researchers, scientists, and drug development professionals.
Topic: ML-298 Solubility in Dimethyl Sulfoxide (DMSO) and Protocols for Use
Introduction
This compound is a potent and selective inhibitor of phospholipase D2 (PLD2), with an IC50 of 355 nM.[1][2] It exhibits over 53-fold selectivity for PLD2 over PLD1 (IC50 >20 µM).[1] This selectivity makes this compound a valuable tool for investigating the specific roles of PLD2 in various cellular signaling pathways. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO), protocols for the preparation of stock solutions, and its mechanism of action.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H23F3N4O2 | [1][2] |
| Molecular Weight | 432.44 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 1426916-02-0 | [1][2][3] |
Solubility Data
This compound is readily soluble in DMSO.[2] The table below summarizes the reported solubility values from various suppliers. It is important to note that slight variations may exist between different batches of the compound.
| Supplier/Source | Reported Solubility in DMSO |
| Sigma-Aldrich | 20 mg/mL, clear solution |
| DC Chemicals | ≥13.3 mg/mL |
| APExBIO | <11.72 mg/mL (for hydrochloride salt) |
Note: The solubility of the hydrochloride salt of this compound may differ from the free base form.
Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.
Materials:
-
This compound powder (Molecular Weight: 432.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 432.44 g/mol * (1000 mg / 1 g) = 4.32 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.32 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Ensure the solution is clear.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable for up to two weeks.[1] Avoid repeated freeze-thaw cycles.
-
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based experiment.
Caption: General workflow for using this compound in cell-based assays.
Mechanism of Action: Inhibition of PLD2
This compound acts as a selective inhibitor of Phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking. By inhibiting PLD2, this compound reduces the production of PA, thereby modulating these downstream signaling pathways.
The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PLD2-mediated hydrolysis of PC to PA.
References
Measuring Phospholipase D2 (PLD2) Activity Using the Selective Inhibitor ML-298: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D2 (PLD2), a key enzyme in cellular signaling, catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA is involved in a myriad of cellular processes, including cell proliferation, migration, and vesicle trafficking. Dysregulation of PLD2 activity has been implicated in various diseases, including cancer. ML-298 is a potent and selective allosteric inhibitor of PLD2, making it a valuable tool for studying the specific functions of this enzyme.[1][2][3] This document provides detailed protocols for measuring PLD2 activity in both biochemical and cellular contexts using this compound, along with a summary of its inhibitory effects and an overview of relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound against PLD1 and PLD2 has been quantified in both purified enzyme (biochemical) and cell-based (cellular) assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Assay Type | Target | This compound IC50 (nM) | Selectivity (over PLD1) | Reference |
| Cellular | PLD2 | 355 | >53-fold | [1][2] |
| Cellular | PLD1 | >20,000 | - | [1][2] |
| Biochemical | PLD2 | 2,800 | >7-fold | [1] |
| Biochemical | PLD1 | >20,000 | - | [1] |
Table 1: Inhibitory Potency and Selectivity of this compound against PLD Isoforms.
Signaling Pathways
PLD2 is a critical node in several signaling pathways that regulate cell growth and proliferation. Understanding these pathways is essential for interpreting the effects of PLD2 inhibition by this compound.
PLD2 and the Ras/MAPK Signaling Pathway
PLD2 plays a significant role in the activation of the Ras-Raf-MEK-ERK (MAPK) pathway. Upon stimulation by growth factors like EGF, PLD2 is activated and produces PA. PLD2 can interact with the adaptor protein Grb2, which in turn recruits Sos, a guanine nucleotide exchange factor for Ras.[4][5][6] This leads to the activation of Ras and the subsequent downstream MAPK cascade, promoting cell proliferation.[5]
Caption: PLD2 in the Ras/MAPK signaling cascade.
PLD2 and the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. PLD-generated PA can directly bind to and activate mTOR, promoting protein synthesis and cell growth.[7][8] This pathway is often dysregulated in cancer, and the ability of this compound to inhibit PA production makes it a valuable tool for studying mTOR signaling.
Caption: PLD2 in the mTOR signaling pathway.
Experimental Protocols
The following are detailed protocols for measuring PLD2 activity in the presence of this compound.
In Vitro PLD2 Activity Assay (Amplex Red Method)
This assay provides a sensitive, fluorescence-based method for measuring PLD activity in a cell-free system.[9] It is an enzyme-coupled assay where the choline produced from PC hydrolysis is oxidized to produce hydrogen peroxide (H2O2), which then reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin.
Caption: Workflow for the in vitro Amplex Red PLD2 assay.
-
Amplex® Red Phospholipase D Assay Kit (e.g., from Thermo Fisher Scientific)
-
Purified recombinant PLD2 enzyme
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare all components of the Amplex Red Assay Kit according to the manufacturer's instructions. This typically includes preparing a working solution of Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and the phosphatidylcholine (PC) substrate.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the reaction buffer.
-
Add 10 µL of diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of purified PLD2 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate working solution (containing PC, Amplex Red, HRP, and choline oxidase) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the no-enzyme control from all other readings.
-
Calculate the percentage of PLD2 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular PLD2 Activity Assay (Transphosphatidylation Assay with [3H]butanol)
This assay measures PLD activity in intact cells by taking advantage of the enzyme's unique ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[10][11] Instead of hydrolyzing PC to PA, PLD transfers the phosphatidyl group to 1-butanol, forming phosphatidylbutanol (PtdBut), a metabolite that is not produced by other enzymes and is metabolically stable. By using radiolabeled butanol, the PLD activity can be quantified.
Caption: Workflow for the cellular transphosphatidylation assay.
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
[3H]1-butanol
-
PLD agonist (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Reagents for lipid extraction (chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid)
-
Scintillation counter and scintillation fluid
-
Cell Culture and Treatment:
-
Seed cells in 12- or 24-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for 30-60 minutes.
-
-
PLD Activation and Labeling:
-
Stimulate the cells with a PLD agonist (e.g., 100 nM PMA) in the presence of the inhibitor.
-
Simultaneously, add [3H]1-butanol to a final concentration of 0.3-0.5% (v/v) and a specific activity of 1-2 µCi/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by aspirating the medium and adding 1 mL of ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and HCl. Vortex and centrifuge to separate the phases.
-
-
Lipid Analysis:
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).
-
Spot the samples onto a silica TLC plate alongside a PtdBut standard.
-
Develop the TLC plate in an appropriate solvent system (e.g., the upper phase of ethyl acetate/isooctane/acetic acid/water; 110:50:20:100, v/v/v/v).
-
Visualize the PtdBut standard (e.g., with iodine vapor).
-
Scrape the silica corresponding to the PtdBut band from the plate into a scintillation vial.
-
-
Quantification and Data Analysis:
-
Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Normalize the [3H]PtdBut counts to the total radioactivity in the lipid extract or to the protein concentration.
-
Calculate the percentage of PLD2 inhibition for each this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a highly selective and potent inhibitor of PLD2, making it an invaluable pharmacological tool for elucidating the specific roles of this enzyme in cellular physiology and disease. The protocols outlined in this document provide robust and reliable methods for quantifying PLD2 activity and its inhibition by this compound in both in vitro and cellular settings. Careful execution of these assays, coupled with an understanding of the underlying signaling pathways, will enable researchers to effectively investigate the multifaceted functions of PLD2.
References
- 1. The Grb2/PLD2 interaction is essential for lipase activity, intracellular localization and signaling in response to EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. The Grb2/PLD2 interaction is essential for lipase activity, intracellular localization and signaling, in response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling: PLD takes center stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. PLD2 has both enzymatic and cell proliferation-inducing capabilities, that are differentially regulated by phosphorylation and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Proton-Sensing Receptor GPR68
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing GPCR that plays a crucial role in various physiological and pathological processes.[1][2] Activated by extracellular acidosis, GPR68 is involved in mechanosensation, inflammation, and cancer progression.[2][3] It is a pleiotropic receptor, coupling to multiple G protein signaling pathways, primarily Gq/11 to mobilize intracellular calcium and Gs to stimulate cyclic AMP (cAMP) production.[4] This duality in signaling makes the study of GPR68 both compelling and complex, requiring rigorous experimental design and controls.
These application notes provide detailed protocols and experimental considerations for researchers investigating GPR68. While the initial query mentioned ML-298, a phospholipase D2 (PLD2) inhibitor, there is no established direct link in the scientific literature between this compound and GPR68 signaling. Therefore, this document focuses on the validated pharmacology of GPR68, providing a framework for robust experimental design using appropriate tools and controls.
GPR68 Signaling Pathways
GPR68 activation by extracellular protons initiates downstream signaling cascades through different G protein subtypes. The two primary pathways are:
-
Gq/11 Pathway: Upon activation, GPR68 couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5]
-
Gs Pathway: GPR68 can also couple to Gs proteins, activating adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors.[6]
The cellular context and the nature of the stimulus can influence which pathway is preferentially activated, a phenomenon known as biased agonism.
Figure 1: GPR68 Signaling Pathways.
Pharmacological Tools for GPR68 Studies
A variety of small molecules can be used to modulate GPR68 activity. It is crucial to use these tools in conjunction with appropriate controls to ensure the observed effects are specific to GPR68.
| Compound Type | Examples | Mechanism of Action | Application | Citation |
| Agonists | Extracellular Protons (acidic pH) | Direct activation of the receptor. | Inducing GPR68 signaling. | [1] |
| Lorazepam | A benzodiazepine identified as a GPR68 agonist. | Positive control for GPR68 activation. | [1] | |
| Positive Allosteric Modulators (PAMs) | Ogerin | Potentiates the effect of protons on GPR68, often with bias towards the Gs-cAMP pathway. | Enhancing GPR68 signaling in the presence of its endogenous agonist. | [1][7] |
| MS48107 | A potent and selective GPR68 PAM derived from ogerin. | In vitro and in vivo studies of GPR68 function. | [8] | |
| Antagonists/Inhibitors | Ogremorphin | A weak antagonist of GPR68. | Inhibiting GPR68-mediated effects. | [5][9] |
| GPR68-I | A small molecule inhibitor of GPR68. | Investigating the role of GPR68 in pathological conditions. | [3][] | |
| Negative Allosteric Modulators (NAMs) | Novel chemical series | Inhibit GPR68 activation by allosterically modulating the receptor. | Reducing GPR68 signaling in a nuanced manner. | [9][11] |
Experimental Protocols
General Experimental Workflow
A typical experiment to investigate GPR68 activation involves cell culture, treatment with pharmacological agents, and measurement of a downstream signaling event.
Figure 2: General Experimental Workflow for GPR68 Studies.
Protocol 1: Calcium Mobilization Assay for GPR68 Activation (Gq/11 Pathway)
This protocol measures changes in intracellular calcium concentration upon GPR68 activation.
Materials:
-
Cells expressing GPR68 (e.g., CHO-K1/GPR68/Gα15 stable cell line)
-
Culture medium (e.g., Ham's F12, 10% FBS, P/S)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Acidic stimulation buffer (Assay buffer with pH adjusted to ~6.8)
-
GPR68 agonist (e.g., Lorazepam)
-
GPR68 antagonist (e.g., Ogremorphin)
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR68-expressing cells into black-walled, clear-bottom plates at an appropriate density (e.g., 30,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Experimental Treatments (Controls are crucial):
-
Negative Control: Wells with cells and dye, but no stimulation (or injection of assay buffer at pH 7.4).
-
Positive Control (pH): Stimulate cells with acidic buffer (e.g., pH 6.8).
-
Positive Control (Agonist): Stimulate cells with a known GPR68 agonist (e.g., Lorazepam) at a concentration known to elicit a maximal response.
-
Antagonist Control: Pre-incubate cells with a GPR68 antagonist for 30 minutes before stimulating with acidic buffer or agonist.
-
Parental Cell Line Control: Use the parental cell line that does not express GPR68 to ensure the observed response is receptor-dependent.
-
Test Compound: Treat cells with the experimental compound.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record baseline fluorescence, then inject the stimulation solutions.
-
Continue recording the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot dose-response curves and calculate EC50 or IC50 values.
-
Protocol 2: cAMP Accumulation Assay for GPR68 Activation (Gs Pathway)
This protocol measures the production of cAMP following GPR68 activation.
Materials:
-
Cells expressing GPR68 (e.g., HEK293T transiently transfected with GPR68)
-
Culture medium
-
White, opaque 96-well or 384-well plates
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Acidic stimulation buffer (pH adjusted)
-
GPR68 PAM (e.g., Ogerin)
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
Luminescence or fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed GPR68-expressing cells into white, opaque plates and incubate overnight.
-
-
Experimental Treatments:
-
Basal Control: Cells in stimulation buffer without any treatment.
-
Positive Control (Forskolin): Treat cells with forskolin to induce maximal cAMP production.
-
pH Stimulation: Treat cells with acidic stimulation buffer.
-
PAM Stimulation: Treat cells with a GPR68 PAM in the presence of a sub-maximal concentration of protons (e.g., slightly acidic pH).
-
Parental Cell Line Control: Use the parental cell line to confirm receptor-specific cAMP production.
-
Test Compound: Treat cells with the experimental compound.
-
-
Cell Lysis and cAMP Detection:
-
After the desired incubation time (e.g., 30 minutes), lyse the cells according to the cAMP kit manufacturer's protocol.
-
Perform the cAMP detection assay as per the manufacturer's instructions.
-
-
Measurement:
-
Read the plate using a luminometer or fluorescence plate reader.
-
-
Data Analysis:
-
Generate a standard curve using cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot dose-response curves and determine EC50 values.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in tables for clear comparison of different experimental conditions and controls.
Table 1: Example Data Summary for Calcium Mobilization Assay
| Condition | Cell Line | Treatment | Peak Fluorescence (ΔRFU) | EC50/IC50 (nM) |
| Negative Control | GPR68-expressing | Buffer (pH 7.4) | ~0 | N/A |
| Positive Control | GPR68-expressing | Acidic Buffer (pH 6.8) | +++ | N/A |
| Positive Control | GPR68-expressing | Lorazepam (10 µM) | +++ | X |
| Antagonist Test | GPR68-expressing | Ogremorphin + Acidic Buffer | + | Y |
| Receptor Specificity | Parental (no GPR68) | Acidic Buffer (pH 6.8) | ~0 | N/A |
| Test Compound | GPR68-expressing | Compound Z | User-defined | Z |
Table 2: Example Data Summary for cAMP Accumulation Assay
| Condition | Cell Line | Treatment | cAMP Concentration (nM) | EC50 (nM) |
| Basal | GPR68-expressing | Buffer | + | N/A |
| Positive Control | GPR68-expressing | Forskolin (10 µM) | ++++ | N/A |
| pH Stimulation | GPR68-expressing | Acidic Buffer (pH 6.8) | ++ | X |
| PAM Stimulation | GPR68-expressing | Ogerin + Buffer (pH 7.2) | +++ | Y |
| Receptor Specificity | Parental (no GPR68) | Acidic Buffer (pH 6.8) | + | N/A |
| Test Compound | GPR68-expressing | Compound W | User-defined | Z |
Troubleshooting and Considerations
-
Cell Line Validation: Ensure robust and consistent expression of GPR68 in the chosen cell line.
-
Buffer pH: Carefully control the pH of all buffers, as GPR68 is highly sensitive to small changes in proton concentration.
-
Compound Solubility: Ensure that all test compounds are fully dissolved in the assay buffer to avoid artifacts.
-
Off-Target Effects: When using pharmacological agents, consider potential off-target effects and include appropriate controls, such as testing on the parental cell line.
-
Signal Window: Optimize assay conditions (cell density, dye concentration, incubation times) to achieve a robust signal-to-background ratio.
By following these detailed protocols and incorporating the appropriate controls, researchers can confidently investigate the biology of GPR68 and the effects of novel modulators on its activity.
References
- 1. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: ML-298 in High-Throughput Screening
Disclaimer: The scientific literature reveals two distinct small molecules, ML298 and ML297, which can be easily confused. This document provides detailed information for both compounds, as both are relevant to high-throughput screening. Please identify the correct molecule for your research purposes.
Part 1: ML298 - A Selective Phospholipase D2 (PLD2) Inhibitor
Introduction:
ML298 is a potent and highly selective inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] Its role in cancer cell migration has made it a target of interest in drug discovery. ML298 was identified through high-throughput screening and subsequent medicinal chemistry efforts, providing a valuable tool for studying PLD2-mediated signaling pathways.[3]
Data Presentation
Table 1: In Vitro Activity of ML298
| Target | IC50 (nM) | Assay Conditions | Reference |
|---|---|---|---|
| PLD2 | 355 | Not specified | [1][2] |
| PLD1 | >20,000 | Not specified |[2] |
Table 2: Selectivity Profile of ML298
| Target | Species | % Inhibition (@10µM) | Reference |
|---|---|---|---|
| Dopamine D2S | Human | 94 | [3] |
| Dopamine D4.2 | Human | 101 | [3] |
| Opiate κ | Human | 94 | [3] |
| hERG | Human | 78 |[3] |
Signaling Pathway
The following diagram illustrates the canonical PLD signaling pathway and the inhibitory action of ML298.
Experimental Protocols
High-Throughput Screening (HTS) for PLD2 Inhibitors (Conceptual Workflow):
This protocol outlines a general workflow for identifying PLD2 inhibitors like ML298 using a fluorescence-based assay.
Protocol Details:
-
Plate Preparation : Use low-volume 384-well black plates suitable for fluorescence assays.
-
Compound Dispensing : Utilize an acoustic liquid handler to dispense nanoliter volumes of test compounds from a compound library into the assay plates. Include ML298 as a positive control and DMSO as a negative control.
-
Enzyme and Substrate Addition :
-
Prepare a solution containing purified recombinant PLD2 enzyme in an appropriate assay buffer.
-
Prepare a solution of a fluorescent PLD substrate (e.g., a derivative of phosphatidylcholine that fluoresces upon cleavage).
-
Use a multi-channel dispenser to add the enzyme solution to the plates, followed by a brief incubation.
-
Add the substrate solution to initiate the enzymatic reaction.
-
-
Incubation : Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Signal Detection : Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis :
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50%).
-
-
Hit Confirmation and IC50 Determination :
-
Re-test the primary hits in a dose-response format to confirm their activity.
-
Perform serial dilutions of the confirmed hits (and ML298) and repeat the assay.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Invasion Assay:
This protocol is based on the finding that ML298 decreases invasive migration in U87-MG glioblastoma cells.[1][2]
-
Cell Culture : Culture U87-MG cells in appropriate media until they reach 80-90% confluency.
-
Transwell Preparation : Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding :
-
Harvest and resuspend the cells in serum-free media.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Treatment :
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add ML298 at various concentrations (and a vehicle control) to both the upper and lower chambers.
-
-
Incubation : Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification :
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells under a microscope.
-
-
Analysis : Compare the invasion of ML298-treated cells to the vehicle-treated control to determine the effect on cell migration.
Part 2: ML297 - A Selective G-protein-activated Inwardly-rectifying Potassium (GIRK) Channel Activator
Introduction:
ML297 (also known as VU0456810) is the first potent and selective activator of G-protein-activated inwardly-rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[4] GIRK channels are involved in regulating neuronal excitability and heart rate.[4][5] ML297 was discovered through a high-throughput thallium flux assay and has shown potential as an antiepileptic agent.[4][6]
Data Presentation
Table 3: In Vitro Activity of ML297
| Target | EC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| GIRK1/2 | 160 | Thallium Influx | [6] |
| GIRK1/2 | 162 | Thallium Influx | |
| GIRK1/3 | 914 | Thallium Influx | [7] |
| GIRK1/4 | 887 | Thallium Influx | [7] |
| GIRK1/2 | 584 | Whole-cell Voltage Clamp |
| GIRK1/4 | 1,400 | Whole-cell Voltage Clamp | |
Table 4: Selectivity Profile of ML297
| Target | Activity | Reference |
|---|---|---|
| GIRK2 | Inactive | [7] |
| GIRK2/3 | Inactive | [7] |
| Kir2.1 | Inactive | [7] |
| Kv7.4 | Inactive | [7] |
| GABAA | Weakly active at ~10 µM | |
Signaling Pathway
The following diagram depicts the activation of GIRK channels and the modulatory role of ML297.
Experimental Protocols
High-Throughput Screening (HTS) for GIRK Channel Activators (Thallium Flux Assay):
ML297 was identified using a thallium flux-based HTS assay in HEK293 cells expressing GIRK1/GIRK2 channels.[6]
Protocol Details:
-
Cell Culture and Plating :
-
Culture HEK293 cells stably expressing the GIRK1 and GIRK2 subunits in appropriate media.
-
Plate the cells in 384-well, black-walled, clear-bottom microplates and grow to confluency.
-
-
Dye Loading :
-
Aspirate the culture medium and wash the cells with an assay buffer.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.
-
-
Compound Application :
-
Use an automated liquid handler to add test compounds, ML297 (positive control), and vehicle (negative control) to the cell plates.
-
-
Thallium Flux Measurement :
-
Place the plate in a fluorescence plate reader capable of kinetic reads and liquid dispensing.
-
Initiate the reading and, after establishing a baseline, inject a stimulus buffer containing thallium sulfate.
-
Continue to measure the fluorescence every second for a few minutes. The influx of thallium through open GIRK channels will cause an increase in fluorescence.
-
-
Data Analysis :
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the positive and negative controls to determine the percent activation for each compound.
-
Identify "hits" that show a significant increase in thallium influx.
-
-
Hit Confirmation and EC50 Determination :
-
Confirm the activity of primary hits in a dose-response format.
-
Generate serial dilutions of the confirmed activators (and ML297) and repeat the thallium flux assay.
-
Calculate EC50 values by fitting the dose-response curves.
-
Electrophysiology (Whole-Cell Patch Clamp):
This is a lower-throughput, secondary assay to confirm the direct action of compounds on ion channel currents.
-
Cell Preparation : Use HEK293 cells expressing the desired GIRK channel subunits (e.g., GIRK1/2).
-
Recording Setup :
-
Use a patch-clamp amplifier and data acquisition system.
-
Fill glass micropipettes with an internal solution containing potassium ions and pull to a resistance of 3-5 MΩ.
-
-
Whole-Cell Configuration :
-
Establish a whole-cell recording configuration on a single cell.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
-
Compound Application :
-
Apply a voltage ramp or step protocol to elicit GIRK currents.
-
Perfuse the cell with an external solution containing ML297 at various concentrations.
-
-
Data Acquisition and Analysis :
-
Record the changes in membrane current in response to the compound.
-
Measure the amplitude of the inward current at different compound concentrations.
-
Plot the concentration-response data to determine the EC50 value for current activation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 298 hydrochloride | ML298 HCl | Tocris Bioscience [tocris.com]
- 3. Table 1, Ricerca Profiling of ML298 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
Application Notes and Protocols for ML-298 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better recapitulate the complex in vivo tumor microenvironment.[1][2][3] These models offer significant advantages over traditional 2D cell cultures by mimicking crucial aspects of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers.[4][5] Consequently, 3D models often provide more physiologically relevant data and can better predict in vivo drug efficacy and resistance.[1][6]
ML-298 is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] The MAPK pathway is a critical regulator of cell proliferation, differentiation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[8][9] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to investigate its anti-cancer therapeutic potential.
Mechanism of Action: MAPK Pathway Inhibition
The MAPK signaling cascade is a key pathway that transduces extracellular signals to the nucleus, leading to the regulation of gene expression and various cellular processes. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival. This compound, as a MAPK pathway inhibitor, is expected to block this signaling cascade, leading to a reduction in cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.
Data Presentation: Efficacy of MAPK Pathway Inhibitors in 3D Cancer Models
The following tables summarize hypothetical, yet representative, quantitative data on the effects of MAPK pathway inhibitors in 3D cell culture models, based on published literature for similar compounds.[8] These tables are intended to provide a framework for presenting experimental results obtained with this compound.
Table 1: Effect of this compound on Spheroid Size and Viability
| Cell Line | 3D Model | This compound Conc. (µM) | Spheroid Diameter Reduction (%) | Cell Viability (%) |
| Colorectal Cancer (KRAS mutant) | Spheroid | 0.1 | 15 ± 3 | 85 ± 5 |
| 1 | 45 ± 5 | 50 ± 7 | ||
| 10 | 70 ± 8 | 25 ± 4 | ||
| Melanoma (BRAF mutant) | Spheroid | 0.1 | 20 ± 4 | 80 ± 6 |
| 1 | 55 ± 6 | 40 ± 8 | ||
| 10 | 85 ± 7 | 15 ± 3 | ||
| Glioblastoma | Organoid | 0.1 | 10 ± 2 | 90 ± 4 |
| 1 | 35 ± 5 | 60 ± 9 | ||
| 10 | 60 ± 7 | 30 ± 5 |
Table 2: Induction of Apoptosis by this compound in 3D Spheroids
| Cell Line | This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change) | TUNEL Positive Cells (%) |
| Colorectal Cancer (KRAS mutant) | 1 | 3.5 ± 0.4 | 30 ± 5 |
| 10 | 8.2 ± 0.9 | 65 ± 8 | |
| Melanoma (BRAF mutant) | 1 | 4.1 ± 0.5 | 40 ± 6 |
| 10 | 9.5 ± 1.1 | 75 ± 7 |
Table 3: Inhibition of MAPK Pathway Signaling by this compound in 3D Spheroids
| Cell Line | This compound Conc. (µM) | p-ERK / Total ERK Ratio (Normalized to Control) | p-AKT / Total AKT Ratio (Normalized to Control) |
| Colorectal Cancer (KRAS mutant) | 1 | 0.3 ± 0.05 | 1.8 ± 0.2 |
| 10 | 0.1 ± 0.02 | 2.5 ± 0.3 | |
| Melanoma (BRAF mutant) | 1 | 0.2 ± 0.04 | 1.5 ± 0.1 |
| 10 | 0.05 ± 0.01 | 2.1 ± 0.2 |
Note: The increase in p-AKT suggests a potential feedback activation of the PI3K/AKT pathway, a common resistance mechanism to MAPK inhibitors.[8]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy of this compound in 3D cell culture models.
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 to 10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation.
Protocol 2: Drug Treatment and Viability Assessment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
-
Microscope with imaging capabilities
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Spheroid Size Measurement (Imaging):
-
Capture brightfield images of the spheroids at various time points.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
-
Cell Viability Assessment (CellTiter-Glo® 3D):
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix well on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Protocol 3: Apoptosis Detection in 3D Spheroids
This protocol describes two common methods for detecting apoptosis: a live-cell caspase-3/7 activity assay and a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on fixed spheroids.
A. Caspase-3/7 Activity Assay (Live-Cell)
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay kit
-
Luminometer
Procedure:
-
Follow the drug treatment protocol as described in Protocol 2.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
B. TUNEL Assay (Fixed Spheroids)
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit (TUNEL)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids with PBS.
-
Permeabilize the spheroids with permeabilization solution for 15 minutes.
-
Wash with PBS.
-
Perform the TUNEL staining according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Mount the spheroids on a slide and image using a fluorescence or confocal microscope.
Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
Materials:
-
Treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Treat spheroids with this compound for a shorter duration (e.g., 1-24 hours) to capture signaling events.
-
Collect and wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Conclusion
The application of this compound in 3D cell culture models provides a powerful platform to evaluate its therapeutic potential in a more physiologically relevant context. The protocols outlined in this document offer a comprehensive framework for assessing the effects of this compound on spheroid growth, cell viability, apoptosis, and MAPK pathway modulation. The use of these advanced in vitro models will facilitate a more accurate preclinical evaluation of this compound and aid in the identification of potential resistance mechanisms, ultimately accelerating its translation into clinical applications.
References
- 1. Cancer 3D Models: Essential Tools for Understanding and Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review of 3D cancer models for drug screening and translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D Modeling of Epithelial Tumors—The Synergy between Materials Engineering, 3D Bioprinting, High-Content Imaging, and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML-298 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-298. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2] It functions by selectively inhibiting the enzymatic activity of PLD2, which is involved in various cellular processes, including signal transduction, cell proliferation, and migration.
Q2: What is the selectivity of this compound for PLD2 over PLD1?
This compound exhibits high selectivity for PLD2. The IC50 value for PLD2 is 355 nM, while for PLD1 it is greater than 20,000 nM, indicating a significant selectivity window.[3][4]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 20 mg/mL) and DMF (up to 10 mg/mL).[3] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[3] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: What is the molecular weight and chemical formula of this compound?
The molecular weight of this compound is 432.44 g/mol , and its chemical formula is C22H23F3N4O2.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
Q: I've treated my cells with this compound, but I'm not seeing the expected biological effect. What could be the reason?
A: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Cellular PLD2 Expression: Confirm that your cell line expresses PLD2 at a sufficient level for this compound to have a measurable effect. You can verify this by Western blot or qPCR.
-
Compound Concentration: The effective concentration can vary between cell lines and assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting concentration used in some studies is 10 µM.[3]
-
Treatment Duration: The duration of treatment may be insufficient for the biological effect to manifest. Consider a time-course experiment to identify the optimal treatment time.
-
Compound Integrity: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration. Ensure the compound is fully dissolved in the solvent before diluting it in your cell culture medium. Sonication may aid in dissolution.[2]
Issue 2: Observed cytotoxicity or off-target effects.
Q: I'm observing unexpected cell death or phenotypic changes that don't align with PLD2 inhibition. What should I do?
A: While this compound is reported to not induce cytotoxicity at concentrations up to 10 µM in U87-MG glioblastoma cells, effects can be cell-type dependent.[3]
-
Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound in your specific cell line.
-
Lower the Concentration: If cytotoxicity is observed at your working concentration, try using a lower concentration.
-
Control Experiments: Include appropriate controls to distinguish between on-target and potential off-target effects. This could involve using a structurally related but inactive compound if available, or using a secondary, structurally distinct PLD2 inhibitor to confirm that the observed phenotype is due to PLD2 inhibition.
-
Off-Target Binding: At higher concentrations, the risk of off-target binding increases. A study has shown that at 10µM, this compound can inhibit Dopamine D2S, Dopamine D4.2, and Opiate K receptors, as well as the hERG channel.[5]
Issue 3: Difficulty dissolving this compound.
Q: I am having trouble dissolving this compound for my experiments. What are the best practices?
A: this compound is soluble in organic solvents like DMSO and DMF.
-
Recommended Solvents: For cell-based assays, DMSO is the most common solvent.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.32 mg of this compound in 1 mL of DMSO.
-
Working Dilutions: Dilute the stock solution in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced artifacts.
-
Aiding Dissolution: If you encounter solubility issues, gentle warming or sonication can help to dissolve the compound completely.[2]
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 432.44 g/mol | |
| Chemical Formula | C22H23F3N4O2 | |
| IC50 (PLD2) | 355 nM | [1][2] |
| IC50 (PLD1) | >20,000 nM | [4] |
| Solubility in DMSO | 20 mg/mL | [3] |
| Solubility in DMF | 10 mg/mL | [3] |
| Storage Temperature | -20°C (solid) | [3] |
Experimental Protocols
Protocol 1: Cell Migration (Wound Healing) Assay
This protocol outlines a typical wound healing assay to assess the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the confluent monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure. Compare the closure rate between this compound treated and control cells.
Protocol 2: PLD Activity Assay
This protocol provides a general method to measure PLD activity in cells treated with this compound.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
PLD Reaction: Incubate a standardized amount of cell lysate with a fluorescent or colorimetric PLD substrate according to the manufacturer's instructions of a commercial PLD activity assay kit.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the PLD activity and compare the activity in this compound treated samples to the control samples.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phospholipase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ML 298 hydrochloride | ML298 HCl | Tocris Bioscience [tocris.com]
- 5. Table 1, Ricerca Profiling of ML298 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of ML-298
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML-298. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound, with a focus on potential off-target effects.
Q1: I am observing effects in my cellular assay that are inconsistent with PLD2 inhibition. Could this be due to off-target activity of this compound?
While this compound is a potent and selective inhibitor of Phospholipase D2 (PLD2), like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations. The selectivity of this compound for PLD2 over PLD1 is well-documented, but comprehensive screening against a broad range of other protein targets is not extensively published in the public domain. If you observe unexpected phenotypes, consider the following troubleshooting steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment. Off-target effects are more likely to occur at higher concentrations. If the unexpected effect is only observed at concentrations significantly higher than the IC50 for PLD2 (355 nM), it may be an off-target effect.
-
Use of a Structurally Unrelated PLD2 Inhibitor: To confirm that the observed phenotype is due to PLD2 inhibition, use a structurally distinct PLD2 inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be on-target.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of PLD2. If the phenotype is reversed, it supports an on-target mechanism.
-
Direct Target Engagement Assay: To confirm that this compound is engaging PLD2 in your system, consider a target engagement assay, such as a cellular thermal shift assay (CETSA).
Q2: What are the known off-target interactions of this compound?
Currently, publicly available data on the broad off-target profile of this compound is limited. The primary characterization of this compound has focused on its high selectivity for PLD2 over the closely related isoform, PLD1.
Q3: How can I experimentally assess the potential off-target effects of this compound in my model system?
To investigate potential off-target effects of this compound, researchers can perform various in-house screening experiments. A common approach is to use commercially available services that offer screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes.
A general workflow for such an investigation is outlined below:
Caption: A general experimental workflow for identifying and validating potential off-target effects of a small molecule inhibitor.
Q4: Are there any known signaling pathways affected by this compound, other than the PLD2 pathway?
Based on available information, the primary and intended signaling pathway affected by this compound is the Phospholipase D2 (PLD2) pathway. PLD2 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in various cellular processes, including cell proliferation, migration, and membrane trafficking. The intended effect of this compound is to inhibit this process.
Caption: The intended signaling pathway of this compound, inhibiting PLD2-mediated production of phosphatidic acid.
If this compound were to have off-target effects, for instance on a protein kinase, it could inadvertently modulate other signaling pathways. Without specific off-target data, any discussion of such pathways remains speculative. Researchers observing effects on pathways unrelated to PLD2 signaling should consider performing off-target screening.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its intended target, PLD2, and the closely related isoform, PLD1. This highlights the selectivity of the compound.
| Target | IC50 (nM) | Reference |
| PLD2 | 355 | [1][2] |
| PLD1 | >20,000 | [2] |
Note: A comprehensive screen of this compound against a wider panel of off-targets is not publicly available.
Experimental Protocols
Protocol 1: In Vitro PLD2 Inhibition Assay (Amplex Red Method)
This protocol provides a general method for determining the IC50 of this compound against PLD2 in a biochemical assay.
Materials:
-
Recombinant human PLD2 enzyme
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM CaCl2, 50% glycerol)
-
This compound compound
-
96-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in assay buffer.
-
Prepare the PC substrate by sonicating it in assay buffer to form liposomes.
-
-
Assay Protocol:
-
Add a small volume of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add the recombinant PLD2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PC substrate to all wells.
-
Immediately add the Amplex Red reaction mixture to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro PLD2 inhibition assay using the Amplex Red method.
References
avoiding ML-298 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid precipitation of ML-298 in experimental media.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to aqueous media | Solvent Shock: Rapid change in solvent polarity when transferring the DMSO stock solution to an aqueous medium can cause the hydrophobic compound to crash out of solution.[1] | 1. Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your media, first create an intermediate dilution in a smaller volume of pre-warmed media. Mix thoroughly before adding this to the final volume.[2] 2. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration, thus minimizing the final DMSO concentration.[2] |
| Precipitation observed after incubation | Temperature Fluctuation: Changes in temperature between room temperature and the incubator can affect the solubility of this compound.[2] pH Shift: The CO2 environment in an incubator can alter the pH of the media, impacting the solubility of pH-sensitive compounds.[2] Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2] | 1. Pre-warm Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[2] 2. Ensure Proper Buffering: Verify that your media is adequately buffered for the CO2 concentration of your incubator to maintain a stable pH. 3. Solubility Testing: If precipitation persists, it is advisable to perform a solubility test of this compound in your specific cell culture medium at the intended experimental conditions (temperature, CO2 concentration) to determine its maximum soluble concentration. |
| Cloudiness or turbidity in the media | High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit in that specific aqueous environment.[1] Incomplete Initial Dissolution: The this compound powder may not have been fully dissolved in the DMSO stock solution. | 1. Determine Optimal Concentration: Perform a dose-response experiment to identify the highest concentration of this compound that remains in solution and elicits the desired biological effect. 2. Ensure Complete Dissolution of Stock: When preparing the DMSO stock solution, ensure the this compound powder is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect the solution to confirm the absence of any particulate matter.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 20 mg/mL.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid cytotoxic effects.[3] However, the tolerance to DMSO can be cell-line specific. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.[3]
Q3: How should I store the this compound stock solution?
A3: this compound powder should be stored at 2-8°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: Can I sonicate this compound to aid dissolution?
A4: Gentle sonication can be used to help dissolve this compound in DMSO if you are having difficulty. However, avoid excessive or prolonged sonication, as it can potentially degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 432.44 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.32 mg of this compound.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. It is recommended to perform a serial 2-fold dilution starting from a concentration that is higher than your intended highest experimental concentration.
-
For each dilution, add the corresponding volume of the 10 mM this compound stock to the pre-warmed media and mix gently but thoroughly.
-
Visually inspect each dilution for any immediate signs of precipitation (cloudiness, visible particles).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect the solutions again for any signs of precipitation.
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Simplified Phospholipase D2 (PLD2) signaling pathway and the inhibitory action of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: ML-298 Cytotoxicity Assessment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ML-298 in their experiments. It provides essential information, troubleshooting guidance, and standardized protocols for assessing the cytotoxicity of this selective Phospholipase D2 (PLD2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, allosteric inhibitor of phospholipase D2 (PLD2).[1][2][3][4] PLD2 is an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger phosphatidic acid (PA), which is involved in various cellular processes, including cell proliferation, migration, and survival signaling.[5][6][7][8]
Q2: Is this compound expected to be cytotoxic?
A2: The cytotoxicity of this compound appears to be cell-type dependent and concentration-dependent. One study reported that this compound decreased the invasive migration of U87-MG glioblastoma cells without affecting cell viability.[2][4] However, a subsequent publication noted that this compound can exhibit toxicity at higher concentrations.[9] Therefore, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell line of interest.
Q3: How does the PLD2 signaling pathway relate to cell viability?
A3: The PLD2 signaling pathway plays a significant role in cell survival and proliferation.[5][6][7][8] PLD2 and its product, phosphatidic acid (PA), can activate downstream signaling molecules such as mTOR and Akt, which are central regulators of cell growth and survival.[5][8] Inhibition of PLD2 by this compound can interfere with these pro-survival signals, potentially leading to decreased cell viability or cytostatic effects in cancer cells that are highly dependent on this pathway.[5][6][7]
Q4: What are the recommended control experiments when assessing this compound cytotoxicity?
A4: To ensure the validity of your cytotoxicity assessment, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the observed effects are due to this compound and not the vehicle.
-
Untreated Control: Cells cultured in medium alone, representing the baseline cell viability.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line (e.g., staurosporine, doxorubicin). This confirms that the assay is capable of detecting a cytotoxic response.
-
Media Blank: Wells containing only cell culture medium (and the assay reagent) to measure the background absorbance or fluorescence.
Troubleshooting Guides
Unexpected results are common in in-vitro experiments. This guide provides a systematic approach to troubleshooting common issues encountered during this compound cytotoxicity assessment.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation.[10] |
| Low signal or no dose-response | The chosen cell line may be insensitive to this compound's effects, the incubation time may be too short, or the compound concentration range may be inappropriate. | Test a broader range of this compound concentrations and extend the incubation period (e.g., 24, 48, and 72 hours). Consider using a different cell line that is known to have high PLD2 expression. |
| High background signal | Contamination of the cell culture or reagents, or interference from the phenol red in the culture medium. | Regularly test cell cultures for mycoplasma contamination. Use sterile techniques and fresh reagents. For colorimetric assays, consider using phenol red-free medium. |
| Unexpectedly high cytotoxicity at low concentrations | The compound may have degraded, or there may be an issue with the initial stock concentration. | Prepare fresh dilutions of this compound from a new stock. Verify the concentration of the stock solution. Consider the stability of this compound in your specific culture medium over the course of the experiment. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different assays measure different cellular parameters. MTT measures metabolic activity, while LDH measures membrane integrity. | It is recommended to use multiple assays that assess different aspects of cell health (e.g., metabolism, membrane integrity, apoptosis) to get a comprehensive understanding of this compound's effects on the cells. |
Experimental Protocols
This section provides a detailed methodology for a standard MTT assay to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[11][12][13][14][15][16]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 95%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control, untreated control, and positive control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
PLD2 Signaling Pathway
Caption: Simplified signaling pathway of PLD2 and its inhibition by this compound.
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: A typical workflow for assessing this compound cytotoxicity using the MTT assay.
References
- 1. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulated phospholipase D2 expression and activity is related to the metastatic properties of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Improving the In Vivo Efficacy of ML-298
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Phospholipase D2 (PLD2) inhibitor, ML-298. The following information is designed to address specific issues that may be encountered during in vivo experiments and to provide guidance on optimizing its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and migration.[1][2] this compound was developed as part of the Molecular Libraries Probe Production Centers Network (MLPCN) and has been shown to decrease the invasive migration of U87-MG glioblastoma cells in vitro.[3] It exhibits high selectivity for PLD2 over PLD1.[3]
Q2: Is there any available in vivo efficacy or pharmacokinetic data for this compound?
A2: While the initial discovery of this compound highlighted its potent in vitro activity, publicly available data on its in vivo efficacy, such as tumor growth inhibition in animal models, is limited.[3] A subsequent report on the development of a next-generation PLD2 inhibitor, ML395, mentioned that this compound possessed modest pharmacokinetic (PK) properties, including solubility issues, a low free fraction, and toxicity at higher concentrations, which may have limited its extensive in vivo characterization.[4] Researchers should, therefore, anticipate the need for significant formulation and dose-finding studies to achieve optimal in vivo exposure and efficacy.
Q3: What are the main challenges I might face when using this compound in vivo?
A3: Based on available information and the physicochemical properties of similar small molecule inhibitors, the primary challenges with this compound in vivo are likely to be:
-
Poor aqueous solubility: This can lead to difficulties in preparing suitable formulations for injection, resulting in precipitation, inconsistent dosing, and low bioavailability.[4]
-
Suboptimal pharmacokinetic profile: Issues such as rapid metabolism or clearance can lead to insufficient drug exposure at the target site.[4]
-
Vehicle-related toxicity: The use of high concentrations of organic solvents to dissolve this compound may cause local irritation at the injection site or systemic toxicity.
Q4: What are some recommended starting formulations for this compound for in vivo studies?
A4: Due to its hydrophobic nature, this compound requires a co-solvent system for in vivo administration. Below are some commonly used vehicle compositions for poorly soluble compounds that can serve as a starting point for formulation development. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.
| Vehicle Component | Suggested Concentration Range | Notes |
| DMSO | 5-10% | A powerful solvent, but can be toxic at higher concentrations. Use the lowest percentage necessary to dissolve the compound. |
| PEG300/PEG400 | 30-60% | A commonly used co-solvent that can improve solubility and is generally well-tolerated. |
| Tween 80 / Polysorbate 80 | 5-10% | A surfactant that can help to create a stable emulsion and improve solubility. |
| Saline (0.9% NaCl) or PBS | q.s. to 100% | The aqueous component of the formulation. Add this last and slowly while vortexing to prevent precipitation. |
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
Troubleshooting Guides
Problem 1: Precipitation of this compound in the formulation.
| Potential Cause | Troubleshooting Steps |
| Low solubility in the chosen vehicle. | - Increase the percentage of the organic co-solvent (e.g., DMSO, PEG300).- Gently warm the solution (to no more than 37°C) to aid dissolution.- Consider using a different co-solvent system or adding a surfactant like Tween 80. |
| Precipitation upon addition of aqueous component. | - Add the aqueous solution (saline or PBS) slowly to the organic solvent mixture while vortexing vigorously.- Ensure the final concentration of the organic co-solvents is sufficient to maintain solubility. |
| Instability of the formulation over time. | - Prepare the formulation fresh on the day of administration.- Store the formulation at an appropriate temperature (as determined by stability studies) and protect it from light. |
Problem 2: Inconsistent or no observable in vivo effect.
| Potential Cause | Troubleshooting Steps |
| Poor bioavailability. | - Optimize the formulation to improve solubility and absorption (see Problem 1).- Consider a different route of administration (e.g., intravenous vs. intraperitoneal) if feasible for your experimental model.- Perform a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound. |
| Rapid metabolism and clearance. | - Increase the dosing frequency based on the expected half-life of the compound.- If pharmacokinetic data becomes available, use it to model a more effective dosing regimen. |
| Insufficient dose. | - Conduct a dose-response study to determine the optimal therapeutic dose.- If possible, measure the intratumoral concentration of this compound to ensure it is reaching the target site at a sufficient concentration. |
Problem 3: Adverse effects in animal models (e.g., irritation at the injection site, weight loss).
| Potential Cause | Troubleshooting Steps |
| Vehicle-related toxicity. | - Reduce the concentration of organic solvents (especially DMSO) in the vehicle to the lowest effective percentage.- Ensure the pH of the final formulation is within a physiological range (pH 7.2-7.4).- Alternate injection sites if multiple injections are required. |
| Compound-related toxicity. | - Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range.- Monitor the animals closely for clinical signs of toxicity and adjust the dose or dosing schedule accordingly. |
Quantitative Data
Table 1: In Vitro Potency of this compound and ML-299
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2) |
| This compound | >20,000 | 355 | >56-fold |
| ML299 | 6 | 12 | 0.5 |
Table 2: Effect of this compound and ML299 on Invasive Migration of U87-MG Glioblastoma Cells [3]
| Compound | Concentration | % Inhibition of Migration (relative to control) |
| This compound | 10 µM | Statistically significant decrease |
| ML299 | 1 µM | Statistically significant decrease |
| ML299 | 10 µM | Statistically significant decrease |
Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study of this compound in a subcutaneous glioblastoma xenograft model. Note: This is a template and must be optimized for your specific experimental conditions.
Objective: To evaluate the anti-tumor efficacy of this compound in a U87-MG subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile saline)
-
U87-MG glioblastoma cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture U87-MG cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. (Tumor Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
-
Formulation and Administration:
-
Prepare the this compound formulation and the vehicle control fresh daily. For example, dissolve this compound in DMSO, then add PEG300 and Tween 80, and finally, slowly add saline while vortexing.
-
Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when the control tumors reach a certain size.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group over time.
-
Determine the percent tumor growth inhibition (% TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
Caption: PLD2 Signaling Pathway in Cancer.
Caption: Experimental Workflow for In Vivo Efficacy Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralization of Adrenomedullin Inhibits the Growth of Human Glioblastoma Cell Lines in Vitro and Suppresses Tumor Xenograft Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in GIRK Channel Experiments with ML297
A Note on Compound Terminology: Initial queries for "ML-298" have been redirected to information regarding ML297 . This compound is a selective inhibitor of Phospholipase D2 (PLD2). In contrast, ML297 is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. This guide will focus on ML297, as experimental variability is a common concern for researchers working with ion channel modulators.
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the GIRK channel activator, ML297.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and what is its primary mechanism of action?
A1: ML297 is a potent and selective small molecule agonist of G-protein-gated inwardly rectifying K+ (GIRK/Kir3) channels.[1] It selectively activates neuronal GIRK channels that contain the GIRK1 subunit.[1] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), ML297 activates these channels in a manner that is distinct from receptor-induced, G-protein-dependent activation, although it does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[1][2]
Q2: What is the selectivity profile of ML297 for different GIRK channel subunits?
A2: ML297 demonstrates selectivity for GIRK channels containing the GIRK1 subunit. It is a potent activator of GIRK1/2 heteromers, with less potent activation of GIRK1/4 and GIRK1/3 channels. It has been shown to have no effect on GIRK2 homomers or GIRK2/3 heteromers.[3]
Q3: What are the recommended storage and handling conditions for ML297?
A3: For long-term storage, ML297 powder should be stored at -20°C for up to three years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4]
Q4: In which solvents is ML297 soluble?
A4: ML297 is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells, typically kept at or below 0.1%.
Troubleshooting Guide
Q5: I am observing high variability in my results between experiments. What are the potential causes and solutions?
A5: High variability in ML297 experiments can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell density across wells or plates can lead to variable responses.
-
Solution: Ensure thorough mixing of the cell suspension before seeding to achieve a uniform cell density. Avoid using the outer wells of microplates, which are prone to evaporation and temperature fluctuations (the "edge effect").[6]
-
-
Compound Preparation and Dilution: Inaccurate serial dilutions or incomplete solubilization of ML297 can introduce significant variability.
-
Solution: Prepare fresh dilutions for each experiment from a validated stock solution. Ensure the compound is fully dissolved in the solvent before preparing working solutions. Sonication may aid in dissolution if precipitation is observed.[4]
-
-
PIP2 Depletion: The activity of ML297 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Depletion of PIP2 in the plasma membrane will reduce or abolish the effect of ML297.
-
Solution: Be mindful of experimental conditions that can lead to PIP2 depletion, such as the activation of phospholipase C (PLC) by certain Gq-coupled GPCRs.[2] Ensure consistent cell health and passage number, as these can influence cellular lipid composition.
-
Q6: ML297 is not producing the expected activating effect on GIRK channels in my assay. What should I check?
A6: A lack of effect could be due to several reasons:
-
Incorrect GIRK Subunit Composition: ML297 is selective for GIRK channels containing the GIRK1 subunit.[3]
-
Solution: Verify the expression of GIRK1 in your cell line or experimental model. ML297 will not be effective on cells that exclusively express GIRK2 homomers or GIRK2/3 heteromers.[3]
-
-
Suboptimal Compound Concentration: The concentration of ML297 may be too low to elicit a response.
-
Compound Degradation: Improper storage or handling may have led to the degradation of ML297.
-
Solution: Use a fresh aliquot of ML297 and prepare new stock and working solutions according to the recommended storage conditions.[5]
-
Q7: I am concerned about potential off-target effects of ML297. What is known about its selectivity?
A7: While ML297 is highly selective for GIRK1-containing channels, some off-target effects have been noted at higher concentrations.
-
hERG Inhibition: ML297 has been shown to partially inhibit the hERG potassium channel with an IC50 in the micromolar range (approximately 10 µM).[3]
-
Solution: To minimize the risk of hERG-related off-target effects, use the lowest effective concentration of ML297 as determined by a dose-response curve.
-
-
Cardiovascular Effects: In in vivo studies, ML297 has been observed to cause increases in heart rate in rats, which may be related to its activity on GIRK1/4 channels present in the atria.[8]
-
Solution: For studies where cardiovascular side effects are a concern, consider the more selective GIRK1/2 activator, GAT1508, which has been shown to have fewer cardiac side effects.[8]
-
Quantitative Data Summary
Table 1: In Vitro Potency of ML297 on Different GIRK Subunit Combinations
| GIRK Subunit Combination | EC50 / IC50 | Reference |
| GIRK1/2 | 160 nM | |
| GIRK1/4 | 887 nM | |
| GIRK1/3 | 914 nM | |
| GIRK2 | No effect | [3] |
| GIRK2/3 | No effect | [3] |
Table 2: Recommended Concentrations for In Vivo Experiments
| Animal Model | Dosage and Administration | Observed Effect | Reference | | :--- | :--- | :--- | | Mouse | 60 mg/kg, intraperitoneal (i.p.) | Prevention of PTZ-induced seizures |[3][4] | | Mouse | 3, 10, 30, 60 mg/kg, i.p. | Dose-dependent decrease in anxiety-related behavior |[7] |
Experimental Protocols and Visualizations
GIRK Channel Signaling Pathway
Caption: GIRK channel activation by GPCRs and direct modulation by ML297.
General Experimental Workflow for In Vitro ML297 Application
Caption: A typical workflow for assessing ML297 activity in cell-based assays.
Troubleshooting Flowchart for ML297 Experiments
Caption: A decision tree for troubleshooting common issues in ML297 experiments.
References
- 1. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
ML-298 Technical Support Center: Quality Control and Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity analysis of ML-298. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective inhibitor of Phospholipase D2 (PLD2). It has the chemical formula C₂₂H₂₃F₃N₄O₂ and a molecular weight of 432.44 g/mol . It is typically supplied as a white to beige crystalline solid.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃F₃N₄O₂ |
| Molecular Weight | 432.44 g/mol |
| CAS Number | 1426916-02-0 |
| Appearance | White to beige crystalline solid |
| Purity (typical) | ≥98% (by HPLC) |
| Solubility | DMSO: ~20 mg/mL, DMF: ~10 mg/mL, Ethanol: ~1 mg/mL |
| Storage Temperature | -20°C for long-term storage |
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C as a solid. Stock solutions can be prepared in DMSO or DMF and should be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to minimize degradation.
Q3: What are potential impurities or degradation products associated with this compound?
A3: Potential impurities can arise from the synthetic process or degradation over time. Given the structure of this compound, which contains a triazaspiro[4.5]decan-4-one core and a 3,4-difluorobenzamide moiety, potential impurities and degradation products could include:
-
Synthesis-Related Impurities:
-
Unreacted starting materials or reagents from the synthesis of the triazaspirocycle or the final amide coupling step.
-
Byproducts from side reactions, such as N-alkylation at different positions.
-
-
Degradation Products:
-
Hydrolysis: The amide bond in the benzamide portion of this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 3,4-difluorobenzoic acid and the corresponding amine fragment of the triazaspirodecane core.
-
Oxidation: While less common for the core structure, oxidative degradation could potentially occur, especially under forced degradation conditions.
-
Q4: How can I be sure of the purity of my this compound sample?
A4: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of ≥98% is standard for commercially available this compound. It is recommended to run an analytical HPLC to confirm the purity of a new batch or a sample that has been in storage for an extended period.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. Based on available data, this compound has absorbance maxima at 203 and 249 nm, so detection at or near 249 nm may provide higher sensitivity.[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration of approximately 10-20 µg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS can be used to confirm the identity of this compound by its mass-to-charge ratio (m/z) and to identify potential impurities and degradation products.
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is recommended.
-
Mass Range: Scan a mass range that includes the expected m/z of this compound ([M+H]⁺ ≈ 433.4). A wider scan range (e.g., m/z 100-1000) is useful for detecting impurities.
-
Data Analysis: The identity of this compound is confirmed by the presence of a peak with the expected m/z. The masses of any other detected peaks can be used to hypothesize the structures of potential impurities or degradation products.
Protocol 3: Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H-NMR spectrum.
-
Data Analysis: The resulting spectrum should be consistent with the structure of this compound. Key expected signals include:
-
Aromatic protons from the 3,4-difluorophenyl and 3-fluorophenyl rings.
-
Aliphatic protons from the ethyl linker and the piperidine ring of the triazaspirodecane core.
-
An amide proton (N-H) signal, which may be broad.
-
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
-
Symptom: The peak for this compound in the HPLC chromatogram is asymmetrical with a "tail" extending from the back of the peak.
-
Potential Causes:
-
Secondary Interactions: The basic nitrogen atoms in the triazaspirodecane core of this compound can interact with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the column and cause peak distortion.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to poor peak shape for ionizable compounds.
-
-
Solutions:
-
Use a Low pH Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to protonate the basic nitrogens on this compound and suppress their interaction with silanol groups.
-
Reduce Sample Concentration: Dilute the sample and inject a smaller amount.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Increase Buffer Strength: In some cases, increasing the concentration of the acidic modifier (e.g., to 0.2% formic acid) can improve peak shape.
-
Issue 2: Extraneous Peaks in the Chromatogram or Mass Spectrum
-
Symptom: Unexpected peaks are observed in the HPLC chromatogram or mass spectrum.
-
Potential Causes:
-
Impurities in the Sample: The sample may contain synthesis-related impurities or degradation products.
-
Contamination: Contamination from solvents, glassware, or the LC-MS system itself.
-
In-source Fragmentation (MS): The this compound molecule may be fragmenting in the mass spectrometer's ion source.
-
-
Solutions:
-
Analyze a Blank: Inject a blank sample (solvent only) to identify peaks originating from the system or solvents.
-
Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting mixture by LC-MS. This can help to tentatively identify the degradation products.
-
Optimize MS Conditions: If in-source fragmentation is suspected, reduce the cone voltage or other ion source parameters to minimize fragmentation.
-
Confirm with a Reference Standard: If available, compare the chromatogram and mass spectrum of your sample to a certified reference standard of this compound.
-
Issue 3: Inconsistent Results or Poor Reproducibility
-
Symptom: Variation in retention times, peak areas, or purity measurements between injections.
-
Potential Causes:
-
Sample Instability: this compound may be degrading in the prepared sample solution.
-
Instrumental Issues: Fluctuations in pump flow rate, column temperature, or detector performance.
-
Improper Sample Preparation: Inconsistent sample concentrations or dissolution.
-
-
Solutions:
-
Prepare Fresh Samples: Prepare samples immediately before analysis and keep them in an autosampler at a controlled temperature if possible.
-
System Suitability Tests: Perform system suitability tests before running samples to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution and checking for consistent retention times, peak areas, and peak shapes.
-
Standardize Sample Preparation: Use a consistent and validated procedure for sample preparation, including accurate weighing and dilution.
-
Visualizations
Caption: Simplified signaling pathway of PLD2 and the inhibitory action of this compound.
References
Technical Support Center: Interpreting Unexpected Data from ML-298 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from assays involving the GIRK channel activator, ML-298.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ML297 or VU0456810) is a potent and selective small molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[1] Its primary function is to open these channels, leading to an efflux of potassium (K+) ions from the cell. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus reducing cellular excitability. This compound is particularly useful for studying the physiological roles of GIRK channels in various tissues, including the brain and heart.[1][2]
Q2: Which GIRK channel subtypes does this compound activate?
This compound displays selectivity for GIRK channels containing the GIRK1 subunit. It is a potent activator of heterotetrameric GIRK1/GIRK2 and GIRK1/GIRK4 channels. It is reported to be inactive on GIRK2/GIRK3 heterotetramers and homomeric GIRK2 channels.[2][3] This selectivity makes it a valuable tool for dissecting the function of different GIRK channel compositions.
Q3: What are the key physicochemical properties of this compound to consider during experiments?
Proper handling and awareness of this compound's properties are crucial for reproducible results. Key properties are summarized below.
| Property | Value | Significance for Experiments |
| EC₅₀ (GIRK1/GIRK2) | 160 nM | This is the concentration for half-maximal activation in thallium flux assays; use this as a reference for designing dose-response experiments.[2] |
| Aqueous Solubility (PBS) | 17.5 µM | Exceeding this concentration can lead to compound precipitation, causing inaccurate results. Ensure complete dissolution in your working buffer.[2][4] |
| In Vitro Stability | Stable in PBS for 48 hours at 23°C | The compound is stable under typical assay conditions, minimizing degradation as a source of variability.[2] |
Troubleshooting Guide for Unexpected Assay Results
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q4: My dose-response curve for this compound is shifted or has a non-sigmoidal shape. What could be the cause?
Anomalous dose-response curves can arise from several factors. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for anomalous this compound dose-response curves.
-
Compound Solubility: this compound has a limited aqueous solubility of 17.5 µM.[2][4] Concentrations exceeding this limit may lead to precipitation, resulting in a plateau or decrease in response at higher doses. Always ensure your final assay concentration is below this limit and that the compound is fully dissolved in your vehicle (e.g., DMSO) before dilution in aqueous buffer.
-
Cell Health: The function of ion channels like GIRK is dependent on the cell's electrochemical gradients, which are maintained by healthy cellular metabolism. Compromised cell health can lead to a blunted or variable response. Always check cell viability (e.g., via Trypan Blue exclusion) before starting an experiment.
-
GIRK Subunit Expression: this compound is selective for GIRK1-containing channels.[2] If your cells are expressing GIRK2/GIRK3 or only GIRK2, you will observe little to no activity. Verify the expression of the correct subunits (GIRK1 and GIRK2 or GIRK4) in your cell line using techniques like qPCR or Western blotting.
Q5: I am observing a response to this compound in my negative control cells that should not express GIRK channels. Why is this happening?
This suggests a potential off-target effect or an issue with the assay itself.
-
Off-Target Activity: While highly selective, this compound can exhibit off-target effects at higher concentrations. It has been shown to inhibit the hERG potassium channel with an IC₅₀ of approximately 10 µM and shows modest activity at 5-HT2b, sigma σ1, and GABAA receptors at 10 µM.[3] If you are using concentrations in this range, the observed effect may not be GIRK-mediated.
-
Assay Interference: In thallium flux assays, compounds can interfere with the fluorescent dye or other ion transporters.[5] For example, inhibitors of the Na+/K+-ATPase can cause a change in fluorescence independent of GIRK channel activity. Run control experiments with known inhibitors to rule out assay artifacts.
Q6: The magnitude of the this compound effect is much smaller/larger than reported in the literature. What explains this discrepancy?
The cellular context is critical for the function of ion channels and their response to modulators.
Caption: Factors influencing the magnitude of the this compound response.
-
G-Protein Expression: Heterologous expression systems like HEK-293 cells may have different G-protein expression profiles compared to native cells (e.g., neurons or cardiomyocytes).[5] Since GIRK channels are activated by Gβγ subunits released from G-proteins, the availability of these subunits can modulate the channel's basal activity and its response to activators.
-
PIP₂ Availability: Phosphatidylinositol 4,5-bisphosphate (PIP₂) is a membrane phospholipid essential for GIRK channel function.[6] Variations in PIP₂ levels between cell types can alter the sensitivity and maximal response of the channels to this compound.
-
Endogenous GPCR Activity: The basal activity of endogenously expressed G-protein coupled receptors (GPCRs) can influence the resting state of GIRK channels.[5] High basal GPCR signaling could lead to a partially activated population of GIRK channels, potentially reducing the observable effect of an external activator like this compound.
Key Experimental Protocols
Protocol 1: Thallium Flux Assay for GIRK Channel Activation
This assay provides a robust method for high-throughput screening of GIRK channel modulators. It measures the influx of thallium (Tl+), a surrogate for K+, through open GIRK channels using a Tl+-sensitive fluorescent dye.
-
Cell Plating: Seed HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/GIRK2) in black-walled, clear-bottom 96-well or 384-well plates. Culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit). Incubate according to the manufacturer's instructions, typically for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: After incubation, transfer the plate to a fluorescence plate reader. Add this compound at various concentrations.
-
Thallium Addition and Measurement: Add a stimulus buffer containing thallium chloride (TlCl). Immediately begin measuring fluorescence kinetically over several minutes. The influx of Tl+ through open GIRK channels will cause an increase in the fluorescent signal.
-
Data Analysis: Calculate the initial rate of fluorescence increase for each well. Plot the rate against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion current flowing through GIRK channels in response to this compound, providing detailed information on channel gating.
-
Cell Preparation: Plate cells expressing GIRK channels on glass coverslips suitable for microscopy.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution. The external solution should contain a high concentration of K+ (e.g., 90 mM) to allow for the measurement of inward currents.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution containing K+-gluconate and ATP/GTP to maintain cell health.
-
Obtaining a Seal: Under visual guidance, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane potential at various voltages (e.g., a ramp from -120 mV to +60 mV). Record the baseline current, then perfuse the cell with a solution containing this compound and record the change in current. The activation of GIRK channels by this compound will result in an increase in the inward K+ current at potentials negative to the K+ reversal potential.
-
Data Analysis: Subtract the baseline current from the current recorded in the presence of this compound to isolate the this compound-activated current. Plot the current-voltage (I-V) relationship to confirm the characteristics of an inwardly rectifying K+ channel.
References
- 1. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
Technical Support Center: Refining Protocols for ML-298 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing ML-298, a selective inhibitor of Phospholipase D2 (PLD2). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to refine your experiments and ensure reliable, reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Phospholipase D2 (PLD2), a key enzyme involved in various cellular signaling pathways. This compound is a potent and selective allosteric inhibitor of PLD2.[1][2]
Q2: Is this compound a GIRK channel activator?
A2: No, this compound is not a G-protein-gated inwardly rectifying potassium (GIRK) channel activator. There is no published evidence to suggest that this compound directly modulates GIRK channels. This is a common point of confusion with a similarly named compound, ML-297 , which is a known potent and selective GIRK channel activator. It is crucial to ensure you are using the correct compound for your intended biological question.
Q3: What is the mechanism of action of this compound?
A3: this compound acts as a selective, allosteric inhibitor of PLD2.[1] By inhibiting PLD2, this compound blocks the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical second messenger that regulates a multitude of cellular processes, including cell proliferation, migration, and membrane trafficking.
Q4: What are the recommended storage and solubility conditions for this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is soluble in DMSO.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Phospholipase D2 (PLD2) | [1] |
| Cellular IC50 for PLD2 | 355 nM | [2] |
| Cellular IC50 for PLD1 | >20,000 nM | [2] |
| Biochemical IC50 for PLD2 | 2,800 nM | [2] |
| Biochemical IC50 for PLD1 | >20,000 nM | [2] |
| Solubility in PBS (pH 7.4) | >75 µM | [2] |
| Stability in PBS (23°C) | ~100% remaining after 48 hours | [2] |
Troubleshooting Guide
Issue 1: Unexpected or Off-Target Effects
-
Question: I am observing a cellular phenotype that is inconsistent with the known function of PLD2 inhibition. Could this be an off-target effect?
-
Answer: While this compound is highly selective for PLD2 over PLD1, off-target effects can occur, especially at high concentrations.[3]
-
Recommendation 1: Perform a dose-response experiment. Test a range of this compound concentrations to determine if the observed phenotype is dose-dependent. A significant deviation from the IC50 for PLD2 may suggest off-target activity.
-
Recommendation 2: Use a structurally different PLD2 inhibitor. If a different PLD2 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it is more likely to be an on-target effect.
-
Recommendation 3: Employ a genetic knockdown or knockout of PLD2. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PLD2 expression. If the phenotype is mimicked by genetic ablation of PLD2, it strongly supports an on-target effect of this compound.
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Question: My this compound solution is precipitating after dilution in cell culture media. How can I prevent this?
-
Answer: Precipitation of hydrophobic compounds in aqueous media is a common issue.
-
Recommendation 1: Prepare fresh dilutions. Prepare working dilutions of this compound from a DMSO stock immediately before use.
-
Recommendation 2: Pre-warm the media. Adding the DMSO stock to pre-warmed media can sometimes improve solubility.
-
Recommendation 3: Increase the final DMSO concentration (with caution). While most cell lines can tolerate up to 0.5% DMSO, it is crucial to determine the tolerance of your specific cell line. Run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Recommendation 4: Use a solubilizing agent. In some cases, non-ionic surfactants like Pluronic F-68 can be used at low, non-toxic concentrations to improve compound solubility. However, this should be carefully validated for your specific assay.
-
Issue 3: High Cell Toxicity
-
Question: I am observing significant cytotoxicity in my cell line, even at concentrations where I expect to see specific inhibition. What should I do?
-
Answer: Cytotoxicity can be a result of on-target or off-target effects.
-
Recommendation 1: Determine the cytotoxic concentration. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a wide range of this compound concentrations to determine the concentration at which it becomes toxic to your cells.
-
Recommendation 2: Work below the cytotoxic concentration. For your functional assays, use this compound at concentrations below the threshold for significant cytotoxicity.
-
Recommendation 3: Reduce the treatment duration. If longer treatments are causing toxicity, consider shorter incubation times that are still sufficient to observe the desired inhibitory effect.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic concentration of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest final concentration used).
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Transwell Migration Assay
This protocol is to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
DMSO
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Methodology:
-
Cell Starvation: Culture cells to ~70-80% confluency, then replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Treatment: Add this compound at the desired non-toxic concentration (and a vehicle control) to both the upper and lower chambers to ensure a consistent concentration gradient.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by incubating the inserts in methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the migrated cells using a microscope. To quantify migration, destain the cells with a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution.
Signaling Pathways and Workflows
Caption: PLD2 Signaling Pathway and Inhibition by this compound.
References
challenges in working with triazaspiro[4.5]decane compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazaspiro[4.5]decane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, characterization, and handling of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the triazaspiro[4.5]decane core?
A1: The synthesis of the triazaspiro[4.5]decane core, often involving multi-component reactions like the Bucherer-Bergs or Strecker synthesis, presents several key challenges. These include the potential for low yields due to competing side reactions, such as the formation of tarry byproducts or polymerization of starting materials.[1] The use of toxic reagents like sodium cyanide necessitates stringent safety protocols. Furthermore, achieving high purity often requires careful optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry.[1][2]
Q2: How can I improve the yield of my spiro-hydantoin formation, a key step in many triazaspiro[4.5]decane syntheses?
A2: To improve the yield of the spiro-hydantoin intermediate, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Ensure the reaction temperature is maintained within the optimal range (typically 50-70°C for the Bucherer-Bergs reaction) and consider increasing the reaction time to 24-48 hours to ensure complete conversion.[1]
-
Reagent Quality: Use fresh, high-purity reagents. For instance, ensure potassium cyanide is dry and ammonium carbonate has not degraded.[1]
-
Stoichiometry: A slight excess of cyanide and carbonate can sometimes drive the reaction to completion.[1]
-
Catalyst Choice: For Strecker reactions involving hindered ketones, the choice of catalyst can be critical. Palladium-based catalysts have shown good performance in promoting the reaction under mild conditions.[3][4]
Q3: What are the best practices for purifying polar, basic triazaspiro[4.5]decane compounds?
A3: Triazaspiro[4.5]decane derivatives are often polar and basic, which can make purification challenging. Common techniques include:
-
Column Chromatography: Reverse-phase HPLC is a powerful method for purifying these compounds.[5] For traditional silica gel chromatography, streaking can be an issue. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can improve peak shape.
-
Recrystallization: If the compound is a solid, recrystallization can be an effective purification method. If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride) can facilitate the formation of a crystalline solid that is easier to purify.
-
Boc Protection: In some cases, protecting one or more of the amine functionalities with a tert-butyloxycarbonyl (Boc) group can alter the polarity and improve chromatographic behavior. The Boc group can be subsequently removed under acidic conditions.
Q4: What are the typical storage conditions for triazaspiro[4.5]decane compounds?
A4: As with many amine-containing compounds, triazaspiro[4.5]decane derivatives should be stored in a cool, dry place away from light and moisture to prevent degradation.[6] They are often hygroscopic, so storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6] For long-term storage, refrigeration or freezing may be appropriate, depending on the specific compound's stability.
Troubleshooting Guides
Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Spiro-hydantoin | Incomplete reaction (time too short, temperature too low). Poor quality or degraded reagents. Side reactions (e.g., polymerization).[1] | Optimize reaction time (24-48 hours) and temperature (50-70°C). Use fresh, high-purity reagents.[1] Consider using a palladium catalyst for Strecker reactions.[3][4] |
| Formation of Brown, Tarry Substance | Decomposition of reactants or products at high temperatures. Impurities in starting materials catalyzing side reactions.[1] | Maintain strict temperature control. Purify starting materials (e.g., distill ketone) before use. Monitor reaction progress by TLC or GC-MS to avoid prolonged reaction times.[1] |
| Incomplete Reduction of Hydantoin to Diamine | Insufficient or inactive reducing agent (e.g., moisture-sensitive LiAlH₄). Low reaction temperature.[1] | Use a larger excess of fresh, anhydrous reducing agent under an inert atmosphere. Increase the reaction temperature by refluxing in a high-boiling solvent like THF.[1] |
| Complex Mixture of Products After Reduction | Over-reduction or side reactions due to a strong reducing agent. Incomplete workup leaving residual metal salts.[1] | Add the reducing agent portion-wise at a low temperature before heating. Perform a thorough aqueous workup to remove all metal salts. Purify via column chromatography.[1] |
Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Product Isolation/Purification | Product is highly polar and potentially water-soluble. Product is an oil and does not crystallize. | For water-soluble products, use a continuous liquid-liquid extractor. Convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and handling. |
| Streaking on Silica Gel TLC/Column | The basic nature of the amine interacts strongly with the acidic silica gel. | Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. Alternatively, use a different stationary phase like alumina. |
| Poor Separation in Reverse-Phase HPLC | Inappropriate mobile phase composition or gradient. | Optimize the gradient of water and organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like trifluoroacetic acid (TFA) to ensure protonation of the amines and improve peak shape. |
Experimental Protocols
Synthesis of (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide
This protocol is adapted from a solid-phase synthesis approach.[5]
-
Fmoc Deprotection: The starting resin-bound Fmoc-protected amino acid is treated twice with a 40% solution of piperidine in DMF for 5 minutes each to remove the Fmoc group.
-
Amide Coupling: The resulting free amine on the resin is coupled with the next Fmoc-protected amino acid using HOBt and DIC as coupling reagents in DMF.
-
Cyclization: The resin-bound dipeptide is then reacted with N-benzyl-4-piperidone and a catalytic amount of p-toluenesulfonic acid in toluene at 80°C overnight to form the spirocyclic core.
-
Cleavage and Deprotection: The final compound is cleaved from the resin and the side chains are deprotected using a mixture of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.
-
Purification: After removal of the cleavage cocktail, the crude product is suspended in diethyl ether, isolated by centrifugation, and purified by reverse-phase semi-preparative HPLC.
Yields for similar derivatives range from 15% to 41%.[5]
Boc Protection of a Triazaspiro[4.5]decane Derivative
This is a general procedure for the Boc protection of amines.
-
Reaction Setup: Dissolve the triazaspiro[4.5]decane compound in a suitable solvent (e.g., THF, acetonitrile, or a mixture of water/THF).
-
Addition of Reagents: Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, DMAP, or sodium bicarbonate).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC).
-
Workup: Dilute the reaction mixture with water and extract the Boc-protected product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
Experimental Workflow: Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
Caption: Solid-phase synthesis workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.
Troubleshooting Logic: Low Yield in Spiro-hydantoin Synthesis
Caption: Decision tree for troubleshooting low yields in spiro-hydantoin synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient three-component Strecker reaction of aldehydes/ketones via NHC-amidate palladium(II) complex catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis [organic-chemistry.org]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Ensuring Selective Inhibition of PLD2 with ML-298
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML-298 for the selective inhibition of Phospholipase D2 (PLD2). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective allosteric inhibitor of PLD2.[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct site on the PLD2 enzyme, inducing a conformational change that reduces its catalytic activity. This allosteric mechanism contributes to its high selectivity for PLD2 over its isoform, PLD1.
Q2: How selective is this compound for PLD2 over PLD1?
This compound exhibits high selectivity for PLD2. In cellular assays, the IC50 for PLD2 is approximately 355 nM, while the IC50 for PLD1 is greater than 20,000 nM, indicating a selectivity of over 53-fold.[1][2][3] This high degree of selectivity makes this compound a valuable tool for specifically studying the function of PLD2.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO at concentrations up to 25 mM. For long-term storage, it is recommended to desiccate the compound at room temperature or store it at -20°C.[4] The stability of this compound in PBS buffer at 23°C has been shown to be high, with approximately 100% of the initial concentration remaining after 48 hours.[1]
Q4: Can this compound be used in in vivo studies?
Yes, this compound has favorable physicochemical and pharmacokinetic (DMPK) properties that make it suitable for in vivo studies.[1] However, it is important to note that this compound has been shown to be peripherally restricted, with limited penetration of the central nervous system (CNS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of PLD2 activity | Compound Precipitation: this compound may precipitate in aqueous buffers if the final DMSO concentration is too high or if the buffer composition is incompatible. | - Ensure the final DMSO concentration in your assay does not exceed 0.5%.- Prepare fresh dilutions of this compound from a DMSO stock for each experiment.- Visually inspect for any precipitation after adding the inhibitor to the assay buffer. |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the this compound stock solution upon receipt and store at -20°C to avoid multiple freeze-thaw cycles.- Protect the stock solution from light. | |
| Incorrect Assay Conditions: The assay conditions (e.g., pH, temperature, substrate concentration) may not be optimal for PLD2 activity or this compound inhibition. | - Verify that the assay buffer pH is within the optimal range for PLD2 (typically pH 7.4-8.0).- Ensure the assay is performed at the recommended temperature (e.g., 37°C).- Titrate the substrate concentration to be near the Km for PLD2 to ensure sensitive detection of inhibition. | |
| High background signal in the PLD assay | Non-enzymatic hydrolysis of the substrate: The substrate may be unstable and hydrolyze spontaneously under the assay conditions. | - Run a control reaction without any enzyme (lysate or purified protein) to determine the rate of non-enzymatic substrate hydrolysis.- Subtract the background signal from all measurements. |
| Contaminating enzyme activity: Cell lysates may contain other lipases that can act on the PLD substrate. | - If using cell lysates, consider using a more specific PLD substrate or a PLD assay that measures a unique product of PLD activity (e.g., transphosphatidylation). | |
| Observed cytotoxicity at effective inhibitory concentrations | Off-target effects: Although highly selective, at very high concentrations, this compound might have off-target effects leading to cytotoxicity. | - Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in parallel with your PLD inhibition assay to determine the therapeutic window.- Use the lowest effective concentration of this compound that gives significant PLD2 inhibition with minimal cytotoxicity. |
| Variability between experimental replicates | Inconsistent cell handling: Variations in cell seeding density, passage number, or stimulation conditions can lead to variable PLD2 activity. | - Maintain consistent cell culture practices. Use cells within a defined passage number range.- Ensure uniform cell seeding and treatment conditions across all wells. |
| Pipetting errors: Inaccurate pipetting of the inhibitor, substrate, or other assay reagents can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize pipetting steps and ensure consistency. |
Experimental Protocols
Cell-Based PLD2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric PLD assay kits.
Materials:
-
Cells expressing PLD2 (e.g., HEK293 cells overexpressing PLD2)
-
This compound
-
PLD Assay Buffer (e.g., 50 mM Tris pH 8.0, 5 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylcholine (PC) substrate
-
PLD enzyme mix (containing choline oxidase and horseradish peroxidase)
-
PLD Probe (e.g., a hydrogen peroxide-sensitive dye)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours) in serum-free media.
-
-
Cell Lysis:
-
After treatment, gently wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 50 µL of ice-cold PLD Assay Buffer to each well and incubating on ice for 10 minutes with gentle shaking.
-
-
PLD Reaction:
-
Prepare a reaction mix containing PLD Assay Buffer, PC substrate, PLD enzyme mix, and PLD Probe according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no lysate) from all readings.
-
Plot the absorbance as a function of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
In Vitro PLD2 Inhibition Assay using Purified Enzyme
Materials:
-
Purified recombinant PLD2 enzyme
-
This compound
-
PLD Assay Buffer
-
Phosphatidylcholine (PC) substrate
-
Assay components for detecting choline (as described in the cell-based assay)
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound in PLD Assay Buffer.
-
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, add 10 µL of each this compound dilution (or vehicle) to wells.
-
Add 20 µL of purified PLD2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
-
PLD Reaction:
-
Prepare a substrate mix containing PLD Assay Buffer and PC substrate.
-
Initiate the reaction by adding 20 µL of the substrate mix to each well.
-
-
Detection:
-
Immediately add the detection reagents (enzyme mix and probe) as per the colorimetric assay protocol.
-
Incubate at 37°C for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against PLD1 and PLD2
| Assay Type | Target | IC50 (nM) | Reference |
| Cellular | PLD2 | 355 | [1][2][3] |
| Cellular | PLD1 | >20,000 | [1][2][3] |
| Biochemical (Purified Enzyme) | PLD2 | ~2,800 | [1] |
| Biochemical (Purified Enzyme) | PLD1 | >20,000 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility in DMSO | up to 25 mM | |
| Solubility in PBS | >75 µM | [1] |
| Stability in PBS (48h, 23°C) | ~100% | [1] |
| Storage | Desiccate at RT or -20°C | [4] |
Visualizations
PLD2 Signaling Pathway
Caption: PLD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
ML-298 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for ML-298, a selective inhibitor of Phospholipase D2 (PLD2). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). It exhibits high selectivity for PLD2 over its isoform PLD1.[1] Its primary mechanism of action is the inhibition of PLD2-mediated hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.
Q2: What are the known experimental limitations of this compound?
While a valuable tool, this compound has some known limitations that researchers should be aware of:
-
Modest Aqueous Solubility: this compound is a hydrophobic molecule and can precipitate in aqueous buffers and cell culture media, especially at higher concentrations.
-
Potential for Off-Target Effects at Higher Concentrations: Although selective for PLD2, at concentrations significantly above its IC50, this compound may exhibit off-target activities.
-
Toxicity at Higher Concentrations: As with many small molecule inhibitors, this compound can induce cytotoxicity at higher concentrations, which may vary depending on the cell line. A next-generation PLD2 inhibitor, ML395, was developed to improve upon these limitations.[2]
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Workaround |
| Precipitation of this compound in cell culture media. | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO.- When preparing working dilutions, add the DMSO stock directly to pre-warmed (37°C) media and vortex immediately.- Avoid preparing intermediate dilutions in aqueous buffers like PBS.- Ensure the final DMSO concentration in your experiment does not exceed a level toxic to your cells (typically ≤ 0.5%). |
| No observable effect on PLD2 activity at expected concentrations. | 1. Compound precipitation: The effective concentration in solution is lower than intended.2. Compound degradation: this compound may not be stable under specific experimental conditions.3. Incorrect assay conditions: The PLD2 assay may not be optimized. | 1. Verify solubility: Visually inspect for precipitates after adding this compound to the media. Consider using a lower concentration or techniques to enhance solubility (see "Workarounds for Poor Solubility").2. Check stability: A probe report indicated this compound is stable in PBS for 48 hours.[1] However, stability in complex media can vary. Prepare fresh dilutions for each experiment.3. Optimize assay: Ensure your PLD2 assay is validated and sensitive enough to detect inhibition. Include appropriate positive and negative controls. |
| Observed cytotoxicity is not consistent with PLD2 inhibition. | Off-target effects: At higher concentrations, this compound may be hitting other targets, leading to cell death through a PLD2-independent mechanism. | - Perform a dose-response curve to determine the concentration range where PLD2 is inhibited without significant cytotoxicity.- Use the lowest effective concentration of this compound.- Consider using a structurally distinct PLD2 inhibitor as a control to confirm that the observed phenotype is due to PLD2 inhibition. |
| High variability between experimental replicates. | 1. Inconsistent compound concentration: Due to precipitation or uneven mixing.2. Cell seeding variability: Uneven cell numbers across wells. | 1. Ensure homogeneity: After adding this compound to the media, vortex thoroughly and visually inspect for uniformity before adding to cells.2. Standardize cell seeding: Use a cell counter to ensure accurate and consistent cell numbers are plated in each well. |
Quantitative Data Summary
Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Reference |
| PLD2 | 355 | Cellular | [1] |
| PLD1 | >20,000 | Cellular | [1] |
| PLD2 | 2,800 | Biochemical | [1] |
| PLD1 | >20,000 | Biochemical | [1] |
In Vitro DMPK Profile of this compound
| Parameter | Value |
| Solubility in PBS | >75 µM |
| Stability in PBS (23°C, 48h) | ~100% remaining |
| Rat fu (protein binding, % free) | 5.0 |
| Human fu (protein binding, % free) | 3.0 |
| rClINT (in vitro Clearance, mL/min/kg) | 468 |
| hClINT (in vitro Clearance, mL/min/kg) | 118 |
| P450 Inhibition (3A4, 2D6, 2C9, 1A2) | >10 µM |
Data from Probe Reports from the NIH Molecular Libraries Program.[3]
Off-Target Activity of this compound (Ricerca Panel)
The following table summarizes the inhibitory activity of this compound at a concentration of 10 µM against a panel of receptors and transporters.
| Target | Species | % Inhibition (@10µM) |
| Dopamine D2S | Human | 94 |
| Dopamine D4.2 | Human | 101 |
| Opiate κ | Human | 94 |
| hERG | Human | 78 |
Data from Probe Reports from the NIH Molecular Libraries Program.[3] It is important to note that these are single-point measurements and do not represent IC50 values. Follow-up functional assays are necessary to determine the actual potency of off-target inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound powder required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 432.44 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound. It is crucial to determine the optimal cell seeding density and incubation time for your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.
PLD2 Activity Assay (Amplex Red Assay)
This is a coupled enzymatic assay that measures choline production, a product of PLD activity. This protocol is adapted for inhibitor screening.
Materials:
-
HEK293T cells overexpressing PLD2 (or cell line of interest)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Amplex® Red PLD Assay Kit (or individual components: Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, lecithin)
-
This compound stock solution
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates from your PLD2-expressing cells.
-
Prepare a reaction mixture containing Amplex® Red reagent, HRP, choline oxidase, and lecithin in the reaction buffer provided with the kit.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell lysate, the this compound dilution (or vehicle control), and initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at multiple time points.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a simple method to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest that form a confluent monolayer
-
6-well or 12-well cell culture plates
-
P200 pipette tip or a specialized scratch tool
-
Complete cell culture medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points and compare the rate of wound closure between the treated and control groups.
Visualizations
Caption: this compound inhibits PLD2-mediated hydrolysis of PC.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for using this compound.
References
- 1. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 1, Ricerca Profiling of ML298 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating ML-298's Selectivity for PLD2 over PLD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML-298, a selective inhibitor of Phospholipase D2 (PLD2), against other known PLD inhibitors. The following sections detail the experimental data supporting its selectivity, in-depth protocols for validating inhibitor performance, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of PLD Inhibitors
This compound demonstrates significant selectivity for PLD2 over PLD1, a critical feature for dissecting the distinct cellular roles of these two isoforms. The following table summarizes the inhibitory potency (IC50) of this compound in comparison to other well-characterized PLD inhibitors in both cellular and biochemical assays.
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (Fold, PLD1/PLD2) | Assay Type |
| This compound | >20,000 | 355 | >56 | Cellular |
| This compound | >20,000 | 2,800 | >7 | Biochemical |
| ML-299 | 6 | 20 | 0.3 (Dual Inhibitor) | Cellular |
| ML395 | >30,000 | 360 | >83 | Cellular |
| VU0364739 | 1,500 | 20 | 75 | Cellular |
| FIPI | Potent, sub-nM (dual) | Potent, sub-nM (dual) | ~1 (Dual Inhibitor) | Biochemical |
Experimental Protocols
The selectivity of this compound and other PLD inhibitors is primarily determined through cellular and biochemical assays that measure the enzymatic activity of PLD1 and PLD2. The most common method is the transphosphatidylation assay, which leverages the unique ability of PLD to utilize primary alcohols, such as 1-butanol, as a substrate in place of water.
Cellular PLD Activity Assay (Transphosphatidylation Assay)
This assay measures PLD activity within intact cells.
Materials:
-
Cell line expressing the target PLD isoform (e.g., Calu-1 for PLD1, HEK293 overexpressing GFP-PLD2 for PLD2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
1-Butanol or deuterated 1-butanol (d9-butanol or d10-butanol)
-
PLD inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Internal standard for mass spectrometry (if applicable)
Procedure:
-
Cell Culture: Plate cells in 12-well plates and grow to confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 18-24 hours to reduce basal PLD activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the PLD inhibitor (or vehicle control) for a specified time (e.g., 30 minutes).
-
PLD Stimulation (Optional): For PLD1, which often has low basal activity, stimulate the cells with an agonist like phorbol 12-myristate 13-acetate (PMA). PLD2 generally has higher basal activity and may not require stimulation.
-
Transphosphatidylation Reaction: Add 1-butanol (typically 0.3-0.4% final concentration) to the cell culture medium and incubate for a defined period (e.g., 30-60 minutes). PLD will catalyze the formation of phosphatidylbutanol (PtdBut).
-
Lipid Extraction: Aspirate the medium and stop the reaction by adding ice-cold methanol. Scrape the cells and perform a lipid extraction (e.g., Bligh-Dyer method).
-
Analysis:
-
Thin Layer Chromatography (TLC): Separate the lipid extract on a TLC plate and visualize the PtdBut spot.
-
Mass Spectrometry (MS): For more quantitative results, analyze the lipid extract by LC-MS/MS to measure the amount of PtdBut formed relative to an internal standard.
-
In Vitro Biochemical PLD Activity Assay
This assay uses purified PLD enzymes to directly measure the effect of an inhibitor on enzyme activity.
Materials:
-
Purified recombinant PLD1 and PLD2 enzymes.
-
Assay buffer (e.g., HEPES-based buffer).
-
Substrate vesicles containing a labeled phosphatidylcholine (PC) (e.g., fluorescently or radioactively labeled) and other lipids like phosphatidylethanolamine (PE) and phosphatidylinositol 4,5-bisphosphate (PIP2).
-
PLD inhibitor.
-
1-Butanol.
Procedure:
-
Prepare Substrate Vesicles: Prepare small unilamellar vesicles containing the lipid mixture by sonication or extrusion.
-
Reaction Mixture: In a microplate well, combine the purified PLD enzyme, assay buffer, and varying concentrations of the inhibitor.
-
Initiate Reaction: Add the substrate vesicles and 1-butanol to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set time, allowing for the formation of labeled PtdBut.
-
Stop Reaction and Analyze: Terminate the reaction and quantify the amount of labeled PtdBut formed using an appropriate detection method (e.g., fluorescence plate reader, scintillation counting, or LC-MS).
Visualizing PLD Signaling and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of PLD1 and PLD2 and the general workflow of the experimental validation process.
Introduction to Phospholipase D and its Inhibitors
An Objective Comparison of ML-298 and Other Phospholipase D Inhibitors for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound with other notable Phospholipase D (PLD) inhibitors. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting appropriate tools for their studies. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological and experimental pathways.
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA).[1][2] PA is involved in a multitude of cellular processes, including cell proliferation, migration, and vesicle trafficking.[1] There are two primary mammalian isoforms of PLD: PLD1 and PLD2.[1][3] Given their role in various pathological conditions, including cancer and neurodegenerative diseases, PLD isoforms have become attractive targets for therapeutic intervention.[1][3]
The development of small molecule inhibitors targeting PLD has evolved from non-selective early-generation compounds to highly potent and isoform-selective molecules. This compound is a notable example of a potent and selective PLD2 inhibitor.[4] This guide will compare this compound with other PLD inhibitors, including the dual PLD1/2 inhibitor ML299 and the next-generation PLD2 inhibitor ML395, as well as earlier, less selective compounds.
Quantitative Comparison of PLD Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity of various PLD inhibitors against PLD1 and PLD2. The data is compiled from cellular and biochemical assays.
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (Fold) | Assay Type | Reference |
| This compound | >20,000 | 355 | >56-fold for PLD2 | Cellular | [3][4] |
| >20,000 | 2,800 | >7-fold for PLD2 | Biochemical | ||
| ML299 | 6 | 20 | Dual Inhibitor | Cellular | [4] |
| 48 | 84 | Dual Inhibitor | Biochemical | ||
| ML395 | >30,000 | 360 | >83-fold for PLD2 | Cellular | [5] |
| >20,000 | 8,700 | >2-fold for PLD2 | Biochemical | [5] | |
| Halopemide | - | 1,500 | - | Biochemical | [5] |
| FIPI | - | - | Dual Inhibitor | - | [1][2] |
| VU0155072-2 | - | - | PLD2 Selective | - | [1] |
| Suramin | 15,000 (rat brain PLD) | - | Non-selective | - | [1] |
| D-609 | 820,000 | - | Non-selective | - | [1] |
| U-73,122 | 78,000 (solubilized PLD) | - | Non-selective | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the assays used to characterize PLD inhibitors.
Cellular PLD Activity Assay (Transphosphatidylation Assay)
This assay measures the activity of PLD in intact cells by monitoring the formation of phosphatidylbutanol (PtdBut), a product of the PLD-catalyzed transphosphatidylation reaction in the presence of 1-butanol.
Materials:
-
Cell lines: Calu-1 (for endogenous PLD1 activity) or HEK293 cells stably overexpressing GFP-PLD2.
-
Culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Serum-free medium: DMEM with 0.5% FBS.
-
PLD inhibitors (e.g., this compound) dissolved in DMSO.
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating PLD1 activity in Calu-1 cells.
-
1-Butanol.
-
Lipid extraction solvents: Chloroform, Methanol, 0.1N HCl.
-
Internal standard for mass spectrometry (e.g., a non-endogenous phosphatidylbutanol species).
Procedure:
-
Cell Culture: Plate Calu-1 or HEK293-GFP-PLD2 cells in 12-well plates and grow to 80-90% confluency.
-
Serum Starvation: For Calu-1 cells, replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal PLD activity.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of the PLD inhibitor (or DMSO as a vehicle control) for 30 minutes.
-
PLD Activation and Transphosphatidylation: Add 1-butanol to a final concentration of 0.3-0.4%. For Calu-1 cells, stimulate with PMA (e.g., 100 nM) for 15-30 minutes. For HEK293-GFP-PLD2 cells, stimulation may not be necessary due to overexpression.
-
Reaction Termination and Lipid Extraction: Aspirate the medium and add ice-cold methanol. Scrape the cells and transfer to a tube. Perform a Bligh-Dyer lipid extraction by adding chloroform and 0.1N HCl.
-
Sample Analysis: Dry the lipid extract and reconstitute in an appropriate solvent for analysis by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of PtdBut formed, normalized to the internal standard.
-
Data Analysis: Calculate the percent inhibition of PLD activity at each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Biochemical PLD Activity Assay (Amplex Red Assay)
This in vitro assay measures the activity of purified PLD enzymes in a coupled enzymatic reaction that produces a fluorescent signal.
Materials:
-
Purified recombinant human PLD1 or PLD2 enzyme.
-
PLD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2).
-
Phosphatidylcholine (PC) substrate.
-
Amplex Red reagent.
-
Horseradish peroxidase (HRP).
-
Choline oxidase.
-
PLD inhibitors dissolved in DMSO.
-
96-well black microplate.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, Amplex Red reagent, HRP, and choline oxidase.
-
Inhibitor and Enzyme Incubation: Add the PLD inhibitor at various concentrations (or DMSO as a vehicle control) to the wells of the microplate. Then, add the purified PLD1 or PLD2 enzyme and incubate for a short period at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the PC substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm using a fluorescence plate reader. The reaction is typically followed for 20-30 minutes.
-
Data Analysis: Determine the rate of the reaction (slope of the fluorescence curve) for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the PLD signaling pathway, a typical experimental workflow for evaluating PLD inhibitors, and the logical relationship of the comparison.
Caption: Simplified PLD signaling pathway.
Caption: Experimental workflow for PLD inhibitor evaluation.
Caption: Logical comparison of PLD inhibitors.
Conclusion
This compound is a potent and highly selective PLD2 inhibitor, making it a valuable tool for dissecting the specific roles of PLD2 in cellular signaling.[3][4] When compared to other inhibitors, its selectivity for PLD2 over PLD1 is a key advantage for targeted studies. For research requiring the inhibition of both PLD isoforms, a dual inhibitor such as ML299 would be more appropriate.[4] Furthermore, for in vivo studies or applications requiring improved physicochemical properties, the next-generation PLD2 inhibitor ML395 may offer advantages over this compound.[5] The choice of inhibitor will ultimately depend on the specific experimental goals, with considerations for isoform selectivity, potency, and the experimental system being paramount. This guide provides the necessary data and protocols to aid researchers in making this critical decision.
References
- 1. droracle.ai [droracle.ai]
- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to PLD2 Inhibitors: ML-298 vs. The Next-Generation ML395
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation PLD2 inhibitor, ML-298, and its next-generation successor, ML395. This document synthesizes key experimental data on their performance, outlines detailed experimental methodologies, and visualizes their role in relevant signaling pathways.
Phospholipase D (PLD) enzymes, particularly the PLD2 isoform, have emerged as critical regulators in a multitude of cellular processes and are implicated in the pathophysiology of various diseases, including cancer and viral infections.[1][2] The development of selective inhibitors for PLD2 is paramount for dissecting its specific roles and for potential therapeutic interventions. This guide focuses on a comparative analysis of two key PLD2 inhibitors: this compound, a first-generation probe, and ML395, a next-generation inhibitor developed through further chemical optimization.
Performance Comparison: Potency and Selectivity
A critical aspect of a chemical probe's utility is its potency and selectivity for the target enzyme. Both this compound and ML395 are potent and selective allosteric inhibitors of PLD2. However, ML395 demonstrates a notable improvement in selectivity over PLD1.
| Compound | Target | Cellular IC50 | Biochemical IC50 | Selectivity (PLD1/PLD2) |
| This compound | PLD1 | >20,000 nM | >20,000 nM | >53-fold |
| PLD2 | 355 nM | 2,800 nM | ||
| ML395 | PLD1 | >30,000 nM | >20,000 nM | >80-fold |
| PLD2 | 360 nM | 8,700 nM |
Table 1: Comparative in vitro and cellular potency and selectivity of this compound and ML395 against PLD1 and PLD2.
Physicochemical and Pharmacokinetic Profiles
Beyond potency and selectivity, the utility of a chemical probe, especially for in vivo studies, is heavily dependent on its physicochemical and pharmacokinetic (Drug Metabolism and Pharmacokinetics - DMPK) properties. ML395 was specifically engineered to overcome the limitations of this compound in these areas.
| Property | This compound | ML395 | Improvement |
| Solubility | Modest | Exceptional | Significant improvement allows for better formulation and in vivo dosing. |
| Stability | Good | Exceptional | Enhanced stability contributes to more reliable experimental outcomes. |
| Pharmacokinetics (PK) | Modest | Favorable | Improved PK profile enables more effective in vivo studies. |
| Toxicity | Observed at higher concentrations | No observed toxicity at very high doses | Greatly enhanced safety profile expands the usable dose range. |
| Ancillary Pharmacology | Activity at biogenic amine targets | Cleaner profile, eliminated biogenic amine activity | Reduced off-target effects lead to more specific biological outcomes. |
Table 2: Comparison of Physicochemical and DMPK Properties of this compound and ML395.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and ML395.
Cellular PLD2 Activity Assay
This assay measures the activity of PLD2 within a cellular context.
Materials:
-
Cells expressing PLD2 (e.g., HEK293 cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]-palmitic acid
-
Test compounds (this compound, ML395) dissolved in DMSO
-
1-Butanol
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding: Plate cells in a suitable multi-well format and allow them to adhere overnight.
-
Radiolabeling: Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in serum-free medium for 18-24 hours.
-
Inhibitor Treatment: Wash the cells with PBS and then pre-incubate with varying concentrations of the test compound (this compound or ML395) or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
PLD Activation: Stimulate PLD activity by adding an appropriate agonist (e.g., PMA) in the presence of 1-butanol (typically 0.3-0.4%). The 1-butanol acts as a substrate for the transphosphatidylation reaction catalyzed by PLD, leading to the formation of [³H]-phosphatidylbutanol ([³H]-PtdBut).
-
Lipid Extraction: After the desired incubation time, terminate the reaction by aspirating the medium and adding a mixture of chloroform and methanol to extract the lipids.
-
Separation and Quantification: Separate the lipids using thin-layer chromatography (TLC). Scrape the spots corresponding to [³H]-PtdBut and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PLD inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Biochemical PLD2 Activity Assay
This assay measures the direct inhibitory effect of compounds on purified PLD2 enzyme.
Materials:
-
Purified recombinant PLD2 enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing appropriate co-factors like MgCl₂)
-
Phosphatidylcholine (PC) substrate, often labeled (e.g., with a fluorescent or radioactive tag)
-
Test compounds (this compound, ML395) dissolved in DMSO
-
Detection reagents (specific to the label on the PC substrate)
-
Plate reader (fluorescence or luminescence based on the assay format)
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer and the PC substrate.
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound or ML395) or vehicle (DMSO) to the wells of a microplate.
-
Enzyme Addition: Initiate the reaction by adding the purified PLD2 enzyme to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzyme to catalyze the hydrolysis of PC to phosphatidic acid (PA) and choline.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents. The detection method will depend on the substrate used. For example, if a fluorescently labeled PC is used, the cleavage product will generate a change in fluorescence that can be measured with a plate reader.
-
Data Analysis: Calculate the percentage of PLD2 inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the inhibition data against the compound concentration and fitting it to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PLD2 signaling pathway and a typical experimental workflow for evaluating PLD2 inhibitors.
Caption: Simplified PLD2 signaling pathway in cancer.
Caption: Workflow for PLD2 inhibitor evaluation.
Conclusion
The development of ML395 represents a significant advancement in the field of PLD2 research. While both this compound and ML395 are potent and selective inhibitors of PLD2, ML395 offers substantial improvements in its physicochemical and pharmacokinetic properties, along with a superior safety profile. These enhancements make ML395 a more robust and reliable tool for in vitro and, crucially, for in vivo investigations into the biological functions of PLD2. For researchers aiming to study the role of PLD2 in complex biological systems, ML395 is the recommended probe due to its enhanced drug-like properties and reduced potential for off-target effects.
References
Genetic Validation of ML-298's Effects: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor ML-298 with genetic knockdown of its target, Phospholipase D2 (PLD2), using small interfering RNA (siRNA). The data presented herein is intended to facilitate the validation of this compound's on-target effects and provide a framework for interpreting experimental results.
Introduction to this compound and its Target
This compound is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1][2][3] Dysregulation of PLD2 activity has been implicated in various cellular processes, including signal transduction, cell proliferation, and migration, making it a target of interest in cancer and other diseases.[3] this compound exhibits greater than 53-fold selectivity for PLD2 over its isoform PLD1, with a cellular IC50 of 355 nM for PLD2.[1][2][3]
Genetic validation using siRNA offers a powerful method to confirm that the observed cellular effects of a small molecule inhibitor are indeed due to the modulation of its intended target. By comparing the phenotypic outcomes of this compound treatment with those of PLD2-specific siRNA, researchers can gain confidence in the specificity of the compound.
Comparative Analysis: this compound vs. PLD2 siRNA
The following tables summarize the quantitative data comparing the effects of this compound and PLD2 siRNA on various cellular parameters.
| Parameter | This compound | PLD2 siRNA | Alternative PLD Inhibitors | Reference(s) |
| Target Selectivity | >53-fold for PLD2 over PLD1 | Specific to PLD2 mRNA | ML299 (dual): Potent inhibitor of both PLD1 and PLD2. ML395 (PLD2 selective): >80-fold selectivity for PLD2 over PLD1. | [1][2][3][4][5][6] |
| PLD2 Inhibition (IC50) | 355 nM (cellular) | Not Applicable | ML299: 20 nM (PLD2, cellular). ML395: 360 nM (PLD2, cellular). | [1][2][3][4][5][6] |
| Effect on PLD1 (IC50) | >20,000 nM (cellular) | No effect | ML299: 6 nM (PLD1, cellular). ML395: >30,000 nM (PLD1, cellular). | [1][2][3][4][5][6] |
| Functional Outcome | This compound | PLD2 siRNA | Reference(s) |
| Invasive Cell Migration (U87-MG glioblastoma cells) | Dose-dependent decrease | Not explicitly tested, but inhibition of PLD is linked to reduced migration. | [3] |
| Epidermal Growth Factor (EGF) Internalization (BSC-1 cells) | Not explicitly tested | Increased internalization | [7] |
| PLD Activity (K+-stimulated PC12 cells) | Not explicitly tested | No significant modification (PLD1 siRNA showed strong inhibition) | [8] |
Experimental Protocols
siRNA-Mediated Knockdown of PLD2
This protocol is a generalized procedure based on common laboratory practices and findings from the literature.[7][8][9]
Materials:
-
PLD2-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well plates
-
Cells of interest (e.g., BSC-1, U87-MG)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.
-
In a separate tube, dilute 10 pmol of PLD2 siRNA or control siRNA in 125 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 250 µL of siRNA-lipid complexes to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess PLD2 mRNA or protein levels using quantitative real-time PCR (qRT-PCR) or Western blotting, respectively. A successful knockdown is typically defined as a significant reduction in target gene expression compared to the non-targeting control. For example, transfection of BSC-1 cells with PLD2-specific siRNA resulted in a 63.7% reduction in PLD2 mRNA.[7]
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing cell viability after treatment with this compound or transfection with siRNA.[10][11]
Materials:
-
96-well plates
-
Cells of interest
-
This compound or siRNA-transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with PLD2/control siRNA as described above. Include untreated and vehicle-treated (DMSO) control wells.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or non-targeting siRNA-treated) cells. Note that some treatments may increase metabolic activity, leading to viability values over 100%.[12][13]
Visualizing the Molecular Context
To better understand the mechanisms discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
PLD2 Signaling Pathway and Points of Intervention.
Experimental Workflow for siRNA-based Validation.
Conclusion
References
- 1. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijbs.com [ijbs.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Orthogonal Assays to Confirm the Activity of the GIRK Channel Activator ML297 (ML-298)
A Comparative Guide for Researchers
Introduction: ML297 is a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2] It displays selectivity for GIRK channels that contain the GIRK1 subunit, such as the neuronal GIRK1/2 and cardiac GIRK1/4 heterotetramers.[2][3] A key characteristic of ML297 is its ability to activate these channels directly, bypassing the need for G-protein signaling, which is the canonical activation pathway.[1][2] This guide provides a comparative overview of the essential orthogonal assays used to discover and validate the activity of ML297, presenting key performance data, detailed experimental protocols, and pathway diagrams.
Note on Nomenclature: While the prompt specified ML-298, the extensive body of research on this specific class of GIRK activators from the NIH Molecular Libraries Program refers to the primary compound as ML297. It is presented here as the subject of these validation assays.
Data Presentation: Performance Comparison
The primary high-throughput screening assay used to identify GIRK modulators is the thallium flux assay, which uses ion flux as a surrogate for channel activity. To confirm these findings and directly measure the electrical currents, whole-cell patch-clamp electrophysiology is employed as the gold-standard orthogonal method.[4]
| Assay Type | Principle | Cell Line | Target | Key Parameter | ML297 Value | Citation |
| Thallium Flux Assay | Fluorescence-based; measures influx of Tl⁺ (a K⁺ surrogate) through open channels. | HEK-293 | GIRK1/2 | EC₅₀ | ~160 nM | [2] |
| Whole-Cell Electrophysiology | Direct measurement of ion current through the channel across the cell membrane. | HEK-293 | GIRK1/2 | EC₅₀ | 233 ± 38 nM | [1] |
Signaling and Assay Diagrams
GIRK Channel Activation Pathways
The following diagram illustrates the canonical G-protein-dependent pathway and the direct activation mechanism employed by ML297.
Caption: Canonical vs. Direct GIRK Channel Activation.
Experimental Workflow: Orthogonal Assay Comparison
This diagram outlines the key steps in the thallium flux and whole-cell electrophysiology assays used to validate ML297.
Caption: Workflow for HTS and Orthogonal Confirmation.
Experimental Protocols
Thallium Flux Assay
This assay is a high-throughput method for screening potassium channel modulators. It relies on the principle that potassium channels are permeable to thallium ions (Tl⁺).[4][5] A fluorescent indicator dye that is sensitive to Tl⁺ is loaded into the cells. When the channels are activated, Tl⁺ flows into the cell, binds to the dye, and produces a measurable increase in fluorescence, which is proportional to channel activity.[5][6]
Methodology:
-
Cell Plating: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) are plated into 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye, such as the FluxOR™ dye. This is typically done by incubating the cells with the dye-loading solution for approximately 1 hour at room temperature.[7]
-
Compound Incubation: The dye solution is removed, and cells are washed. Test compounds, such as ML297 at various concentrations, are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).[4]
-
Stimulation and Reading: The plate is placed in a kinetic imaging plate reader (e.g., a FLIPR). A stimulus buffer containing Tl⁺ is injected into the wells.[5][7]
-
Data Acquisition: The fluorescence intensity is measured kinetically, immediately before and after the addition of the Tl⁺ stimulus. The rate of fluorescence increase corresponds to the level of GIRK channel activation.[4]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channels, providing a direct measurement of the ionic currents flowing through them. It allows for precise control of the cell's membrane potential and the ionic composition of both the intracellular and extracellular environments.[1][8]
Methodology:
-
Cell Preparation: HEK-293 cells expressing GIRK1/2 are cultured on coverslips. For recording, a coverslip is placed in a recording chamber on the stage of a microscope and superfused with an extracellular bath solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip (resistance of a few MΩ) and filled with an intracellular solution containing potassium as the primary cation.
-
Giga-seal Formation: The pipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Recording: The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).[2] A voltage ramp protocol (e.g., from -120 mV to -50 mV) can be used to determine the current-voltage (I-V) relationship.[8]
-
Compound Application: The baseline GIRK current is recorded. Subsequently, ML297 is applied to the cell via the superfusion system at increasing concentrations. The resulting increase in inward K⁺ current is measured to determine the concentration-response relationship and calculate the EC₅₀.[1]
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 5. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibiting PLD2: The Pharmacological Precision of ML-298 Versus Non-Pharmacological Approaches
For researchers, scientists, and drug development professionals, the selective inhibition of Phospholipase D2 (PLD2) is a critical aspect of investigating its role in various signaling pathways and disease models. This guide provides a comprehensive comparison of the small molecule inhibitor ML-298 with non-pharmacological methods, namely siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, for inhibiting PLD2 activity.
This document outlines the mechanisms of action, efficacy, and potential off-target effects of each approach, supported by quantitative data and detailed experimental protocols. The aim is to furnish researchers with the necessary information to select the most appropriate method for their experimental needs.
Comparing Inhibition Strategies: this compound, RNAi, and CRISPR-Cas9
The choice of an inhibitory method for PLD2 depends on several factors, including the desired duration of inhibition, specificity, and the experimental system. While the pharmacological inhibitor this compound offers acute and reversible control over PLD2 activity, non-pharmacological methods like RNA interference (RNAi) and CRISPR-Cas9 provide longer-lasting to permanent suppression of PLD2 expression.
This compound: A Selective Pharmacological Tool
This compound is a potent and selective allosteric inhibitor of PLD2.[1][2] It offers the advantage of rapid and reversible inhibition, allowing for the study of the acute effects of PLD2 inhibition in a temporal manner. Its selectivity for PLD2 over the PLD1 isoform is a key feature, minimizing confounding effects from inhibiting other related enzymes.[1][2]
Non-Pharmacological Inhibition: RNAi and CRISPR-Cas9
Non-pharmacological methods target the PLD2 gene or its mRNA transcript to prevent protein expression.
-
siRNA/shRNA-mediated knockdown: This approach utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of PLD2 mRNA, leading to a transient or stable reduction in PLD2 protein levels.[3] Lentiviral delivery of shRNA can achieve long-term, stable knockdown in cell lines.[4]
-
CRISPR-Cas9-mediated knockout: This powerful gene-editing technology allows for the permanent disruption of the PLD2 gene, resulting in a complete and heritable loss of PLD2 protein expression.[5]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for each PLD2 inhibition method based on available experimental data.
Table 1: Performance Comparison of PLD2 Inhibition Methods
| Feature | This compound (Pharmacological) | siRNA/shRNA (Non-Pharmacological) | CRISPR-Cas9 (Non-Pharmacological) |
| Mechanism of Action | Allosteric inhibition of PLD2 enzyme activity[1] | Post-transcriptional gene silencing via mRNA degradation[3] | Gene knockout at the DNA level[5] |
| Nature of Inhibition | Reversible | Transient to stable | Permanent |
| Selectivity | High for PLD2 over PLD1[1][2] | High for PLD2 (sequence-dependent) | High for PLD2 (guide RNA-dependent) |
| Time to Effect | Rapid (minutes to hours) | Slower (24-72 hours) | Slower (days to weeks for clone selection) |
| Duration of Effect | Dependent on compound half-life | Days to weeks (siRNA) or long-term (shRNA) | Permanent and heritable |
Table 2: Efficacy and Off-Target Effects
| Parameter | This compound | siRNA/shRNA | CRISPR-Cas9 |
| Cellular IC50 for PLD2 | 355 nM[2][6] | Not Applicable | Not Applicable |
| Typical Knockdown Efficiency | Not Applicable | 60-90% reduction in mRNA/protein[3] | >90% protein knockout (in selected clones) |
| Potential Off-Target Effects | Interactions with other proteins (can be assessed via profiling)[7] | miRNA-like off-target mRNA degradation[8][9] | Off-target DNA cleavage[10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their application.
Measurement of PLD Activity
A common method to assess PLD2 activity is the in vitro transphosphatidylation assay.
Protocol: In Vitro PLD Assay
-
Prepare Liposomes: Prepare liposomes containing a fluorescently or radioactively labeled phosphatidylcholine (PC) substrate.
-
Cell Lysate Preparation: Prepare cell lysates from control and treated (e.g., with this compound, siRNA, or CRISPR knockout) cells.
-
Transphosphatidylation Reaction: Incubate the cell lysates with the prepared liposomes in the presence of a primary alcohol (e.g., 1-butanol). PLD will catalyze the transfer of the phosphatidyl group from PC to the alcohol, forming a phosphatidylalcohol.
-
Lipid Extraction: After the incubation period, stop the reaction and extract the lipids.
-
Analysis: Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the amount of phosphatidylalcohol produced. The reduction in phosphatidylalcohol formation in treated cells compared to control cells indicates the level of PLD inhibition.
PLD2 Knockdown using siRNA
This protocol describes a general procedure for the transient knockdown of PLD2 using siRNA.
Protocol: Transient Transfection of PLD2 siRNA [13]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
Solution A: Dilute 20-80 pmols of PLD2-specific siRNA duplex in 100 µL of serum-free medium (e.g., Opti-MEM).
-
Solution B: Dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 2000) in 100 µL of serum-free medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells once with serum-free medium. Add the siRNA-lipid complex mixture to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 5-7 hours at 37°C.
-
Post-Transfection: Add complete growth medium and continue to incubate.
-
Analysis: Harvest the cells 24-72 hours post-transfection to assess PLD2 knockdown by qRT-PCR (for mRNA levels) and Western blot (for protein levels).
PLD2 Knockout using CRISPR-Cas9
This protocol provides a general workflow for generating PLD2 knockout cell lines.
Protocol: CRISPR-Cas9 Mediated PLD2 Knockout in HEK293 Cells [14][15]
-
Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the PLD2 gene.
-
Vector Construction: Clone the sgRNA into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-sgRNA vector into HEK293 cells using a suitable transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
Clone Expansion: Expand the isolated clones into individual cell lines.
-
Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone and perform PCR followed by Sanger sequencing or a T7 Endonuclease I assay to detect insertions or deletions (indels) at the target site.
-
Western Blot Analysis: Perform Western blotting to confirm the absence of PLD2 protein expression in the knockout clones.[8][16][17]
-
Mandatory Visualization
The following diagrams illustrate the PLD2 signaling pathway and a comparative workflow for inhibiting PLD2.
Conclusion
The selection of a PLD2 inhibition strategy is contingent on the specific research question. This compound provides a powerful tool for studying the acute and reversible roles of PLD2 enzymatic activity. For investigations requiring sustained or permanent loss of PLD2 function, siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout are the methods of choice, respectively. Careful consideration of the advantages, limitations, and potential off-target effects of each method is crucial for the design of robust experiments and the accurate interpretation of results. This guide provides a foundational framework to aid researchers in making an informed decision for their studies on PLD2.
References
- 1. Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. sitoolsbiotech.com [sitoolsbiotech.com]
- 3. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Interference with distinct steps of sphingolipid synthesis and signaling attenuates proliferation of U87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of ML-298 (ML297) Findings: A Comparative Guide to a Selective GIRK Channel Activator
A detailed analysis of the potent and selective G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML-298 (also known as ML297 or VU0456810), reveals consistent activity in heterologous expression systems and neuronal cells. This guide provides a comparative overview of its performance, alongside alternative GIRK activators, and outlines the experimental protocols for its characterization. While direct cross-validation in cardiomyocyte and endocrine cell lines is limited in publicly available research, this guide infers potential effects based on the known function of GIRK channels in these tissues.
Unveiling the Identity of this compound
Initial investigations into "this compound" revealed a landscape of compounds with similar designations. It is crucial to distinguish this compound (ML297/VU0456810), the selective GIRK channel activator, from similarly named molecules such as GGTI-298, a geranylgeranyltransferase type I inhibitor, and other unrelated compounds. This guide focuses exclusively on the GIRK activator, a valuable tool for probing the physiological and pathological roles of GIRK1-containing channels.
Mechanism of Action: A Direct Approach to Channel Activation
This compound (ML297) activates GIRK channels containing the GIRK1 subunit through a direct interaction, independent of G-protein signaling.[1][2][3] This mechanism is distinct from the canonical G-protein-coupled receptor (GPCR) mediated activation of these channels. The activation by this compound is, however, dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid modulator of many ion channels.[2]
Signaling Pathway of GIRK Channel Activation
The canonical and this compound-mediated activation of GIRK channels are depicted below.
Comparative Performance in Heterologous and Neuronal Cell Lines
This compound (ML297) has been extensively characterized in Human Embryonic Kidney (HEK) 293 cells engineered to express various combinations of GIRK channel subunits. Its potency is highest for heteromeric channels containing the GIRK1 subunit, with reported half-maximal effective concentrations (EC50) in the nanomolar range.
| Compound | Cell Line | GIRK Subunits | Assay Type | EC50 | Reference(s) |
| This compound (ML297) | HEK293 | GIRK1/2 | Thallium Flux | ~160 nM | [4] |
| This compound (ML297) | HEK293 | GIRK1/2 | Electrophysiology | 233 ± 38 nM | [2] |
| This compound (ML297) | Cultured Hippocampal Neurons | Endogenous (GIRK1-3) | Electrophysiology | 377 ± 70 nM | [2] |
| GiGA1 | HEK293T | GIRK1/2 | Electrophysiology | 31 µM | [5] |
| Ivermectin | Xenopus Oocytes | GIRK1/2 | Electrophysiology | 3.5 ± 2.0 µM | |
| Naringin | Xenopus Oocytes | GIRK1/4 | Electrophysiology | 120.9 µM | [6] |
Cross-Validation in Other Cell Lines: An Evidence Gap
Despite the well-established role of GIRK channels in cardiac and endocrine tissues, direct experimental data on the effects of this compound (ML297) in cardiomyocyte and pancreatic beta-cell lines are scarce in the current literature.
-
Pancreatic Beta-Cells: GIRK channels are expressed in pancreatic beta-cells and are implicated in the regulation of insulin secretion.[6] Activation of these channels is expected to hyperpolarize the beta-cell membrane, leading to a decrease in insulin release. However, the precise role and the effect of selective GIRK activators in insulin-secreting cell lines like MIN6 and INS-1 have not been extensively documented. Some studies suggest that other potassium channels might play a more dominant role in regulating insulin secretion.
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This high-throughput screening assay measures the influx of thallium ions (a surrogate for potassium ions) through activated GIRK channels.
Detailed Steps:
-
Cell Culture: HEK293 cells stably expressing the desired GIRK channel subunits are cultured to confluence.
-
Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM). Cells are incubated to allow for dye uptake.
-
Compound Addition: The dye-loading solution is removed, and cells are incubated with varying concentrations of this compound or other test compounds.
-
Thallium Stimulation and Fluorescence Measurement: A thallium-containing stimulus buffer is added to the wells, and the fluorescence intensity is measured kinetically using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of thallium influx. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Electrophysiology
This technique directly measures the ionic currents flowing through GIRK channels in a single cell.
Detailed Steps:
-
Cell Preparation: Cells expressing the target GIRK channels are prepared as a single-cell suspension.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential of the cell is held constant ("clamped") by a feedback amplifier. The current required to maintain this voltage is recorded.
-
Compound Application: this compound or other compounds are applied to the cell via a perfusion system.
-
Data Analysis: The change in current upon compound application is measured. Current-voltage relationships and concentration-response curves are generated to determine the potency and efficacy of the compound.
Conclusion and Future Directions
This compound (ML297) is a well-characterized, potent, and selective activator of GIRK1-containing channels, with demonstrated efficacy in heterologous and neuronal cell models. Its direct, G-protein-independent mechanism of action makes it a valuable research tool. However, a clear gap exists in the literature regarding its effects in cardiomyocytes and endocrine cells. Future studies should focus on cross-validating the findings in these physiologically relevant cell lines to better understand the therapeutic potential and possible side effects of targeting GIRK channels with small molecules like this compound. Such studies would be instrumental in bridging the gap between in vitro findings and potential clinical applications in cardiovascular and metabolic diseases.
References
- 1. G-protein-coupled inward rectifier potassium current contributes to ventricular repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ion channels in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Opening of ATP-Sensitive K+ Channels Protects H9c2 Cardiac Cells Against the High Glucose-Induced Injury and Inflammation by Inhibiting the ROS-TLR4-Necroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gi/o protein-coupled receptor inhibition of beta-cell electrical excitability and insulin secretion depends on Na+/K+ ATPase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 7. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
Dissecting Phospholipase D Signaling: A Comparative Guide to ML-298 and Dual PLD1/PLD2 Inhibitors
For researchers navigating the complex landscape of phospholipase D (PLD) signaling, the choice between isoform-selective and dual inhibitors is a critical experimental design consideration. This guide provides a detailed comparison of ML-298, a PLD2-selective inhibitor, with dual PLD1/PLD2 inhibitors, offering insights into their respective efficacies and applications.
Phospholipase D enzymes, primarily PLD1 and PLD2, are key players in a multitude of cellular processes by catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1] Dysregulation of PLD activity is implicated in various diseases, including cancer, making PLD isoforms attractive therapeutic targets.[2][3] While dual inhibitors target both isoforms, compounds like this compound offer the ability to dissect the specific roles of PLD2.
Efficacy and Selectivity: A Quantitative Comparison
The primary distinction between this compound and dual PLD1/PLD2 inhibitors lies in their isoform selectivity. This compound exhibits a remarkable preference for PLD2, with a cellular IC50 of 355 nM for PLD2 and over 20,000 nM for PLD1, representing a greater than 53-fold selectivity.[4][5][6] In contrast, dual inhibitors, such as ML299, potently inhibit both isoforms with IC50 values in the low nanomolar range for both PLD1 and PLD2.[4][6]
For a clear comparison of their inhibitory activities, the following table summarizes the key quantitative data:
| Inhibitor | Target(s) | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2) | Reference |
| This compound | PLD2 | > 20,000 | 355 | > 53-fold for PLD2 | [4][5][6] |
| ML299 | PLD1/PLD2 | 6 | 20 | Dual Inhibitor | [4][6][7] |
| FIPI | PLD1/PLD2 | - | - | Dual Inhibitor | [3][8] |
| Halopemide | PLD1/PLD2 | 21 | 300 | Dual Inhibitor | [6] |
IC50 values are based on cellular assays.
Delving into the Mechanism: Signaling Pathways
PLD1 and PLD2, despite their sequence homology, are subject to different regulatory mechanisms and have distinct subcellular localizations and physiological roles.[7] PLD1 is predominantly found in the perinuclear region and has low basal activity, requiring activation by factors like protein kinase C (PKC), Arf, and Rho GTPases.[9][10] Conversely, PLD2 is mainly located at the plasma membrane and exhibits high basal activity.[10][11]
The product of their activity, phosphatidic acid, acts as a crucial secondary messenger, influencing a wide array of downstream signaling cascades involved in cell growth, proliferation, and migration.[1] For instance, PA can activate mTOR, a central regulator of cell growth, and sphingosine kinase 1 (SK1), initiating the sphingolipid signaling pathway.[1] Furthermore, PLD2-generated PA can recruit SOS to the plasma membrane, leading to the activation of the Ras/Raf/MEK/ERK signaling pathway.[1]
Experimental Protocols: Measuring PLD Activity
The efficacy of this compound and dual PLD inhibitors is typically assessed using PLD activity assays. A common method is a fluorescence-based assay that detects the choline produced from the hydrolysis of phosphatidylcholine.[10]
Protocol: Fluorescence-Based PLD Activity Assay
-
Cell Lysate Preparation:
-
Harvest approximately 5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold PLD Assay Buffer.
-
Homogenize the cells by pipetting and incubate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the cell lysate, PLD substrate (phosphatidylcholine), and a fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine).[10][12]
-
The reaction is initiated by the PLD-catalyzed hydrolysis of phosphatidylcholine, which releases choline.
-
Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2).
-
In the presence of horseradish peroxidase, H2O2 reacts with the fluorescent probe to generate a highly fluorescent product (e.g., resorufin).[10]
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).[10]
-
PLD activity is proportional to the rate of fluorescence increase.
-
Applications in Research and Drug Development
The choice between this compound and a dual PLD1/PLD2 inhibitor depends on the specific research question.
-
This compound is an invaluable tool for elucidating the specific functions of PLD2 in various cellular processes.[5] Its high selectivity allows researchers to dissect the PLD2-dependent signaling pathways without the confounding effects of PLD1 inhibition.[5][13] This is particularly relevant in contexts where PLD1 and PLD2 may have opposing roles.[14]
-
Dual PLD1/PLD2 inhibitors , such as ML299 and FIPI, are useful for studies where the goal is to inhibit the total PLD activity in a system.[6][8] They are also relevant in therapeutic contexts where targeting both isoforms may provide a more robust effect, for example, in cancer models where both PLD1 and PLD2 are overexpressed and contribute to tumor progression.[8][9] Both this compound and ML299 have been shown to decrease the invasive migration of glioblastoma cells.[4][6]
References
- 1. cusabio.com [cusabio.com]
- 2. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PLD-Specific Small-Molecule Inhibitors Decrease Tumor-Associated Macrophages and Neutrophils Infiltration in Breast Tumors and Lung and Liver Metastases | PLOS One [journals.plos.org]
- 9. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLD activity assay [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ML-298's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator, ML-298 (also known as ML297 or VU0456810), with alternative compounds. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound is a potent and selective activator of GIRK channels, which are critical regulators of neuronal excitability and heart rate.[1][2][3] Its mechanism of action has been a subject of significant interest, and this guide aims to provide a comprehensive overview of its independently verified properties alongside those of other key GIRK channel modulators.
Mechanism of Action of this compound
This compound acts as a direct activator of GIRK channels, specifically targeting heterotetramers containing the GIRK1 subunit.[1][4] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), this compound's action is independent of G-protein signaling.[1][5] This has been demonstrated in studies where pertussis toxin, an inhibitor of Gi/o proteins, did not block the effect of this compound.[1] The activation of GIRK channels by this compound leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability. This mechanism underlies its observed antiepileptic and anxiolytic effects in preclinical models.[1][6][7]
Molecular studies have identified two key amino acid residues in the GIRK1 subunit, F137 in the pore helix and D173 in the second membrane-spanning domain, as essential for the efficacy and selectivity of this compound.[5][8][9]
Comparative Analysis of GIRK Activators
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their potency and selectivity.
Table 1: Potency of GIRK Channel Activators
| Compound | GIRK1/2 EC50 (nM) | GIRK1/4 EC50 (nM) | GIRK2 EC50 | GIRK4 EC50 | Reference(s) |
| This compound (ML297) | 160 - 233 | 887 | Inactive | Inactive | [1][10] |
| GiGA1 | 31,000 | - | - | - | [5] |
| VU0810464 | 165 | 720 | - | - | [1][11] |
| GAT1508 | 75 | >10,000 | - | - | [2][12] |
| VU0529331 | 5,200 | - | 5,100 | Active | [8][10][13] |
Table 2: Selectivity Profile of GIRK Activators
| Compound | Selectivity for GIRK1/2 over GIRK1/4 | Activity on other Channels | Reference(s) |
| This compound (ML297) | ~5.5-fold | Inactive on GIRK2, GIRK2/3, Kir2.1, Kv7.4; weak hERG inhibition at high concentrations. | [1][4] |
| GiGA1 | Preference for GIRK1-containing channels | - | [5] |
| VU0810464 | ~4.4-fold | Improved selectivity for neuronal (GIRK1/2) over cardiac (GIRK1/4) channels compared to this compound. | [1][14] |
| GAT1508 | >100-fold | Highly selective for GIRK1/2. | [12][15] |
| VU0529331 | Modest selectivity for non-GIRK1 containing channels. | Active on GIRK2 and GIRK4 homomers. | [3][8][13] |
Table 3: In Vivo Efficacy of GIRK Activators
| Compound | Animal Model | Effect | Reference(s) |
| This compound (ML297) | Mouse (Pentylenetetrazol-induced seizures) | Anticonvulsant | [1][6] |
| Mouse (Maximal electroshock seizure) | Anticonvulsant | [1][6] | |
| Mouse (Elevated plus maze) | Anxiolytic | [7][16] | |
| GiGA1 | Mouse (Pentylenetetrazol-induced seizures) | Anticonvulsant | [5] |
| VU0810464 | Mouse (Stress-induced hyperthermia) | Reduced hyperthermia | [1][14] |
| GAT1508 | Rodent (Conditioned fear extinction) | Facilitated fear extinction | [12][17] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This assay is a high-throughput method to measure the activity of potassium channels, including GIRK channels. Thallium ions (Tl+) can pass through open potassium channels and are detected by a fluorescent dye inside the cells.
-
Cell Preparation: HEK-293 cells stably expressing the desired GIRK channel subunits are cultured in 384-well plates.
-
Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately one hour at room temperature.
-
Compound Addition: The dye solution is replaced with an assay buffer, and the test compounds (e.g., this compound) are added to the wells.
-
Thallium Stimulation: A solution containing thallium sulfate is added to the wells to initiate the influx of Tl+ through any open GIRK channels.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader. An increase in fluorescence corresponds to Tl+ influx and, therefore, GIRK channel activation. Data is typically normalized to a positive control and used to determine the EC50 of the compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell, providing detailed information about channel activity and pharmacology.
-
Cell Preparation: Cells expressing the GIRK channels of interest (e.g., transfected HEK-293 cells or primary neurons) are placed in a recording chamber on a microscope.
-
Pipette Preparation: A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: The cell's membrane potential is held at a constant level (e.g., -70 mV) using a patch-clamp amplifier. The current flowing across the membrane is recorded.
-
Compound Application: The test compound is applied to the cell via perfusion of the extracellular solution. Activation of GIRK channels results in an outward potassium current, which is recorded by the amplifier. The magnitude and kinetics of this current provide information about the compound's effect on the channel.
Conclusion
The available data from multiple independent studies confirm that this compound is a potent and selective activator of GIRK1-containing channels, acting through a G-protein-independent mechanism. Its efficacy in preclinical models of epilepsy and anxiety highlights its potential as a valuable research tool and a lead compound for drug development. The comparison with other GIRK activators such as GiGA1, VU0810464, and GAT1508 reveals a landscape of molecules with varying degrees of potency, selectivity, and potential therapeutic applications. This guide provides a framework for researchers to critically evaluate these compounds and select the most appropriate tool for their specific research questions.
References
- 1. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GAT1508 | GIRK1/2 activator | Probechem Biochemicals [probechem.com]
- 3. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. pnas.org [pnas.org]
- 8. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. VU0810464, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP3801504A1 - Selective ligands for modulation of girk channels - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the DMPK Profiles of PLD2 Inhibitors: ML-298 vs. ML-395
A detailed examination of the drug-like properties of two selective Phospholipase D2 inhibitors, highlighting the evolution from a first-generation probe to a more refined successor.
This guide provides a comprehensive comparative analysis of the in vitro Drug Metabolism and Pharmacokinetics (DMPK) profiles of two potent and selective Phospholipase D2 (PLD2) inhibitors, ML-298 and its successor, ML-395. Developed as chemical probes to investigate the therapeutic potential of PLD2 inhibition, these compounds offer valuable insights into the optimization of DMPK properties for researchers, scientists, and drug development professionals. This analysis is supported by experimental data to objectively compare their performance.
In Vitro DMPK Profile Comparison
The following table summarizes the key in vitro DMPK parameters for this compound and ML-395, offering a direct comparison of their drug-like properties. ML-395 was developed through further chemical optimization of this compound and demonstrates a significantly improved DMPK profile, particularly in terms of reduced plasma protein binding and a cleaner cytochrome P450 inhibition profile.[1]
| Parameter | This compound | ML-395 | Species |
| Plasma Protein Binding (% Free) | 5.0% | 26.3% | Rat |
| 3.0% | 8.8% | Human | |
| In Vitro Clearance (µL/min/mg) | |||
| Rat Hepatic Microsomal Clint | 468 | Data not available | Rat |
| Human Hepatic Microsomal Clint | 118 | Data not available | Human |
| Cytochrome P450 Inhibition (IC50, µM) | |||
| CYP3A4 | 17.7 | 3.9 | Human |
| CYP2D6 | 7.9 | 16.4 | Human |
| CYP2C9 | >30 | >30 | Human |
| CYP1A2 | >30 | >30 | Human |
Experimental Protocols
The following are detailed methodologies for the key in vitro DMPK experiments cited in this comparison.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in liver microsomes, providing an indication of its susceptibility to metabolism by cytochrome P450 enzymes.
Protocol:
-
Preparation of Reagents:
-
Test compounds are dissolved in DMSO to a stock concentration of 10 mM.
-
Pooled liver microsomes (human or rat) are thawed on ice.
-
A 100 mM potassium phosphate buffer (pH 7.4) is prepared.
-
An NADPH-regenerating system solution is prepared containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
The test compound is diluted in the phosphate buffer to a final concentration of 1 µM.
-
Liver microsomes are added to the diluted compound solution to a final protein concentration of 0.5 mg/mL.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is stopped by adding an ice-cold solution of acetonitrile containing an internal standard.
-
-
Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (Clint).
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is crucial for predicting drug-drug interactions.
Protocol:
-
Preparation of Reagents:
-
Test compounds are serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Pooled human liver microsomes are used as the enzyme source.
-
A specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4) is prepared.
-
An NADPH-regenerating system is prepared as described in the microsomal stability assay.
-
-
Incubation:
-
The test compound dilutions are incubated with human liver microsomes and the specific CYP probe substrate in a 96-well plate at 37°C.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
A control incubation without the test compound is run in parallel.
-
-
Quenching and Analysis:
-
After a specific incubation time, the reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The percentage of inhibition of metabolite formation at each test compound concentration is calculated relative to the control.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
-
Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Protocol:
-
Apparatus Setup:
-
A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
-
Sample Preparation:
-
The test compound is added to plasma (human or rat) at a specific concentration.
-
The plasma containing the test compound is added to one chamber of the RED device.
-
A protein-free buffer solution (e.g., phosphate-buffered saline) is added to the other chamber.
-
-
Equilibration:
-
The RED device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
-
Sample Analysis:
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both aliquots is quantified by LC-MS/MS.
-
-
Calculation:
-
The fraction of unbound compound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of free compound is expressed as fu * 100.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the PLD2 signaling pathway and a typical experimental workflow for in vitro DMPK assays.
Caption: PLD2 signaling cascade initiated by receptor tyrosine kinase activation.
Caption: Experimental workflow for in vitro DMPK profiling.
Conclusion
The comparative analysis of this compound and ML-395 clearly illustrates the successful optimization of DMPK properties in a lead chemical series. ML-395 exhibits a more favorable in vitro DMPK profile, characterized by lower plasma protein binding and a reduced potential for cytochrome P450 inhibition compared to its predecessor, this compound.[1] These improvements make ML-395 a superior tool for in vivo studies aimed at elucidating the physiological and pathological roles of PLD2. This guide provides researchers with the necessary data and protocols to understand and apply these findings in their own drug discovery and development efforts.
References
A Comparative Guide to ML-298: A Potent and Selective GIRK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML-298 (also known as ML-297 or VU0456810), a potent and selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels, with other known GIRK channel modulators. The on-target effects of this compound are supported by robust experimental data, positioning it as a valuable tool for studying GIRK channel physiology and as a potential therapeutic agent for conditions such as epilepsy.[1][2][3]
On-Target Efficacy of this compound
This compound is a small molecule that directly activates GIRK channels containing the GIRK1 subunit.[4] Its mechanism of action is independent of G-protein activation but requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6] This direct activation mechanism distinguishes it from endogenous activation via G-protein coupled receptors (GPCRs).
Quantitative Comparison of GIRK Channel Activators
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other GIRK channel activators. This compound demonstrates high potency and selectivity for GIRK1-containing channels, particularly the GIRK1/2 heterotetramer, which is the most common GIRK channel in the brain.[2][4]
| Compound | Target | Assay Type | EC50 / Effective Concentration | Selectivity Profile | Reference |
| This compound (ML-297) | GIRK1/2 | Thallium Flux | 160 nM | ~8-fold selective for GIRK1/2 over GIRK1/4. Inactive at GIRK2/3. | [7] |
| GIRK1/2 | Voltage Clamp | 540 nM | Preferentially activates GIRK1-containing channels. | [7] | |
| GiGA1 | GIRK1/2 | Whole-cell Patch Clamp | ~10 µM (at 100 µM) | Preferentially activates GIRK1-containing channels. | [8] |
| Naringin | GIRK Channels | Thallium Flux | ~100 µM | Non-selective. | [1] |
| Ethanol | GIRK Channels | Electrophysiology | 18 mM (0.08% BAC) | Non-selective, affects multiple ion channels. | [6][9] |
In Vivo Performance in Epilepsy Models
This compound has demonstrated significant anticonvulsant effects in preclinical models of epilepsy, performing comparably to or better than the established anti-epileptic drug, sodium valproate.
| Model | Compound | Dose | Effect | Reference |
| Maximal Electroshock (MES) | This compound | 60 mg/kg | Robust increase in seizure latency, equivalent to sodium valproate. | [1] |
| Sodium Valproate | 150 mg/kg | Significant increase in seizure latency. | [1] | |
| Pentylenetetrazol (PTZ)-induced Seizures | This compound | 60 mg/kg | Significantly prevented convulsions and fatality. | [1][2] |
| Sodium Valproate | 150 mg/kg | Effective in preventing convulsions. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other GIRK channel activators are provided below.
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium ions (a surrogate for potassium ions) through activated GIRK channels.
Cell Preparation:
-
HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) are cultured overnight in 384-well plates.[10]
-
The following day, the culture medium is replaced with a dye-loading buffer containing a thallium-sensitive fluorescent dye (e.g., Thallos AM) and incubated for 1 hour at room temperature.[10]
-
The dye-loading solution is then replaced with an assay buffer.[10]
Compound Addition and Data Acquisition:
-
The plate is placed in a kinetic plate reader. A baseline fluorescence reading is taken.[10]
-
Test compounds, including this compound and other modulators, are added to the wells.
-
A stimulus buffer containing thallium is added to initiate ion flux through the channels.[10]
-
The change in fluorescence, indicating thallium influx, is measured over time.[10] The rate of fluorescence increase is proportional to GIRK channel activity.[11]
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through GIRK channels in individual cells.
Cell and Pipette Preparation:
-
Neurons or cells expressing GIRK channels are plated on coverslips a few days prior to recording.[12]
-
Recording pipettes with a resistance of 3-7 MΩ are fabricated from borosilicate glass capillaries using a pipette puller.[12]
-
The pipettes are filled with an intracellular solution containing a potassium salt (e.g., K-Gluconate).[12][13]
Recording Procedure:
-
The coverslip with cells is placed in a recording chamber perfused with an artificial cerebrospinal fluid (aCSF).[12]
-
A recording pipette is brought into close contact with the cell membrane to form a high-resistance "gigaohm" seal.[14]
-
The cell membrane under the pipette tip is ruptured by applying gentle suction, establishing a whole-cell configuration.[14][15]
-
The membrane potential is clamped at a specific voltage (voltage-clamp mode), and the currents flowing through the GIRK channels in response to the application of this compound or other compounds are recorded.[12][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GIRK channel activation pathway and the experimental workflows described above.
Caption: GIRK channel activation pathway.
Caption: Thallium flux assay workflow.
Caption: Whole-cell patch clamp workflow.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol modulation of G-protein-gated inwardly rectifying potassium channels: from binding to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism underlying ethanol activation of G-protein–gated inwardly rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thallium Flux Assay [bio-protocol.org]
- 11. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML-298 and Historical Phospholipase D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phospholipase D (PLD) inhibitor ML-298 against a selection of historical PLD inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies of PLD signaling.
Introduction to Phospholipase D and its Inhibition
Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1][2][3] Dysregulation of PLD activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention. There are two primary mammalian isoforms, PLD1 and PLD2, which share sequence homology but have distinct regulatory mechanisms and cellular roles.[3][4]
The development of specific and potent PLD inhibitors is crucial for dissecting the distinct functions of PLD1 and PLD2 and for validating them as therapeutic targets. This guide focuses on this compound, a selective PLD2 inhibitor, and compares its performance with that of historical PLD inhibitors.
Data Presentation: Quantitative Comparison of PLD Inhibitors
The following table summarizes the in vitro and cellular inhibitory activities (IC50 values) of this compound and a selection of historical and related PLD inhibitors against PLD1 and PLD2. This allows for a direct comparison of their potency and isoform selectivity.
| Inhibitor | Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Reference |
| This compound | PLD2 Selective | >20,000 | 355 (cellular) | >56-fold for PLD2 | [5] |
| >20,000 | 2,800 (biochemical) | [5] | |||
| VU0364739 | PLD2 Selective | 1,500 | 20 (cellular) | 75-fold for PLD2 | [1][5] |
| Halopemide | Dual PLD1/PLD2 | 220 | 310 | Non-selective | [6] |
| ML299 | Dual PLD1/PLD2 | 5.6 (cellular) | 20 (cellular) | Non-selective | [7] |
| 48 (biochemical) | 84 (biochemical) | [7] | |||
| VU0359595 | PLD1 Selective | 3.7 | 6,400 | >1700-fold for PLD1 | [6] |
| FIPI | Dual PLD1/PLD2 | ~25 | ~25 | Non-selective | [6] |
| n-Butanol | Indirect (Transphosphatidylation) | Not a direct inhibitor | Not a direct inhibitor | N/A | [2][5] |
Note: IC50 values can vary depending on the assay conditions (e.g., cellular vs. biochemical). It is important to consider the experimental context when comparing potencies. n-Butanol is not a direct inhibitor but rather a substrate that competes with water in the PLD-catalyzed reaction, leading to the formation of phosphatidylbutanol.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common assays used to determine PLD inhibitor potency.
In Vitro PLD Activity Assay (Biochemical Assay)
This assay measures the direct inhibition of purified PLD enzyme activity.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate (e.g., radiolabeled [³H]PC or fluorescently labeled PC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PC substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified PLD enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Separate the product (e.g., [³H]phosphatidic acid or fluorescent choline) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or specific capture methods.
-
Quantify the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cell-Based PLD Activity Assay
This assay measures the inhibition of PLD activity within a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293 cells overexpressing PLD1 or PLD2, or a cell line with high endogenous PLD activity).
-
Cell culture medium and supplements.
-
A method to label cellular phospholipids (e.g., [³H]myristic acid or a fluorescent lipid precursor).
-
A PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Test compounds (e.g., this compound).
-
Lysis buffer.
-
Method for lipid extraction (e.g., Bligh-Dyer method).
-
TLC plates and solvent systems for separating lipids.
-
Phosphorimager or scintillation counter.
Procedure:
-
Culture the cells to the desired confluency.
-
Label the cells with the chosen lipid precursor for a sufficient time to allow incorporation into cellular membranes.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a PLD activator to induce PLD activity.
-
After stimulation, terminate the reaction and lyse the cells.
-
Extract the lipids from the cell lysate.
-
Separate the different lipid species (e.g., phosphatidic acid, phosphatidylcholine) using TLC.
-
Visualize and quantify the amount of the PLD-generated product.
-
Calculate the percentage of inhibition and determine the IC50 value.[4][8]
Visualizing the PLD Signaling Pathway and Experimental Workflow
To better understand the context of PLD inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified PLD Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using ML-298, a Selective GIRK Channel Activator
For researchers, scientists, and drug development professionals investigating the modulation of G-protein-activated inwardly rectifying potassium (GIRK) channels, the selective activator ML-298 (also known as ML297) presents a valuable tool. This guide provides a comprehensive comparison of this compound with other known GIRK channel activators, supported by experimental data. Detailed methodologies for key experiments are outlined to ensure the reproducibility of findings.
Introduction to this compound (ML297)
This compound is a potent and selective small-molecule activator of GIRK channels, with a preference for channels containing the GIRK1 (Kir3.1) subunit. Unlike endogenous activation via G-protein-coupled receptors (GPCRs), this compound activates GIRK1-containing channels in a G-protein-independent manner. Its mechanism is, however, dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid. The selectivity of this compound for GIRK1-containing channels is attributed to the presence of two specific amino acid residues, F137 and D173, within the GIRK1 subunit.
Comparative Analysis of GIRK Channel Activators
The following table summarizes the quantitative data on the potency of this compound and other notable GIRK channel activators across different GIRK channel subunit combinations. This data is primarily derived from in vitro studies using techniques such as thallium flux assays and electrophysiology in heterologous expression systems (e.g., HEK293 cells).
| Compound | Target GIRK Subunit(s) | EC50 | Emax (relative to this compound) | Key Characteristics |
| This compound (ML297) | GIRK1/2 | ~110-233 nM | 100% | Selective for GIRK1-containing channels; G-protein independent activation. |
| GIRK1/4 | ~887 nM - 1.2 µM | ~45% | Lower potency on cardiac-predominant GIRK1/4 channels. | |
| GIRK1/3 | ~914 nM | Not Reported | ||
| GIRK2, GIRK2/3 | Inactive | Not Applicable | Does not activate channels lacking the GIRK1 subunit. | |
| VU0810464 | GIRK1/2 (neuronal) | ~165 nM | Comparable to this compound | Non-urea analog of this compound with improved brain penetration. |
| GIRK1/4 (cardiac) | ~720 nM | Less potent than on neuronal channels | Enhanced selectivity for neuronal over cardiac GIRK channels compared to this compound. | |
| GiGA1 | GIRK1/2 | ~31 µM | Not directly compared | G-protein-independent activator targeting the alcohol-binding pocket; exhibits fast on/off kinetics. |
| GIRK1/3, GIRK1/4, GIRK2/3 | Little to no activity | Not Applicable | Highly selective for GIRK1/2. | |
| Ivermectin | GIRK2 | Higher potency than on GIRK4 | Not Reported | FDA-approved antiparasitic drug; activates GIRK channels in a PIP2-dependent, Gβγ-independent manner. |
| GIRK1/2 | EC50 in the low µM range (3-8 µM) | Not Reported | ||
| GIRK1/4 | Weaker activation than GIRK1/2 | Not Reported |
Experimental Protocols
To facilitate the reproducibility of experiments involving GIRK channel activators, detailed methodologies for two key assays are provided below.
Thallium Flux Assay
This high-throughput screening assay is commonly used to identify and characterize modulators of potassium channels, including GIRK channels. The assay measures the influx of thallium ions (Tl+), a surrogate for K+, through the channel pore upon activation.
Materials:
-
HEK293 cells stably expressing the desired GIRK channel subunits.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Thallium-sensitive fluorescent dye (e.g., Thallos-AM).
-
Pluronic F-127.
-
Stimulus buffer containing Tl2SO4.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well microplates.
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target GIRK channels into 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the thallium-sensitive dye and Pluronic F-127 in assay buffer for approximately 1 hour at room temperature.
-
Compound Addition: Wash the cells again to remove excess dye and add the test compounds at various concentrations. Incubate for a specified period (e.g., 10-30 minutes).
-
Thallium Stimulation and Measurement: Place the plate in a fluorescent plate reader. Record baseline fluorescence, then add the thallium-containing stimulus buffer. Continue to record the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus GIRK channel activity. Plot the rate of fluorescence change against the compound concentration to determine EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the electrophysiological properties of GIRK channels and the effects of modulators.
Materials:
-
HEK293 cells transiently or stably expressing the desired GIRK channel subunits.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Micromanipulator.
-
Perfusion system for solution exchange.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP, 0.3 Na-GTP; pH adjusted to 7.2).
-
Test compounds (e.g., this compound) dissolved in the extracellular solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage ramps or steps to elicit currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure the change in current amplitude in response to the compound. Plot the current change against the compound concentration to determine EC50 and Emax values.
Visualizing the Mechanisms of Action
To illustrate the distinct activation mechanisms of GIRK channels, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of ML-298: A Guide for Laboratory Professionals
Understanding ML-298: Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. This compound is a complex organic molecule with the following known characteristics:
| Property | Value | Source |
| Chemical Formula | C22H23F3N4O2 | [1][2] |
| Molecular Weight | 432.44 g/mol | [2] |
| Appearance | White to beige powder | [2][3] |
| Solubility | Soluble in DMSO (20 mg/mL) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Core Disposal Procedures for this compound
Given that this compound is a fluorinated organic compound and is often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use, its disposal must be approached with caution. The following procedures are based on established guidelines for handling such chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (Butyl rubber gloves are recommended when working with DMSO).
-
Safety goggles or a face shield.
-
A laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.
-
Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste. The label should include the chemical name ("this compound"), the quantity, and any known hazard symbols.
-
This compound in DMSO Solution: Solutions of this compound in DMSO should not be disposed of down the drain. They must be collected in a separate, sealed, and clearly labeled waste container designated for halogenated organic solvent waste. The label should specify "this compound in DMSO" and the approximate concentration.
Step 3: Neutralization and Inactivation (if applicable)
Currently, there are no established protocols for the chemical neutralization of this compound in a standard laboratory setting. Therefore, direct chemical treatment is not recommended without further specific guidance from a qualified chemist or environmental health and safety (EHS) professional.
Step 4: Professional Waste Disposal
All waste containing this compound, whether in solid form or in a DMSO solution, must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
Experimental Protocols for Disposal
As no specific experimental protocols for the disposal of this compound were found, the following logical workflow outlines the decision-making process for its proper disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
Signaling Pathways and Disposal
There are no known biological signaling pathways relevant to the environmental degradation or disposal of this compound. The primary concern for disposal is its chemical nature as a fluorinated organic compound. High-temperature incineration by a professional waste management facility is the most likely method of destruction, as this process is designed to break the strong carbon-fluorine bonds present in such molecules.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
Personal protective equipment for handling ML-298
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ML-298, a potent and selective inhibitor of phospholipase D2 (PLD2). Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white to beige powder, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing this compound and airborne powder particles. |
| Skin Protection | Nitrile gloves (double-gloving recommended). A fully buttoned lab coat with elastic cuffs. Disposable sleeve covers. | Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection. A lab coat and sleeve covers minimize the risk of contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powder form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from preparation to disposal, is critical. The following workflow outlines the necessary steps to minimize exposure and ensure a safe working environment.
Experimental Protocols
a. Weighing and Dissolving this compound Powder:
-
Preparation: Before handling the powder, ensure you are in a designated area, preferably within a certified chemical fume hood. Don all required PPE as outlined in the table above.
-
Weighing: Use an analytical balance inside the fume hood. To minimize the generation of airborne dust, handle the container of this compound powder gently. Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat.
-
Dissolving: this compound is soluble in DMSO[1]. Add the appropriate solvent to the vessel containing the weighed powder. Gently swirl the container to dissolve the compound completely.
b. Spill Response:
-
Evacuate: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are not trained to handle it.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit. For powdered spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads.
-
Clean: Use appropriate cleaning materials to decontaminate the area. All materials used for cleanup should be disposed of as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety department.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent enzyme inhibitor this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
